molecular formula C27H44N7O18P3S B008341 3-Ketohexanoyl-CoA CAS No. 19774-86-8

3-Ketohexanoyl-CoA

カタログ番号: B008341
CAS番号: 19774-86-8
分子量: 879.7 g/mol
InChIキー: NFOYYXQAVVYWKV-HDRQGHTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Oxohexanoyl-CoA is a critical biochemical intermediate in the critical pathway of mitochondrial fatty acid elongation. This compound is enzymatically synthesized from Butanoyl-CoA by acetyl-CoA acyltransferase 2 (EC 2.3.1.16) and serves as the substrate for 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) to form (S)-Hydroxyhexanoyl-CoA, representing the third to last step in the biosynthesis of Hexanoyl-CoA . As a 3-oxo-acyl CoA, it is indispensable for researchers studying lipid metabolism and energy homeostasis. Its specific role is well-documented in the fatty acid elongation cycle, where it contributes to the synthesis of longer-chain fatty acids . Researchers utilize 3-Oxohexanoyl-CoA to investigate enzyme kinetics, metabolic disorders, and the fundamental mechanisms of beta-oxidation and its reverse processes. Key Research Applications: • Study of Mitochondrial Fatty Acid Elongation Cycles • Enzyme Kinetics for Acetyl-CoA Acyltransferases and Dehydrogenases • Investigation of Lipid Biosynthesis and Metabolism Pathways • Metabolic Disorder Research Chemical Properties: • Chemical Formula: C₂₇H₄₄N₇O₁₈P₃S • Average Molecular Weight: 879.66 g/mol • CAS Number: 19774-86-8 • IUPAC Name: {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({[hydroxy(3-hydroxy-2,2-dimethyl-3-{[2-({2-[(3-oxohexanoyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy)phosphoryl]oxy})phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid Usage Note: This product is intended for research purposes only and is not approved for use in humans or as a diagnostic tool. Proper handling procedures in a controlled laboratory setting are required.

特性

CAS番号

19774-86-8

分子式

C27H44N7O18P3S

分子量

879.7 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1

InChIキー

NFOYYXQAVVYWKV-HDRQGHTBSA-N

異性体SMILES

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

物理的記述

Solid

同義語

3-ketohexanoyl-CoA
3-ketohexanoyl-coenzyme A
coenzyme A, 3-ketohexanoyl-

製品の起源

United States

Foundational & Exploratory

The Pivotal Role of 3-Ketohexanoyl-CoA in Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-CoA is a critical, short-lived intermediate in the cyclical process of fatty acid elongation, a fundamental anabolic pathway essential for the synthesis of lipids required for membrane structure, energy storage, and signaling. This technical guide provides an in-depth exploration of the role of this compound, detailing its formation, conversion, and the enzymes that catalyze these transformations. We present a comprehensive overview of the fatty acid elongation cycle, with a specific focus on the integration and metabolism of this six-carbon 3-ketoacyl-CoA species. This document includes detailed experimental protocols for the assay of key enzymes, quantitative data on enzyme kinetics where available, and logical diagrams to visualize the biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating fatty acid metabolism and for professionals involved in the development of therapeutic agents targeting these pathways.

Introduction to Fatty Acid Synthesis and Elongation

Fatty acid synthesis is a vital metabolic process that occurs in two primary cellular locations: the cytosol and the mitochondria.[1] Cytosolic fatty acid synthesis (FAS I) is responsible for the de novo synthesis of fatty acids, primarily producing palmitate (a 16-carbon saturated fatty acid) from acetyl-CoA. In contrast, the fatty acid elongation (FAE) system, located in the endoplasmic reticulum and mitochondria (FAS II), is responsible for extending the carbon chain of pre-existing fatty acids.[2][3] This elongation process is crucial for generating the diverse array of fatty acids with varying chain lengths required for cellular functions.

The fatty acid elongation cycle is a four-step process that iteratively adds two-carbon units, derived from malonyl-CoA, to an acyl-CoA primer. This compound emerges as a key intermediate during the elongation of a four-carbon acyl-CoA (butyryl-CoA).

The Fatty Acid Elongation Cycle: The Journey of this compound

The elongation of a fatty acyl-CoA chain involves a recurring sequence of four enzymatic reactions. The central role of this compound is situated within the second fatty acid elongation cycle, following the initial cycle that extends acetyl-CoA to butyryl-CoA.

Step 1: Condensation - Formation of this compound

The cycle begins with the condensation of a four-carbon acyl-CoA, butyryl-CoA, with a two-carbon unit from malonyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA synthase (KCS) , a key rate-limiting enzyme in the elongation process.[4] The product of this condensation is this compound, a six-carbon β-ketoacyl-CoA. The KCS enzyme family exhibits substrate specificity, with different isoforms preferentially elongating acyl-CoAs of varying chain lengths.[5][6]

Step 2: Reduction - Conversion to 3-Hydroxyhexanoyl-CoA

The newly formed this compound is then reduced to 3-hydroxyhexanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KCR) , an NADPH-dependent enzyme.[7] This step is crucial for removing the keto group at the β-carbon, a necessary modification for the subsequent dehydration reaction.

Step 3: Dehydration - Formation of Hexenoyl-CoA

The 3-hydroxyhexanoyl-CoA intermediate undergoes dehydration, where a molecule of water is removed to create a double bond between the α and β carbons. This reaction, catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD) , results in the formation of trans-2-hexenoyl-CoA.

Step 4: Reduction - Formation of Hexanoyl-CoA

The final step of the elongation cycle is the reduction of the double bond in trans-2-hexenoyl-CoA to yield a saturated six-carbon acyl-CoA, hexanoyl-CoA. This reaction is catalyzed by trans-2-enoyl-CoA reductase (TER) and also utilizes NADPH as the reducing agent. The resulting hexanoyl-CoA can then serve as the substrate for the next round of elongation, where it will be condensed with another molecule of malonyl-CoA to form 3-oxooctanoyl-CoA.

Quantitative Data

While extensive kinetic data for the enzymes of the fatty acid elongation complex exists for long-chain substrates, specific data for short-chain substrates like this compound is less abundant in the literature. The following table summarizes available relevant data and highlights areas where further research is needed.

EnzymeSubstrateOrganism/SystemKmVmaxkcatReference
3-Ketoacyl-CoA Synthase (KCS)Butyryl-CoA (C4)Saccharomyces cerevisiae~50 µM--[8]
3-Ketoacyl-CoA Synthase (KCS)Hexanoyl-CoA (C6)Saccharomyces cerevisiae~40 µM--[8]
3-Ketoacyl-CoA Reductase (KCR)Acetoacetyl-CoA (C4)Vibrio furnissiiSignificantly lower rate than with DL-hydroxybutyryl-CoA--[9]
Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)C6-ketoacyl-CoARat Liver Mitochondria---[10]

Note: The data presented is often from studies on homologous enzymes or related substrates due to the scarcity of direct kinetic studies on this compound. The values should be considered indicative rather than absolute for all biological systems.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.

Synthesis of this compound

The availability of this compound is often a limiting factor for in vitro studies. A chemo-enzymatic approach can be employed for its synthesis.[11][12]

Principle: This method involves the chemical acylation of Coenzyme A (CoA) with a suitable precursor, such as a Meldrum's acid derivative of hexanoic acid.

Materials:

  • Coenzyme A lithium salt

  • Hexanoyl Meldrum's acid

  • Triethylamine (B128534) (TEA)

  • Dimethylformamide (DMF)

  • HPLC system for purification

Protocol:

  • Dissolve hexanoyl Meldrum's acid in DMF.

  • Add a 1.2 molar excess of triethylamine and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve Coenzyme A lithium salt in water.

  • Slowly add the activated hexanoyl solution to the CoA solution with constant stirring.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Purify the this compound product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the collected fractions to obtain pure this compound.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Assay for 3-Ketoacyl-CoA Synthase (KCS) Activity

Principle: The activity of KCS can be measured using a spectrophotometric assay that detects the formation of the β-ketoacyl-CoA product.[13] The enol form of the β-ketoacyl-CoA, in the presence of bovine serum albumin (BSA), exhibits a characteristic absorbance peak at 303 nm.

Materials:

  • Microsomal preparation or purified KCS enzyme

  • Butyryl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 303 nm

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, BSA, and butyryl-CoA in a quartz cuvette.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding malonyl-CoA and the enzyme preparation.

  • Immediately monitor the increase in absorbance at 303 nm over time.

  • The initial rate of the reaction is proportional to the KCS activity.

  • Calculate the specific activity using the molar extinction coefficient for the this compound-BSA complex (to be determined empirically).

Assay for 3-Ketoacyl-CoA Reductase (KCR) Activity

Principle: The activity of KCR is determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Microsomal preparation or purified KCR enzyme

  • This compound (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and this compound in a quartz cuvette.

  • Add the enzyme preparation and pre-incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is directly proportional to the KCR activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Fatty_Acid_Elongation_Cycle cluster_cycle Fatty Acid Elongation Cycle (n=2) Butyryl_CoA Butyryl-CoA (C4) KCS 3-Ketoacyl-CoA Synthase (KCS) Butyryl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketohexanoyl_CoA This compound (C6) KCS->Ketohexanoyl_CoA CO2, CoA KCR 3-Ketoacyl-CoA Reductase (KCR) Ketohexanoyl_CoA->KCR Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA KCR->Hydroxyhexanoyl_CoA NADPH -> NADP+ HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyhexanoyl_CoA->HCD Hexenoyl_CoA trans-2-Hexenoyl-CoA HCD->Hexenoyl_CoA H2O TER trans-2-Enoyl-CoA Reductase (TER) Hexenoyl_CoA->TER Hexanoyl_CoA Hexanoyl-CoA (C6) TER->Hexanoyl_CoA NADPH -> NADP+ Next_Cycle Hexanoyl_CoA->Next_Cycle To next elongation cycle

Caption: The fatty acid elongation cycle showing the formation and conversion of this compound.

KCS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_Cuvette Prepare Cuvette: Buffer, BSA, Butyryl-CoA Pre_Incubate Pre-incubate at 37°C Prep_Cuvette->Pre_Incubate Add_Reagents Add Malonyl-CoA and Enzyme Pre_Incubate->Add_Reagents Measure_Absorbance Monitor Absorbance at 303 nm Add_Reagents->Measure_Absorbance Calculate_Rate Calculate Initial Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity KCR_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_Cuvette Prepare Cuvette: Buffer, this compound Add_Enzyme Add Enzyme and Pre-incubate Prep_Cuvette->Add_Enzyme Add_NADPH Initiate with NADPH Add_Enzyme->Add_NADPH Measure_Absorbance Monitor Absorbance at 340 nm Add_NADPH->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Oxidation Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

References

The Metabolic Crossroads: A Technical Guide to 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-Coenzyme A (CoA) is a pivotal intermediate situated at the crossroads of lipid metabolism, playing a critical role in both the anabolic pathway of fatty acid elongation and the catabolic process of beta-oxidation. Its transient nature underscores the dynamic balance between lipid synthesis and degradation, making it a molecule of significant interest in metabolic research and a potential target for therapeutic intervention in various metabolic disorders. This technical guide provides an in-depth exploration of the metabolic pathways involving 3-Ketohexanoyl-CoA, complete with quantitative data, detailed experimental protocols for its analysis, and visual representations of the associated biochemical processes.

Introduction

Lipid metabolism is a complex network of interconnected pathways essential for energy storage, membrane structure, and cellular signaling. Within this network, the metabolism of fatty acids is a central hub, and this compound emerges as a key short-chain acyl-CoA thioester. It is the product of the condensation of butyryl-CoA and acetyl-CoA in the fatty acid synthesis pathway and is also an intermediate in the beta-oxidation of hexanoic acid and other longer-chain fatty acids.[1][2] The enzymes that catalyze its formation and subsequent conversion are critical control points in regulating metabolic flux. Understanding the intricacies of the this compound metabolic pathway is therefore fundamental to deciphering the broader landscape of lipid homeostasis and its dysregulation in disease.

The this compound Metabolic Pathway

This compound is primarily involved in two opposing, yet interconnected, metabolic pathways: fatty acid synthesis (elongation) and fatty acid oxidation (beta-oxidation).

Role in Fatty Acid Synthesis (Elongation)

In the mitochondrial fatty acid synthesis (mFAS) pathway, this compound is formed through the condensation of butyryl-CoA with acetyl-CoA. This reaction is catalyzed by β-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase).[3][4] Subsequently, this compound is reduced to 3-hydroxyhexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase , utilizing NADH as a reducing agent.[5][6] This is a critical step in the elongation of the fatty acid chain.

Role in Fatty Acid Beta-Oxidation

Conversely, during the beta-oxidation of hexanoic acid (a six-carbon fatty acid), this compound is an intermediate.[7][8] The process begins with the activation of hexanoic acid to hexanoyl-CoA. Following a series of dehydrogenation and hydration steps, 3-hydroxyhexanoyl-CoA is oxidized to this compound by 3-hydroxyacyl-CoA dehydrogenase , this time using NAD+ as an oxidizing agent.[9] The final step in this cycle is the thiolytic cleavage of this compound by β-ketoacyl-CoA thiolase into butyryl-CoA and acetyl-CoA, with the latter entering the citric acid cycle for energy production.[1][9]

Quantitative Data

The study of metabolic pathways relies on the precise quantification of intermediates and the characterization of the enzymes involved. The following tables summarize key quantitative data related to the this compound pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
β-Ketoacyl-CoA ThiolaseAcetyl-CoA~15002.5Clostridium thermoaceticum[10]
β-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA--Z. ramigera[4]
3-Hydroxyacyl-CoA Dehydrogenase(S)-3-hydroxyacyl-CoA--General[5]
3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAsLowerHigherPig heart[11]
3-Hydroxyacyl-CoA DehydrogenaseLong-chain 3-hydroxyacyl-CoAsLowerLowerPig heart[11]
Acetyl-CoA C-acetyltransferaseAcetyl-CoA--General[4]

Note: Specific kinetic data for this compound is limited in the literature. The presented data is for analogous substrates and provides a representative understanding of enzyme kinetics in this pathway. "-" indicates data not specified in the cited sources.

Table 2: Cellular Concentrations of Acyl-CoAs
Acyl-CoAConcentration (pmol/106 cells)Cell LineReference
Total Fatty Acyl-CoAs12 ± 1.0RAW264.7[12]
Total Fatty Acyl-CoAs80.4 ± 6.1MCF7[12]
C16:0-CoA--[12]
C18:0-CoA--[12]
C24:0-CoA~ as C16:0/C18:0MCF7[12]
C26:0-CoA~ as C16:0/C18:0MCF7[12]

Note: Quantitative data for specific acyl-CoAs, including this compound, is highly dependent on the cell type and metabolic state. The provided data illustrates the range of total acyl-CoA concentrations and the distribution of different chain lengths in two distinct cell lines.

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is crucial for studying its metabolic role. The following are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.[12][13][14]

4.1.1. Sample Preparation (Protein Precipitation)

  • Harvest cells or homogenize tissue samples on ice.

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727), to the sample to precipitate proteins and extract metabolites.[15]

  • Vortex the mixture vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]

4.1.2. Liquid Chromatography (LC) Separation

  • Utilize a reversed-phase C18 column for the separation of acyl-CoAs.[16]

  • Employ a binary solvent system with a gradient elution.

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[16]

    • Mobile Phase B: Methanol.[16]

  • A typical gradient could be: 0-3 min, 15% B; 3-5.5 min, ramp to 95% B; 5.5-14.5 min, hold at 95% B; 14.5-15 min, return to 2% B.[16]

  • Set the flow rate to an appropriate value for the column dimensions (e.g., 0.2 mL/min).[13]

4.1.3. Tandem Mass Spectrometry (MS/MS) Detection

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[12]

  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.

  • The precursor ion ([M+H]+) for this compound (C27H44N7O18P3S) is m/z 879.17.

  • A characteristic product ion is formed by the neutral loss of the 5'-ADP moiety (507.3 Da), resulting in a fragment of m/z 371.87.[13][14]

  • Optimize collision energy and other MS parameters for the specific instrument used.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure standard.

Beta-Oxidation Assay using Radiolabeled Substrates

This assay measures the rate of beta-oxidation by quantifying the production of radiolabeled water from a 3H-labeled fatty acid substrate.[17][18]

4.2.1. Preparation of Radiolabeled Substrate

  • Prepare a stock solution of unlabeled palmitic acid in ethanol (B145695).[17]

  • Add a known amount of [9,10-3H]-palmitic acid to the unlabeled palmitic acid solution.[17]

  • Evaporate the ethanol under a stream of nitrogen.[17]

  • Resuspend the fatty acid mixture in a Krebs-Ringer buffer containing fatty-acid-free bovine serum albumin (BSA) to create a BSA-palmitate complex.[17]

4.2.2. Cell Incubation and Reaction

  • Wash cultured cells with PBS.

  • Add the reaction mixture containing the 3H-palmitate-BSA complex to the cells.

  • Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).

  • To terminate the reaction, add trichloroacetic acid (TCA) to the media to precipitate proteins.[18]

4.2.3. Separation and Quantification of Radiolabeled Water

  • Centrifuge the samples to pellet the precipitated protein.

  • Load the supernatant onto an anion-exchange chromatography column to bind the unreacted [3H]-palmitate.[17]

  • Elute the radiolabeled water (3H2O) from the column with deionized water.[17]

  • Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The amount of 3H2O produced is directly proportional to the rate of beta-oxidation.

Visualizations of Metabolic Pathways and Workflows

Visual representations are essential for understanding the complex relationships within metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Figure 1: The central role of this compound in fatty acid metabolism.

LC_MS_Workflow Start Biological Sample (Cells or Tissue) Extraction Protein Precipitation & Metabolite Extraction Start->Extraction Dry_Down Supernatant Drying Extraction->Dry_Down Reconstitution Reconstitution in LC-MS compatible solvent Dry_Down->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Figure 2: Experimental workflow for the quantification of this compound.

Conclusion

This compound stands as a critical juncture in cellular lipid metabolism, intricately linking the synthesis and degradation of fatty acids. Its steady-state concentration is a reflection of the metabolic status of the cell, and any perturbation in the enzymes that produce or consume it can have significant physiological consequences. The technical protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound in health and disease. Further research into the specific regulation of the enzymes governing its metabolism will undoubtedly unveil new therapeutic targets for a range of metabolic disorders.

References

The Pivotal Role of 3-Ketohexanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy. This guide provides an in-depth technical examination of the function of a key intermediate, 3-Ketohexanoyl-CoA, in this process. We will explore its enzymatic processing by medium-chain 3-ketoacyl-CoA thiolase (MCKAT), the kinetics of this reaction, regulatory mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research and drug development.

Introduction: The Beta-Oxidation Spiral

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. For a six-carbon fatty acid like hexanoic acid, it undergoes two cycles of beta-oxidation. This compound is the product of the third step in the first cycle of beta-oxidation of hexanoyl-CoA.

The Function of this compound

This compound serves as the substrate for the final enzyme in its respective beta-oxidation cycle, medium-chain 3-ketoacyl-CoA thiolase (MCKAT), which is encoded by the ACAA2 gene.[1][2] This enzyme catalyzes the thiolytic cleavage of this compound, a reaction that requires a molecule of coenzyme A (CoA). The products of this reaction are a four-carbon fatty acyl-CoA (Butyryl-CoA) and a two-carbon acetyl-CoA molecule.[3] The resulting Butyryl-CoA then proceeds to the next cycle of beta-oxidation, while the acetyl-CoA can enter the citric acid cycle to generate ATP.

Enzymatic Promiscuity and its Implications

Mitochondrial 3-ketoacyl-CoA thiolases exhibit substrate promiscuity, meaning they can act on substrates with varying chain lengths.[3][4] MCKAT, for instance, acts on medium-chain 3-ketoacyl-CoAs. This promiscuity can lead to competition between substrates of different chain lengths, which has significant implications for the regulation of the beta-oxidation pathway, particularly under conditions of high fatty acid influx.[3][4]

Quantitative Data

The enzymatic processing of this compound by MCKAT is characterized by specific kinetic parameters. Understanding these parameters is crucial for modeling metabolic flux and for the development of potential therapeutic interventions.

SubstrateEnzymeK_m_ (µM)k_cat_ (s⁻¹)Source
This compoundMedium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)6.7Not explicitly found for C6, but for acetoacetyl-CoA (C4) it is 14.8[4][5]
3-Keto-octanoyl-CoAMedium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)12.4Not Found[4]

Regulatory Mechanisms

The processing of this compound is subject to several layers of regulation, ensuring that the rate of beta-oxidation is matched to the cell's energy demands.

Product Inhibition

The activity of MCKAT can be inhibited by its products, Butyryl-CoA and acetyl-CoA. This is a form of feedback inhibition that can slow down the beta-oxidation spiral when the levels of these products are high, indicating sufficient energy production.[3]

Transcriptional Regulation

The expression of the ACAA2 gene, which encodes MCKAT, is regulated by transcription factors. One key regulator is the Forkhead box protein O4 (FOXO4).[6] The activity of FOXO4 itself is controlled by upstream signaling pathways, including the insulin (B600854)/IGF-1 signaling pathway.[7][8] When insulin/IGF-1 signaling is low (e.g., during fasting), FOXO4 can be activated, leading to changes in the expression of its target genes, including potentially ACAA2.

Signaling Pathways

The regulation of ACAA2 expression by FOXO4 is integrated with broader metabolic signaling networks. The PI3K/AKT pathway, a central node in insulin signaling, negatively regulates FOXO4 activity by promoting its phosphorylation and nuclear exclusion.[7][8] Conversely, stress-activated kinases like JNK can positively regulate FOXO4.[7]

Experimental Protocols

The study of this compound and the enzymes that process it requires specific experimental methodologies. Below are detailed protocols for assaying MCKAT activity.

Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity (DTNB Method)

This assay measures the release of Coenzyme A (CoA) during the thiolytic cleavage of this compound. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Coenzyme A (CoA) (0.2 mM)

  • This compound (substrate, 0.1 mM)

  • DTNB (2 mM in 50 mM Tris-HCl, pH 8.0)

  • Purified or mitochondrial extract containing 3-ketoacyl-CoA thiolase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA in a cuvette.

  • Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding this compound.

  • Immediately after adding the substrate, add DTNB to the reaction mixture.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of increase in absorbance. The molar extinction coefficient of TNB at 412 nm is 13,600 M⁻¹cm⁻¹.

Coupled Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This assay couples the production of acetyl-CoA from the thiolase reaction to the reduction of NAD⁺ by the sequential action of citrate (B86180) synthase and malate (B86768) dehydrogenase. The formation of NADH is monitored by the increase in absorbance at 340 nm.

Materials:

  • HEPES buffer (100 mM, pH 8.0)

  • Malate (10 mM)

  • NAD⁺ (2 mM)

  • Coenzyme A (CoA) (0.1 mM)

  • This compound (substrate, 0.1 mM)

  • Citrate synthase (excess)

  • Malate dehydrogenase (excess)

  • Purified or mitochondrial extract containing 3-ketoacyl-CoA thiolase

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, malate, NAD⁺, and CoA in a cuvette.

  • Add citrate synthase and malate dehydrogenase to the reaction mixture.

  • Add the enzyme sample and incubate for 2-3 minutes at 30°C.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is directly proportional to the activity of the 3-ketoacyl-CoA thiolase. The molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

Visualizations

Mitochondrial Beta-Oxidation of Hexanoyl-CoA

Beta_Oxidation_Hexanoyl_CoA cluster_products HexanoylCoA Hexanoyl-CoA (C6) EnoylCoA Trans-Δ²-Hexenoyl-CoA HexanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase FADH2 FADH₂ HydroxyacylCoA L-3-Hydroxyhexanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA This compound HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H⁺ ButyrylCoA Butyryl-CoA (C4) KetoacylCoA->ButyrylCoA Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA FAD FAD FAD->FADH2 H2O H₂O H2O->EnoylCoA NAD NAD⁺ NAD->NADH CoA CoA-SH CoA->KetoacylCoA MCKAT_Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria or Purify Enzyme Protein_Quant Quantify Protein Concentration Mito_Isolation->Protein_Quant Enzyme_Add Add Enzyme Sample & Incubate Protein_Quant->Enzyme_Add Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors) Reaction_Setup->Enzyme_Add Substrate_Add Initiate with This compound Enzyme_Add->Substrate_Add Abs_Measure Measure Absorbance Change (e.g., @ 412 nm or 340 nm) Substrate_Add->Abs_Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Abs_Measure->Calc_Rate Calc_Activity Calculate Specific Activity (U/mg protein) Calc_Rate->Calc_Activity ACAA2_Regulation Insulin Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates FOXO4_cyto FOXO4 (cytoplasm) AKT->FOXO4_cyto phosphorylates (inactivates) FOXO4_nuc FOXO4 (nucleus) FOXO4_cyto->FOXO4_nuc Translocation (under low insulin) ACAA2_gene ACAA2 Gene FOXO4_nuc->ACAA2_gene regulates transcription MCKAT_protein MCKAT Protein ACAA2_gene->MCKAT_protein translation

References

3-Ketohexanoyl-CoA: A Pivotal Intermediate in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid elongation is a fundamental metabolic process responsible for the synthesis of long-chain and very-long-chain fatty acids, which are essential components of cellular membranes, signaling molecules, and energy storage lipids. This intricate process occurs through a series of four sequential enzymatic reactions, iteratively adding two-carbon units to a growing acyl-CoA chain. A key, yet transient, intermediate in this cycle is 3-ketohexanoyl-CoA. Understanding the formation, conversion, and regulation of this C6 β-ketoacyl-CoA is critical for elucidating the dynamics of fatty acid metabolism and for the development of therapeutic interventions targeting lipid-related disorders. This technical guide provides a comprehensive overview of the role of this compound in fatty acid elongation, detailing the enzymatic steps, relevant kinetic data, experimental methodologies for its study, and the logical flow of the pathway.

The Fatty Acid Elongation Cycle: The Central Role of this compound

The elongation of fatty acids beyond the initial C16 palmitate synthesized by fatty acid synthase (FAS) occurs primarily in the endoplasmic reticulum and mitochondria.[1] Each elongation cycle involves four core reactions, starting with a pre-existing acyl-CoA, such as butyryl-CoA (C4), and extending it by a two-carbon unit derived from malonyl-CoA. The formation of hexanoyl-CoA from butyryl-CoA proceeds via the intermediate this compound.

The four key enzymatic steps in the elongation cycle leading to the synthesis of hexanoyl-CoA are:

  • Condensation: Butyryl-CoA condenses with malonyl-CoA in a reaction catalyzed by β-ketoacyl-CoA synthase (KCS) . This reaction releases a molecule of CO2 and forms this compound.[2] The KCS family of enzymes is considered rate-limiting for the overall elongation process and exhibits substrate specificity for different chain lengths.[3]

  • Reduction: The keto group at the C3 position of this compound is then reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as the reducing agent. This reaction yields (S)-3-hydroxyhexanoyl-CoA.[4]

  • Dehydration: The hydroxyl group of (S)-3-hydroxyhexanoyl-CoA is removed by 3-hydroxyacyl-CoA dehydratase (HCD) , forming a double bond between C2 and C3 and producing trans-2-hexenoyl-CoA.[5]

  • Reduction: Finally, the double bond of trans-2-hexenoyl-CoA is reduced by enoyl-CoA reductase (ECR) , again using NADPH as the reductant, to form the saturated hexanoyl-CoA. This elongated acyl-CoA can then serve as a substrate for the next round of elongation.

This cyclical process is central to the synthesis of a diverse array of fatty acids within the cell.

Signaling Pathways and Logical Relationships

The fatty acid elongation pathway is a highly organized and sequential process. The logical flow of the conversion of butyryl-CoA to hexanoyl-CoA, highlighting the central position of this compound, can be visualized as a linear pathway.

Fatty_Acid_Elongation_Cycle Butyryl_CoA Butyryl-CoA (C4) Ketohexanoyl_CoA This compound Butyryl_CoA->Ketohexanoyl_CoA KCS + Malonyl-CoA - CO2 Malonyl_CoA Malonyl-CoA Hydroxyhexanoyl_CoA (S)-3-Hydroxyhexanoyl-CoA Ketohexanoyl_CoA->Hydroxyhexanoyl_CoA KCR + NADPH+H+ - NADP+ Hexenoyl_CoA trans-2-Hexenoyl-CoA Hydroxyhexanoyl_CoA->Hexenoyl_CoA HCD - H2O Hexanoyl_CoA Hexanoyl-CoA (C6) Hexenoyl_CoA->Hexanoyl_CoA ECR + NADPH+H+ - NADP+

Figure 1: The Fatty Acid Elongation Cycle from C4 to C6.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the enzymes of the fatty acid elongation cycle with C6 intermediates are not extensively documented. However, data from studies on short-chain substrates provide valuable insights into the catalytic efficiencies of these enzymes. The following tables summarize available kinetic data for the enzymes involved in the conversion of butyryl-CoA to hexanoyl-CoA, using the closest available short-chain substrates.

Table 1: Kinetic Parameters of β-Ketoacyl-CoA Synthase (KCS) with Short-Chain Acyl-CoA Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Arabidopsis thaliana (AtKCS1)C16:0-CoA~10-[6]
Arabidopsis thaliana (AtKCS)C18:0-CoA~12-[6]

Note: Specific kinetic data for KCS with butyryl-CoA is limited. The data presented is for longer chain substrates to illustrate typical affinity.

Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Reductase (KCR)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Saccharomyces cerevisiae3-Oxopalmitoyl-CoA5.8-[4]

Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydratase (HCD)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Human (HACD1)3-Hydroxypalmitoyl-CoA--[7]
Human (HACD2)3-Hydroxypalmitoyl-CoA--[7]

Note: Quantitative kinetic parameters for HCD with short-chain substrates are not well-documented in the literature.

Table 4: Kinetic Parameters of Enoyl-CoA Reductase (ECR)

Enzyme SourceSubstrateKm (µM)Specific Activity (nmol/min/mg)Reference
Euglena gracilisCrotonyl-CoA (C4)682-3 fold higher with NADH
Euglena gracilistrans-2-Hexenoyl-CoA (C6)912-3 fold higher with NADH
Rat Liver Microsomestrans-2-Hexenoyl-CoA (C6)-65[8]

Experimental Protocols

The study of this compound and the fatty acid elongation pathway requires a combination of in vitro enzymatic assays and advanced analytical techniques for the detection and quantification of acyl-CoA intermediates.

In Vitro Fatty Acid Elongation Assay

This assay measures the overall activity of the fatty acid elongation machinery in a microsomal preparation using a radiolabeled precursor.

Workflow Diagram:

In_Vitro_Elongation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis Microsome_Prep Isolate Microsomes from tissue/cells Incubation Incubate Microsomes with: - Butyryl-CoA (primer) - [14C]-Malonyl-CoA - NADPH Microsome_Prep->Incubation Saponification Saponify Acyl-CoAs to free fatty acids Incubation->Saponification Extraction Extract Fatty Acids Saponification->Extraction Analysis Analyze by HPLC or TLC with radioactivity detection Extraction->Analysis

Figure 2: Workflow for an in vitro fatty acid elongation assay.

Methodology:

  • Microsome Preparation: Isolate microsomes from a relevant tissue or cell line (e.g., liver) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Microsomal protein (e.g., 100 µg)

    • Butyryl-CoA (e.g., 20 µM) as the primer

    • [14C]-Malonyl-CoA (e.g., 50 µM, with a specific activity)

    • NADPH (e.g., 200 µM)

    • Potassium phosphate (B84403) buffer (pH 7.4)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Analysis: Separate the fatty acids by reverse-phase high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) and quantify the incorporation of radioactivity into elongated fatty acids (e.g., hexanoic acid) using a scintillation counter or phosphorimager.

Analysis of Acyl-CoA Intermediates by LC-MS/MS

This method allows for the direct detection and quantification of acyl-CoA species, including this compound, from biological samples or in vitro reactions.

Workflow Diagram:

LC_MS_Analysis cluster_sample Sample Preparation cluster_analysis Analysis Quenching Quench Metabolism (e.g., with cold methanol) Extraction Extract Acyl-CoAs (e.g., with acetonitrile/methanol/water) Quenching->Extraction SPE Solid Phase Extraction (SPE) (optional, for cleanup) Extraction->SPE LC_Separation Liquid Chromatography (LC) (e.g., C18 column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (MRM mode) LC_Separation->MS_Detection Quantification Quantify against stable isotope-labeled standards MS_Detection->Quantification

Figure 3: Workflow for LC-MS/MS analysis of acyl-CoA intermediates.

Methodology:

  • Sample Collection and Quenching: Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen or using cold extraction solvents.

  • Extraction: Extract acyl-CoAs using a suitable solvent mixture (e.g., acetonitrile/methanol/water). It is crucial to keep the samples cold to minimize degradation.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoA species using a reverse-phase HPLC column (e.g., C18) with a gradient elution.

    • Mass Spectrometry: Detect the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and other intermediates should be established using authentic standards.

  • Quantification: Quantify the concentration of this compound by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Conclusion and Future Directions

This compound represents a critical, albeit transient, juncture in the fatty acid elongation cycle. The enzymatic machinery responsible for its synthesis and subsequent reduction are tightly regulated to ensure the efficient production of a diverse range of fatty acids. While the overall pathway is well-characterized, a deeper understanding of the specific kinetics and in vivo concentrations of short-chain intermediates like this compound is still an area of active research.

For drug development professionals, the enzymes of the fatty acid elongation pathway, particularly the rate-limiting β-ketoacyl-CoA synthases, represent promising targets for therapeutic intervention in diseases characterized by aberrant lipid metabolism, such as metabolic syndrome, certain cancers, and inflammatory disorders. The detailed experimental protocols provided in this guide offer a robust framework for investigating the efficacy of novel inhibitors and for further dissecting the intricate regulation of this essential metabolic pathway. Future research, aided by advancements in quantitative proteomics and metabolomics, will undoubtedly provide a more complete picture of the dynamic regulation of fatty acid elongation and the precise role of intermediates like this compound in cellular physiology and disease.

References

An In-depth Technical Guide to 3-Ketohexanoyl-CoA: Discovery, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-Coenzyme A (3-Ketohexanoyl-CoA) is a pivotal, yet transient, metabolic intermediate in the beta-oxidation and biosynthesis of fatty acids. Its discovery was not a singular event but rather an integral part of the broader elucidation of these fundamental metabolic pathways. This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its enzymatic synthesis and analysis, and a summary of the kinetic data of the enzymes that metabolize it. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the complex processes in which this compound participates. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking research that unveiled the mechanism of fatty acid beta-oxidation. While a specific date for its individual discovery is not documented, its existence was predicted and later confirmed through the systematic work of numerous scientists throughout the mid-20th century.

The conceptual framework for beta-oxidation was laid in the early 1900s by Georg Knoop and Henry Drysdale Dakin, who proposed a stepwise shortening of fatty acid chains by two-carbon units. However, it was the pioneering work on the enzymes of this pathway that led to the identification of its intermediates. The enzymes responsible for the formation and degradation of 3-ketoacyl-CoA intermediates, namely 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, were isolated and characterized, confirming the presence of these transient molecules.[1][2]

The development of techniques such as chromatography, including paper and column chromatography, and later high-performance liquid chromatography (HPLC), was crucial for the separation and identification of these unstable acyl-CoA esters from complex biological mixtures. Early methods for the extraction of long-chain acyl-CoA esters from tissues laid the groundwork for the analysis of shorter-chain intermediates like this compound.

Physicochemical Properties

As a transient intermediate in metabolic pathways, comprehensive experimental data on the bulk physical properties of this compound are scarce. However, its chemical and molecular properties have been determined and are summarized in the table below.

PropertyValueSource
Chemical Formula C27H44N7O18P3S[3][4]
Molecular Weight 879.661 g/mol [5]
Monoisotopic Mass 879.167637865 Da[5]
CAS Number 19774-86-8[3][4]
Water Solubility 3.43 g/L (Predicted)[6]
logP -0.04 (Predicted)[6]
pKa (Strongest Acidic) 0.83 (Predicted)[6]
pKa (Strongest Basic) 4.95 (Predicted)[6]

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in two major metabolic pathways: fatty acid beta-oxidation (catabolism) and fatty acid elongation (anabolism).

Fatty Acid Beta-Oxidation

In the mitochondrial matrix, this compound is the product of the third step in the beta-oxidation of hexanoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxyhexanoyl-CoA using NAD+ as a cofactor.[7][8] Subsequently, this compound is the substrate for 3-ketoacyl-CoA thiolase, which catalyzes a thiolytic cleavage, yielding butyryl-CoA and acetyl-CoA.[2][8] This cycle continues until the fatty acid is completely broken down into acetyl-CoA units.

Beta_Oxidation_Pathway Hexanoyl_CoA Hexanoyl-CoA Trans_delta2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA Hexanoyl_CoA->Trans_delta2_Hexenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Trans_delta2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketohexanoyl_CoA This compound L_3_Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA + Acetyl-CoA

Beta-Oxidation of Hexanoyl-CoA
Fatty Acid Elongation

In the reverse reaction, which occurs in both mitochondria and the endoplasmic reticulum, this compound is an intermediate in the elongation of fatty acid chains. Here, butyryl-CoA is condensed with acetyl-CoA in a reaction catalyzed by 3-ketoacyl-CoA thiolase to form this compound.[5] This is followed by a reduction, dehydration, and a second reduction to yield hexanoyl-CoA.

Fatty_Acid_Elongation_Pathway Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA This compound Butyryl_CoA->Ketohexanoyl_CoA 3-Ketoacyl-CoA Thiolase (-CoA-SH) Acetyl_CoA Acetyl-CoA L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Ketohexanoyl_CoA->L_3_Hydroxyhexanoyl_CoA 3-Ketoacyl-CoA Reductase (NADPH + H⁺ -> NADP⁺) Trans_delta2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA L_3_Hydroxyhexanoyl_CoA->Trans_delta2_Hexenoyl_CoA 3-Hydroxyacyl-CoA Dehydratase (-H₂O) Hexanoyl_CoA Hexanoyl-CoA Trans_delta2_Hexenoyl_CoA->Hexanoyl_CoA Enoyl-CoA Reductase (NADPH + H⁺ -> NADP⁺)

Fatty Acid Elongation from Butyryl-CoA

Quantitative Data

The enzymes that catalyze the reactions involving this compound have been studied to determine their kinetic parameters. The following table summarizes available data for the key enzymes with C6 substrates. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueSource
3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyhexanoyl-CoA~5-15~150-200Pig Heart[9]
3-Ketoacyl-CoA Thiolase This compoundNot specifiedNot specifiedGeneral[1][2]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a method for the in vitro enzymatic synthesis of this compound from L-3-hydroxyhexanoyl-CoA.

Materials:

  • L-3-hydroxyhexanoyl-CoA

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and L-3-hydroxyhexanoyl-CoA in a quartz cuvette.

  • Equilibrate the mixture to the optimal temperature for the enzyme (typically 25-37°C).

  • Initiate the reaction by adding a catalytic amount of purified 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The reaction is complete when the absorbance at 340 nm plateaus.

  • The resulting solution contains this compound. This can be purified using techniques such as solid-phase extraction or HPLC.

Analysis of this compound by HPLC

This protocol outlines a general method for the separation and detection of this compound from a mixture of acyl-CoA esters using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Sample containing this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

  • Mobile phase B: Acetonitrile or methanol

  • Acyl-CoA standards

Procedure:

  • Prepare the sample by deproteinization (e.g., with perchloric acid) followed by centrifugation.

  • Inject the supernatant onto the C18 column equilibrated with the initial mobile phase conditions (a high percentage of mobile phase A).

  • Elute the acyl-CoA esters using a linear gradient of increasing mobile phase B.

  • Monitor the elution profile by measuring the absorbance at 260 nm (the absorbance maximum for the adenine ring of Coenzyme A).

  • Identify the this compound peak by comparing its retention time to that of a purified standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample Deproteinization Deproteinization (e.g., Perchloric Acid) Biological_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant with Acyl-CoA Esters Centrifugation->Supernatant Injection Injection onto C18 Column Supernatant->Injection Gradient_Elution Gradient Elution (Aqueous Buffer & Acetonitrile) Injection->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Peak_Identification Peak Identification (vs. Standard) Chromatogram->Peak_Identification Quantification Quantification (Peak Area Integration) Peak_Identification->Quantification

Workflow for HPLC Analysis of this compound

Conclusion

This compound stands as a critical juncture in fatty acid metabolism, its formation and breakdown being tightly regulated to meet the energetic and biosynthetic needs of the cell. While its discovery was not marked by a single event, its importance is undeniable in the context of the intricate network of metabolic reactions. The information and protocols provided in this guide offer a foundational resource for researchers and professionals seeking to understand and investigate the role of this key metabolic intermediate. Further research into the specific regulatory mechanisms governing the flux through the this compound pool will undoubtedly provide deeper insights into metabolic health and disease, opening new avenues for therapeutic intervention.

References

3-Ketohexanoyl-CoA in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-CoA is a pivotal intermediate in microbial metabolism, primarily recognized for its role as a precursor in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, the enzymes responsible for its synthesis and conversion, and its significance in the production of medium-chain-length PHAs (mcl-PHAs). This document details quantitative data on enzyme kinetics and intracellular metabolite concentrations, provides explicit experimental protocols for relevant assays and genetic manipulations, and includes detailed pathway and workflow diagrams to facilitate a deeper understanding of this key metabolic node.

Introduction

This compound is an acyl-CoA thioester that serves as a critical branch-point metabolite, linking fatty acid metabolism with the synthesis of valuable biopolymers. Its primary role is in the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a copolymer with desirable material properties that can be tailored by controlling the incorporation of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer, which is derived from this compound. Understanding the metabolic flux through this intermediate is crucial for the rational design of microbial cell factories for the production of advanced biomaterials.

Metabolic Pathways Involving this compound

This compound is primarily synthesized through a Claisen condensation reaction and is subsequently reduced to form the precursor for 3HHx monomer incorporation into PHA.

Biosynthesis of this compound

The formation of this compound is catalyzed by a β-ketothiolase (EC 2.3.1.16). This enzyme condenses a molecule of butyryl-CoA with a molecule of acetyl-CoA. In many PHA-producing bacteria, such as Ralstonia eutropha, multiple β-ketothiolase isoenzymes exist with varying substrate specificities. While the primary β-ketothiolase for poly(3-hydroxybutyrate) (PHB) synthesis, PhaA, shows high specificity for the condensation of two acetyl-CoA molecules, other isoenzymes like BktB exhibit a broader substrate range and are more efficient at condensing acetyl-CoA with longer-chain acyl-CoAs like butyryl-CoA.[1][2]

Reduction to (R)-3-Hydroxyhexanoyl-CoA

The subsequent step is the stereospecific reduction of this compound to (R)-3-Hydroxyhexanoyl-CoA. This reaction is catalyzed by an NADPH-dependent 3-ketoacyl-CoA reductase (EC 1.1.1.36), often designated as PhaB in the context of PHA synthesis.[3][4] The resulting (R)-3-Hydroxyhexanoyl-CoA is the direct precursor for its incorporation into the growing PHA polymer chain by PHA synthase (PhaC).

The central role of this compound in linking central carbon metabolism to mcl-PHA synthesis is depicted in the following diagram.

Metabolic_Pathway Acetyl_CoA Acetyl-CoA BktB β-Ketothiolase (BktB) Acetyl_CoA->BktB Butyryl_CoA Butyryl-CoA Butyryl_CoA->BktB Ketohexanoyl_CoA This compound PhaB 3-Ketoacyl-CoA Reductase (PhaB) Ketohexanoyl_CoA->PhaB NADPH -> NADP+ Hydroxyhexanoyl_CoA (R)-3-Hydroxyhexanoyl-CoA PhaC PHA Synthase (PhaC) Hydroxyhexanoyl_CoA->PhaC PHA P(3HB-co-3HHx) BktB->Ketohexanoyl_CoA Condensation PhaB->Hydroxyhexanoyl_CoA Reduction PhaC->PHA

Figure 1: Biosynthesis of the 3-hydroxyhexanoate monomer unit via this compound.

Quantitative Data

Precise quantitative data is essential for metabolic modeling and engineering efforts. This section summarizes available data on enzyme kinetics and intracellular metabolite concentrations.

Enzyme Kinetic Parameters

While specific kinetic data for the synthesis and reduction of this compound are not extensively reported, data for homologous reactions provide valuable insights.

EnzymeOrganismSubstrate(s)K_mV_maxk_catReference(s)
β-Ketothiolase (BktB)Ralstonia eutropha H16Acetoacetyl-CoA11.58 µM1.5 µmol/min102.18 s⁻¹[5]
β-Ketothiolase (PhaA)Ralstonia eutropha H16β-Ketohexanoyl-CoA-No detected activity-[2]
3-Ketoacyl-CoA Thiolase (A1887)Ralstonia eutropha H16Acetoacetyl-CoA158 µM32 mmol/min5 x 10⁶ s⁻¹[6]
Acetoacetyl-CoA Reductase (PhaB)Ralstonia eutropha H16Acetoacetyl-CoA---[3][4]
Intracellular Metabolite Concentrations

Direct quantification of intracellular this compound is challenging and not widely reported. However, measurements of other relevant acyl-CoA pools in PHA-producing bacteria like Pseudomonas putida provide a valuable context for understanding the metabolic environment.

MetaboliteOrganismConditionConcentration (nmol/gCDW)Reference(s)
Acetyl-CoAPseudomonas putida HPHA production~150-200[8]
Malonyl-CoAPseudomonas putida HPHA production~20-30[8]
Succinyl-CoAPseudomonas putida HPHA production~50-70[8]

Note: CDW stands for Cell Dry Weight. These values can vary significantly based on the specific strain, carbon source, and cultivation conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Enzyme Activity Assays

This assay measures the cleavage of a 3-ketoacyl-CoA substrate.

  • Principle: The thiolysis of 3-ketoacyl-CoA by β-ketothiolase in the presence of Coenzyme A (CoA) results in the formation of an acyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored spectrophotometrically by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the β-ketoester bond.

  • Reagents:

    • 1 M Tris-HCl buffer, pH 8.0

    • 1 M MgCl₂

    • 10 mM Coenzyme A (CoA) solution

    • 10 mM this compound solution (or other 3-ketoacyl-CoA substrate)

    • Purified β-ketothiolase enzyme or cell-free extract

  • Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

      • 10 µL of 1 M MgCl₂ (final concentration: 10 mM)

      • 10 µL of 10 mM CoA (final concentration: 0.1 mM)

      • Distilled water to a final volume of 1 mL (before adding substrate and enzyme).

    • Equilibrate the mixture at the desired temperature (e.g., 30°C).

    • Add a known amount of enzyme solution (e.g., 10-50 µL of cell-free extract or purified enzyme).

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 0.1 mM).

    • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

This assay measures the NADPH-dependent reduction of this compound.

  • Principle: The reduction of this compound to (R)-3-Hydroxyhexanoyl-CoA is coupled with the oxidation of NADPH to NADP⁺. The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, which is characteristic of NADPH.

  • Reagents:

    • 1 M Tris-HCl buffer, pH 7.5

    • 10 mM NADPH solution

    • 10 mM this compound solution

    • Purified 3-ketoacyl-CoA reductase (PhaB) or cell-free extract

  • Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 100 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)

      • 15 µL of 10 mM NADPH (final concentration: 0.15 mM)

      • Distilled water to a final volume of 1 mL (before adding substrate and enzyme).

    • Equilibrate the mixture at the desired temperature (e.g., 30°C).

    • Add a known amount of enzyme solution (e.g., 10-50 µL of cell-free extract or purified enzyme).

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 0.1 mM).

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of intracellular acyl-CoA species.

  • Principle: Cell extracts are prepared to preserve the integrity of the acyl-CoA molecules. These are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.

  • Outline of the Protocol:

    • Cell Quenching and Extraction: Rapidly quench metabolic activity of microbial cells by adding the culture to a cold solvent (e.g., -20°C methanol). Harvest cells by centrifugation at low temperature.

    • Lysis and Deproteinization: Lyse the cells (e.g., by sonication or bead beating) in an extraction buffer, followed by deproteinization (e.g., with perchloric acid or trichloroacetic acid).

    • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic mobile phase (e.g., acetonitrile) to separate the acyl-CoA species.

    • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and an internal standard are monitored for quantification.

Genetic Manipulation Protocols

This protocol describes the basic steps for heterologous expression of a key enzyme in this compound synthesis.

  • Workflow:

Cloning_Workflow Genomic_DNA Genomic DNA isolation from Ralstonia eutropha PCR PCR amplification of bktB gene with primers containing restriction sites Genomic_DNA->PCR Digestion_bktB Restriction digest of PCR product PCR->Digestion_bktB Ligation Ligation of digested bktB and vector Digestion_bktB->Ligation Vector_Prep Restriction digest of expression vector (e.g., pET-28a) Vector_Prep->Ligation Transformation Transformation into E. coli (e.g., DH5α) Ligation->Transformation Screening Screening of transformants (e.g., colony PCR, restriction digest) Transformation->Screening Expression Transformation into expression host (e.g., E. coli BL21(DE3)) and IPTG induction Screening->Expression Purification Protein purification (e.g., Ni-NTA affinity chromatography for His-tagged protein) Expression->Purification

Figure 2: Workflow for cloning and expression of the bktB gene.

This allows for the investigation of structure-function relationships and the engineering of enzyme properties.

  • Principle: A plasmid containing the phaB gene is used as a template for PCR with mutagenic primers that introduce the desired nucleotide change(s). The parental, non-mutated template DNA is then selectively digested, and the newly synthesized, mutated plasmid is transformed into E. coli.

  • General Protocol using a Commercial Kit (e.g., QuikChange):

    • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

    • PCR Amplification: Set up a PCR reaction with a high-fidelity polymerase (e.g., Pfu), the template plasmid, and the mutagenic primers. The PCR cycles will amplify the entire plasmid, incorporating the mutation.

    • Template Digestion: Add the DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

    • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

    • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion

This compound stands as a crucial metabolic intermediate with significant implications for the biotechnological production of advanced biopolymers. A thorough understanding of the enzymes that govern its synthesis and conversion, coupled with precise quantitative data and robust experimental methodologies, is paramount for the successful engineering of microbial strains with enhanced production capabilities. This guide provides a foundational resource for researchers aiming to explore and manipulate this key metabolic pathway for applications in materials science and drug development. Further research focused on elucidating the specific kinetic properties of the enzymes acting on this compound and its precise intracellular quantification will undoubtedly accelerate progress in this exciting field.

References

The Central Role of 3-Ketohexanoyl-CoA in Polyhydroxyalkanoate (PHA) Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a versatile class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The monomer composition of these polymers dictates their physicochemical properties, ranging from rigid thermoplastics to flexible elastomers. The incorporation of medium-chain-length (mcl) monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx), into short-chain-length (scl) PHA backbones, like poly(3-hydroxybutyrate) (P(3HB)), yields copolymers with significantly improved material properties. A pivotal intermediate in the biosynthesis of these valuable copolymers is 3-Ketohexanoyl-CoA . This technical guide provides an in-depth exploration of the metabolic pathways revolving around this compound, the key enzymes governing its synthesis and conversion, and its overall significance in the production of tailored PHAs. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the core metabolic and experimental workflows.

Introduction to PHA Biosynthesis and the Significance of this compound

Polyhydroxyalkanoates (PHAs) are microbial biopolyesters with the potential to replace conventional petroleum-based plastics in a wide array of applications. The most common PHA is the homopolymer poly(3-hydroxybutyrate) (P(3HB)), a stiff and brittle material. To enhance the flexibility and toughness of PHAs, copolymers incorporating medium-chain-length (mcl) monomers are produced. A prominent example is poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), which exhibits improved elasticity and a lower melting point compared to P(3HB).[1][2]

The biosynthesis of P(3HB-co-3HHx) involves the convergence of metabolic pathways that supply the two monomer precursors: (R)-3-hydroxybutyryl-CoA (3HB-CoA) and (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA). This compound stands as a critical intermediate in the primary pathways leading to the formation of the 3HHx monomer. Its efficient synthesis and subsequent reduction are key determinants of the 3HHx content in the final copolymer, and thus, the material properties of the resulting bioplastic. Understanding the enzymatic and metabolic landscape surrounding this compound is therefore paramount for the rational design of microbial cell factories for high-yield production of tailored PHAs.

Metabolic Pathways Involving this compound

The formation of this compound and its conversion to (R)-3-hydroxyhexanoyl-CoA, the direct precursor for 3HHx incorporation into the PHA polymer, can occur through several metabolic routes. The primary pathways involve either the condensation of smaller acyl-CoA molecules or the β-oxidation of fatty acids.

De Novo Biosynthesis via Thiolase Condensation

In this pathway, this compound is synthesized through the condensation of two smaller acyl-CoA molecules, typically acetyl-CoA and butyryl-CoA. This reaction is catalyzed by a β-ketothiolase.

  • Step 1: Condensation by β-Ketothiolase (BktB) : A key enzyme in this pathway is a β-ketothiolase with broad substrate specificity, such as BktB from Cupriavidus necator. This enzyme catalyzes the condensation of acetyl-CoA and butyryl-CoA to form this compound, releasing a molecule of Coenzyme A (CoA).[3][4][5]

  • Step 2: Reduction by NADPH-Dependent Reductase (PhaB) : The resulting this compound is then stereoselectively reduced to (R)-3-hydroxyhexanoyl-CoA by an NADPH-dependent reductase. The acetoacetyl-CoA reductase, PhaB, from Ralstonia eutropha (now Cupriavidus necator), known for its role in P(3HB) synthesis, also exhibits activity towards this compound.[6][7][8][9][10]

  • Step 3: Polymerization by PHA Synthase (PhaC) : Finally, (R)-3-hydroxyhexanoyl-CoA is incorporated into the growing PHA chain by a PHA synthase (PhaC). The substrate specificity of the synthase is a critical factor determining the efficiency of 3HHx incorporation. For instance, PhaC from Aeromonas caviae (PhaCAc) is known to efficiently polymerize both 3HB-CoA and 3HHx-CoA.[1][11][12][13]

PHA_Biosynthesis_Thiolase acetyl_coa Acetyl-CoA ketohexanoyl_coa This compound acetyl_coa->ketohexanoyl_coa BktB butyryl_coa Butyryl-CoA butyryl_coa->ketohexanoyl_coa BktB hhx_coa (R)-3-Hydroxyhexanoyl-CoA ketohexanoyl_coa->hhx_coa PhaB (NADPH -> NADP+) pha P(3HB-co-3HHx) hhx_coa->pha PhaC

De novo biosynthesis of the 3HHx monomer via the thiolase condensation pathway.
β-Oxidation Pathway

When fatty acids are used as a carbon source, intermediates of the β-oxidation cycle can be channeled into PHA biosynthesis.

  • Generation of 3-Ketoacyl-CoA Intermediates : The β-oxidation of fatty acids involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. One of the intermediates in this cycle is a 3-ketoacyl-CoA of varying chain lengths. When a C6 fatty acid (hexanoate) or longer fatty acids are metabolized, this compound is formed as an intermediate.

  • Conversion to (R)-3-Hydroxyacyl-CoA : The this compound generated during β-oxidation can be reduced to (R)-3-hydroxyhexanoyl-CoA by reductases. Additionally, another key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), can convert the enoyl-CoA intermediate of the β-oxidation pathway directly to (R)-3-hydroxyacyl-CoA, bypassing the 3-ketoacyl-CoA reductase step for PHA precursor formation.

PHA_Biosynthesis_BetaOxidation fatty_acids Fatty Acids (e.g., Hexanoate) acyl_coa Hexanoyl-CoA fatty_acids->acyl_coa Acyl-CoA Synthetase enoyl_coa trans-2-Hexenoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase s_hydroxyacyl_coa (S)-3-Hydroxyhexanoyl-CoA enoyl_coa->s_hydroxyacyl_coa Enoyl-CoA Hydratase r_hydroxyacyl_coa (R)-3-Hydroxyhexanoyl-CoA enoyl_coa->r_hydroxyacyl_coa PhaJ ketohexanoyl_coa This compound s_hydroxyacyl_coa->ketohexanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase ketohexanoyl_coa->r_hydroxyacyl_coa PhaB/Reductase (NADPH -> NADP+) pha P(3HB-co-3HHx) r_hydroxyacyl_coa->pha PhaC

Formation of the 3HHx monomer via the fatty acid β-oxidation pathway.

Quantitative Data

The efficiency of P(3HB-co-3HHx) biosynthesis is highly dependent on the kinetic properties of the enzymes involved and the overall metabolic flux through the pathways.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes involved in the metabolism of this compound and related substrates.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
β-Ketothiolase (BktB) Cupriavidus necatorAcetyl-CoA + Acetyl-CoA--[3]
Acetyl-CoA + Propionyl-CoA--[3]
Acetoacetyl-CoA Reductase (PhaB) Ralstonia eutrophaAcetoacetyl-CoA5.7-[7][8]
NADPH19-[14]
PHA Synthase (PhaC) Aeromonas caviae(R)-3-Hydroxybutyryl-CoA--[1]
(R)-3-Hydroxyhexanoyl-CoA--[1]
Chromobacterium sp. USM2(R)-3-Hydroxybutyryl-CoA-238 ± 98 U/mg[15]

Note: Comprehensive kinetic data for this compound and its direct precursors/products are still being actively researched. The table will be updated as more specific data becomes available.

P(3HB-co-3HHx) Production in Engineered Microorganisms

The following table provides examples of P(3HB-co-3HHx) production in various engineered bacterial strains.

Host StrainEngineered GenesCarbon SourcePHA Titer (g/L)3HHx content (mol%)Reference
Cupriavidus necator PHB-4/pBBR_CnPro-phaCRpphaC from Rhodococcus pyridinivoransCrude Palm Kernel Oil (15 g/L) + Sodium Hexanoate (1.0 g/L)3.54-[16]
Escherichia colipBBJPC and pfadBA-terGlucose-12.9[17]
Cupriavidus necator MutantpBPP-ccrMeJAc-emdGlucose2.38-[4]
Burkholderia sp. Oh_219/phaCJphaCBP-M-CPF4 and phaJPaCrude Glycerol + Capric Acid-9.7[2]
Burkholderia sp. Oh_219/phaCJphaCBP-M-CPF4 and phaJPaCrude Glycerol + Lauric Acid3.418.1[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and PHA biosynthesis.

Assay for β-Ketothiolase (Thiolysis Direction)

This protocol measures the thiolytic cleavage of a β-ketoacyl-CoA substrate.

Principle: The decrease in absorbance at 304 nm is monitored as the enolate form of the β-ketoacyl-CoA is consumed during the reaction.

Reagents:

  • 1 M Tris-HCl buffer, pH 8.1

  • 250 mM MgCl2

  • 10 mM Coenzyme A (CoA) solution

  • 10 mM β-Ketohexanoyl-CoA solution

  • Purified β-ketothiolase (e.g., BktB)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 8.1

    • 100 µL of 250 mM MgCl2

    • Deionized water to a final volume of 1 mL (minus enzyme and substrate volumes)

  • Add the purified β-ketothiolase to the cuvette and mix gently.

  • Initiate the reaction by adding β-Ketohexanoyl-CoA.

  • Immediately monitor the decrease in absorbance at 304 nm for 5-10 minutes at 25°C using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient for the Mg2+-complexed enolate of β-ketohexanoyl-CoA (ε304 = 14.0 mM-1 cm-1).[3]

Assay for NADPH-Dependent Acetoacetyl-CoA Reductase (PhaB)

This protocol measures the activity of PhaB by monitoring the oxidation of NADPH.

Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ is measured spectrophotometrically.

Reagents:

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM this compound

  • 10 mM NADPH

  • Purified PhaB enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 125 µL of 1 M Tris-HCl, pH 8.0

    • 50 µL of 100 mM this compound

    • 200 µL of 10 mM NADPH

    • Deionized water to a final volume of 1 mL (minus enzyme volume)

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the purified PhaB enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε340 = 6.22 mM-1 cm-1).[14]

Assay for PHA Synthase (PhaC)

This protocol measures the activity of PHA synthase by quantifying the release of Coenzyme A.

Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reagents:

  • 1 M Tris-HCl buffer, pH 7.5

  • 100 mg/mL Bovine Serum Albumin (BSA)

  • 100 mM (R)-3-hydroxyhexanoyl-CoA

  • 100 mM DTNB in Tris-HCl buffer

  • Purified or granule-associated PhaC enzyme

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 40 µL of 1 M Tris-HCl, pH 7.5

    • 10 µL of 100 mg/mL BSA

    • 10 µL of 100 mM DTNB

    • Deionized water to a final volume of 1 mL (minus enzyme and substrate volumes)

  • Add the PhaC enzyme preparation to the mixture.

  • Initiate the reaction by adding (R)-3-hydroxyhexanoyl-CoA.

  • Incubate at 30°C for a defined period (e.g., 1-10 minutes).

  • Stop the reaction by adding 100 µL of 10% (w/v) trichloroacetic acid.

  • Centrifuge to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 412 nm.

  • Calculate the amount of CoA released using a standard curve prepared with known concentrations of CoA.[15][18]

Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular acyl-CoAs, including this compound.

Principle: Cell extracts are prepared and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify specific acyl-CoA species.

Workflow:

LCMS_Workflow cell_culture 1. Cell Culture quenching 2. Rapid Quenching (e.g., cold methanol) cell_culture->quenching extraction 3. Cell Extraction (e.g., acetonitrile/methanol/water) quenching->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data_analysis 7. Data Analysis and Quantification lcms->data_analysis

References

An In-Depth Technical Guide on 3-Ketohexanoyl-CoA and its Connection to Ketogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ketohexanoyl-CoA, a key intermediate in the β-oxidation of medium-chain fatty acids (MCFAs), and its intrinsic connection to the vital metabolic process of ketogenesis. Medium-chain triglycerides (MCTs) and their constituent fatty acids are recognized for their potent ketogenic properties, which are of significant interest in therapeutic and research applications. This document delves into the biochemical pathways involving this compound, the enzymes responsible for its metabolism, and the regulatory mechanisms that govern its flux towards ketone body production. Detailed experimental protocols for the study of related enzymes and analytical methods for acyl-CoA quantification are provided to facilitate further research in this area. Furthermore, this guide presents key quantitative data and visualizes the metabolic pathways to offer a clear and detailed understanding of the subject for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a six-carbon β-ketoacyl-CoA intermediate that is formed during the mitochondrial β-oxidation of fatty acids, particularly medium-chain fatty acids like hexanoic acid and caprylic acid. Its chemical formula is C27H44N7O18P3S, and it has a molecular weight of 879.7 g/mol . As a transient metabolite, its cellular concentration is tightly regulated and is a critical determinant of the metabolic flux through the β-oxidation spiral. The fate of its breakdown product, acetyl-CoA, is pivotal in the context of ketogenesis.

The Metabolic Pathway: From Hexanoyl-CoA to Ketone Bodies

The journey from medium-chain fatty acids to ketone bodies is a multi-step process primarily occurring in the mitochondria of hepatocytes. This compound is a central molecule in this pathway.

Formation of this compound via β-Oxidation

The formation of this compound is the third step in the β-oxidation cycle of a six-carbon fatty acyl-CoA, hexanoyl-CoA. This process involves a series of enzymatic reactions:

  • Dehydrogenation: Hexanoyl-CoA is first oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the α and β carbons to form hexenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase then adds a water molecule across the double bond, yielding 3-hydroxyhexanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group at the β-carbon to a keto group, forming This compound .[1]

Beta_Oxidation_of_Hexanoyl_CoA Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA Hexenoyl-CoA Hexanoyl_CoA->Hexenoyl_CoA MCAD Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Hexenoyl_CoA->Hydroxyhexanoyl_CoA Enoyl-CoA hydratase Ketohexanoyl_CoA This compound Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA HADH Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA thiolase Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA thiolase

Figure 1: β-Oxidation of Hexanoyl-CoA.
Thiolytic Cleavage and Entry into Ketogenesis

The final step of this β-oxidation cycle is the thiolytic cleavage of this compound, catalyzed by 3-ketoacyl-CoA thiolase. This reaction yields a molecule of acetyl-CoA and a four-carbon acyl-CoA, butyryl-CoA.

The generated acetyl-CoA is the primary substrate for ketogenesis. When the influx of fatty acids into the liver is high, the production of acetyl-CoA from β-oxidation can exceed the capacity of the citric acid cycle. This surplus acetyl-CoA is then shunted into the ketogenic pathway.[2][3]

The butyryl-CoA produced from the cleavage of this compound undergoes further rounds of β-oxidation to produce two more molecules of acetyl-CoA, further feeding the ketogenic process.

Ketogenesis_Pathway Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation BHB β-Hydroxybutyrate Acetoacetate->BHB β-Hydroxybutyrate dehydrogenase

Figure 2: The Ketogenesis Pathway.

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, data for related enzymes and metabolites in the medium-chain fatty acid oxidation pathway provide valuable context.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/TissueReference
3-Hydroxyacyl-CoA Dehydrogenase (HADH) 3-Hydroxydecanoyl-CoA~5~150Pig Heart[4]
3-Ketoacyl-CoA Thiolase (MCKAT) 3-Ketooctanoyl-CoA~10-50-Rat Liver[5]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl-CoA~2-5-Human[6]
MetaboliteTissueConcentration (nmol/g wet weight)ConditionReference
Hexanoyl-CoA Mouse Liver~0.01-0.1-[7]
Total Acyl-CoAs Rat Liver15-50Fed[7]
Total Acyl-CoAs Rat Liver100-200Starved[7]

Experimental Protocols

Synthesis and Purification of this compound

Principle: An acyl-CoA synthetase or ligase is used to catalyze the formation of the thioester bond between 3-ketohexanoic acid and Coenzyme A in the presence of ATP and Mg2+.

Materials:

  • 3-Ketohexanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl2

  • Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

  • Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM Coenzyme A, and 2 mM 3-ketohexanoic acid.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubate the reaction mixture at 30-37°C for 1-2 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with HCl to stop the reaction.

  • Purify the this compound using SPE. Condition a C18 cartridge with methanol (B129727) followed by water.

  • Load the acidified reaction mixture onto the cartridge.

  • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

  • Elute the this compound with an increasing gradient of methanol in water.

  • Analyze the fractions by HPLC and pool the fractions containing the pure product.

  • Lyophilize the purified product for storage at -80°C.

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of this compound.

Principle: The decrease in absorbance at 303 nm due to the disappearance of the enolate form of the β-ketoacyl-CoA is monitored.

Materials:

  • Purified this compound

  • Coenzyme A

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Purified 3-Ketoacyl-CoA Thiolase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 8.0) and 50 µM this compound.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 303 nm.

  • Initiate the reaction by adding a small volume of a dilute solution of 3-Ketoacyl-CoA Thiolase.

  • Immediately start recording the decrease in absorbance at 303 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the 3-ketoacyl-CoA enolate.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound in tissue or cell extracts.[10][11][12][13]

Principle: this compound is extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).

Materials:

  • Biological sample (e.g., liver tissue, cultured hepatocytes)

  • Internal standard (e.g., 13C-labeled acyl-CoA)

  • Acetonitrile (B52724), Methanol, Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction: Homogenize the frozen tissue or cell pellet in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing the internal standard.

  • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • LC Separation: Inject an aliquot of the extract onto a C18 column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use MRM to monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 880.2 -> m/z 373.1) and the internal standard.

  • Quantification: Create a standard curve using known concentrations of purified this compound. Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: LC-MS/MS Workflow for Acyl-CoA Quantification.

Regulation and Significance

The flux through the β-oxidation pathway and subsequently ketogenesis is tightly regulated. The activity of carnitine palmitoyltransferase I (CPT1), which transports long-chain fatty acids into the mitochondria, is a key regulatory point. However, medium-chain fatty acids can enter the mitochondria independently of CPT1, leading to their rapid oxidation and a more pronounced ketogenic effect.[2][3]

The activity of the enzymes in the β-oxidation spiral, including those acting on this compound, can be allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA.[14] High levels of the products of β-oxidation can cause feedback inhibition.

The accumulation of acetyl-CoA from the breakdown of intermediates like this compound is a primary driver of ketogenesis.[15] Hormonal signals, such as low insulin (B600854) and high glucagon, promote the mobilization of fatty acids from adipose tissue and upregulate the expression of ketogenic enzymes in the liver, further enhancing the flow of metabolites through this pathway.[16]

Conclusion

This compound is a critical, albeit transient, intermediate in the β-oxidation of medium-chain fatty acids. Its formation and subsequent cleavage to acetyl-CoA directly link the catabolism of these fatty acids to the production of ketone bodies. Understanding the kinetics and regulation of the enzymes that metabolize this compound is essential for elucidating the mechanisms behind the potent ketogenic effects of medium-chain triglycerides. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers to further investigate the role of this and other acyl-CoA intermediates in metabolic regulation and to explore their potential as therapeutic targets. The continued study of these pathways will undoubtedly provide deeper insights into metabolic health and disease.

References

An In-depth Technical Guide to the Enzymatic Formation of 3-Ketohexanoyl-CoA from Butyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of 3-ketohexanoyl-CoA from butyryl-CoA and acetyl-CoA represents a critical carbon-carbon bond-forming reaction in metabolism. This technical guide provides a comprehensive overview of this process, focusing on the core enzymatic machinery, reaction mechanisms, and relevant experimental protocols. The formation of this compound is a key step in the reverse β-oxidation pathway, a metabolic route for the chain elongation of fatty acids. This pathway is of significant interest for the biotechnological production of valuable chemicals and biofuels. Understanding the kinetics and mechanisms of the enzymes involved, primarily 3-ketoacyl-CoA thiolases, is paramount for harnessing their synthetic potential. This document details the biochemical pathways, presents available quantitative data, and provides established experimental methodologies for the study of this important enzymatic transformation.

Introduction

The elongation of short-chain fatty acids is a fundamental biological process. The condensation of butyryl-CoA and acetyl-CoA to form this compound is a pivotal step in the synthesis of medium-chain fatty acids and other complex molecules. This reaction is central to the reverse β-oxidation pathway, a metabolic sequence that essentially operates in the opposite direction of fatty acid degradation.[1][2][3] The enzyme responsible for this transformation is 3-ketoacyl-CoA thiolase (EC 2.3.1.16), also known as acetyl-CoA C-acyltransferase.[4][5] These enzymes catalyze a Claisen condensation reaction, forming a new carbon-carbon bond and extending the acyl-CoA chain by two carbons.[6][7]

This guide will delve into the specifics of this enzymatic reaction, providing a detailed examination of the pathway, the enzyme's catalytic mechanism, and methods for its quantitative analysis.

The Reverse β-Oxidation Pathway

The formation of this compound is the initial and often rate-limiting step in a cycle of reactions that elongate a fatty acyl-CoA molecule. The reverse β-oxidation pathway is a synthetic route that is more carbon and energy-efficient than the canonical fatty acid synthesis pathway as it directly utilizes acetyl-CoA for chain elongation without the need for ATP-dependent carboxylation to malonyl-CoA.[2]

The cycle consists of four key enzymatic steps:

  • Condensation: A 3-ketoacyl-CoA thiolase catalyzes the condensation of an acyl-CoA (in this case, butyryl-CoA) with acetyl-CoA to form a 3-ketoacyl-CoA that is two carbons longer (this compound).

  • Reduction: A 3-hydroxyacyl-CoA dehydrogenase reduces the 3-keto group to a hydroxyl group, forming 3-hydroxyhexanoyl-CoA, utilizing NADH or NADPH as a reductant.

  • Dehydration: An enoyl-CoA hydratase removes a molecule of water, creating a double bond and yielding hexenoyl-CoA.

  • Second Reduction: A trans-enoyl-CoA reductase reduces the double bond to produce a saturated acyl-CoA (hexanoyl-CoA), again using NADH or NADPH.

This newly formed hexanoyl-CoA can then serve as the substrate for another round of condensation with acetyl-CoA to further elongate the carbon chain.

reverse_beta_oxidation butyryl_coa Butyryl-CoA (C4) ketohexanoyl_coa This compound (C6) butyryl_coa->ketohexanoyl_coa 3-Ketoacyl-CoA Thiolase acetyl_coa Acetyl-CoA acetyl_coa->ketohexanoyl_coa hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA ketohexanoyl_coa->hydroxyhexanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD(P)H -> NAD(P)+) hexenoyl_coa Hexenoyl-CoA hydroxyhexanoyl_coa->hexenoyl_coa Enoyl-CoA Hydratase (-H2O) hexanoyl_coa Hexanoyl-CoA (C6) hexenoyl_coa->hexanoyl_coa Trans-Enoyl-CoA Reductase (NAD(P)H -> NAD(P)+) next_cycle To next elongation cycle hexanoyl_coa->next_cycle

Figure 1: The Reverse β-Oxidation Pathway for Butyryl-CoA Elongation.

The Enzyme: 3-Ketoacyl-CoA Thiolase

Thiolases are a ubiquitous family of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA.[4] They are broadly categorized into two types:

  • Degradative thiolases (Thiolase I, EC 2.3.1.16): These enzymes typically have a broad substrate specificity and are involved in catabolic pathways like fatty acid β-oxidation.[4]

  • Biosynthetic thiolases (Thiolase II, EC 2.3.1.9): These are generally specific for the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and are involved in anabolic pathways.[4]

The formation of this compound from butyryl-CoA and acetyl-CoA is catalyzed by a 3-ketoacyl-CoA thiolase, which, in the context of the reverse β-oxidation pathway, functions biosynthetically.

Catalytic Mechanism

The thiolase reaction proceeds via a two-step, ping-pong mechanism involving a covalent acyl-enzyme intermediate.[4] The key catalytic residues in the active site are two conserved cysteine residues.

  • Acylation: The first step involves the nucleophilic attack of a cysteine residue on the carbonyl carbon of the acyl-CoA donor (in this context, this could be considered the acetyl-CoA that forms the acetyl-enzyme intermediate, or the butyryl-CoA that subsequently binds). This results in the formation of a covalent acetyl-enzyme intermediate and the release of Coenzyme A (CoA).

  • Condensation: In the second step, the enolate of the second substrate (the acetyl-CoA that acts as the nucleophile) attacks the carbonyl carbon of the acetylated enzyme. This Claisen condensation reaction forms the carbon-carbon bond, leading to the formation of the 3-ketoacyl-CoA product and regeneration of the free enzyme.[6]

thiolase_mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Condensation Enzyme-SHAcetyl-CoA Enzyme-SHAcetyl-CoA Enzyme-S-AcetylCoA-SH Enzyme-S-AcetylCoA-SH Enzyme-SHAcetyl-CoA->Enzyme-S-AcetylCoA-SH Enzyme-S-AcetylButyryl-CoA Enzyme-S-AcetylButyryl-CoA Enzyme-SHthis compound Enzyme-SHthis compound Enzyme-S-AcetylButyryl-CoA->Enzyme-SHthis compound Enzyme-S-Acetyl Enzyme-S-Acetyl Enzyme-SH Enzyme-SH

Figure 2: Simplified Ping-Pong Mechanism of 3-Ketoacyl-CoA Thiolase.

Quantitative Data

Specific kinetic parameters for the condensation of butyryl-CoA and acetyl-CoA to this compound are not extensively reported in the literature. Much of the available data focuses on the thiolytic cleavage (the reverse reaction) or the condensation of two acetyl-CoA molecules. However, data from related reactions and enzymes provide valuable insights.

Enzyme/ReactionSubstratesKm (µM)Vmax or kcatOptimal pHOptimal Temp. (°C)Source OrganismReference
Mitochondrial Acetoacetyl-CoA Thiolase Acetoacetyl-CoA (cleavage)~2.5 - 2036.14 µmol/min/g protein--Human colonic mucosa[8]
Butyryl-CoA:acetate CoA-transferase Butyryl-CoA537 ± 105.81 ± 1.5 min⁻¹ (kcat)--Ruminococcaceae bacterium CPB6[9]
3-Ketoacyl-CoA Thiolase (Tfu_0875) Succinyl-CoA + Acetyl-CoA--~7.0 - 8.0~37Thermobifida fusca[10]
3-Ketoacyl-CoA Thiolase (ReH16_A1887) Acetoacetyl-CoA (cleavage)158 µM32 mM min⁻¹ (Vmax)8.330Ralstonia eutropha H16[11]

Note: The data presented are for related reactions and should be interpreted with caution as they do not represent the direct condensation of butyryl-CoA and acetyl-CoA.

Experimental Protocols

Recombinant Expression and Purification of 3-Ketoacyl-CoA Thiolase

A common approach for obtaining purified enzyme for kinetic analysis is through recombinant expression in a host organism like Escherichia coli.

Protocol:

  • Gene Cloning: The gene encoding the 3-ketoacyl-CoA thiolase of interest (e.g., bktB from Cupriavidus necator) is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag) for purification.[12]

  • Expression: The expression vector is transformed into a suitable E. coli strain. The cells are cultured to an appropriate optical density, and protein expression is induced (e.g., with IPTG).[10]

  • Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.[10]

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, can be employed to achieve high purity.[10]

  • Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay.

protein_purification_workflow cloning Gene Cloning into Expression Vector transformation Transformation into E. coli cloning->transformation expression Protein Expression (e.g., IPTG induction) transformation->expression lysis Cell Lysis (Sonication) expression->lysis centrifugation Centrifugation to Clarify Lysate lysis->centrifugation affinity_chrom Affinity Chromatography (e.g., Ni-NTA) centrifugation->affinity_chrom sec Size-Exclusion Chromatography (optional) affinity_chrom->sec quantification Protein Quantification (Bradford Assay) sec->quantification pure_enzyme Purified Thiolase quantification->pure_enzyme

Figure 3: General Experimental Workflow for Recombinant Thiolase Purification.
Spectrophotometric Assay for Thiolase Condensation Activity

The forward (condensation) reaction of thiolase can be monitored by measuring the consumption of acetyl-CoA or the formation of the product. A common method involves quantifying the release of free Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.[10][13]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a microplate or cuvette containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.3)[10][11]

    • MgCl₂ (e.g., 25 mM)[11]

    • Butyryl-CoA (at varying concentrations for kinetic analysis)

    • Acetyl-CoA (at a saturating concentration)

    • DTNB (e.g., 0.1 mM)

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified 3-ketoacyl-CoA thiolase.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the DTNB-CoA adduct (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.

Analysis of Acyl-CoAs by HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of acyl-CoA species.[14][15]

5.3.1. Sample Preparation

  • Quenching and Extraction: Quench the enzymatic reaction (e.g., with acid) and extract the acyl-CoAs. A common method is protein precipitation with an ice-cold solution such as 5% sulfosalicylic acid (SSA).[16]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

5.3.2. HPLC-UV Method

  • Chromatographic Separation: Use a C18 reversed-phase column for separation.

  • Mobile Phase: A common mobile phase system consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) run in a gradient.[14]

  • Detection: Monitor the elution of acyl-CoAs by their absorbance at 259 nm.[14]

  • Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve of the purified compound.

5.3.3. LC-MS/MS Method

  • Chromatographic Separation: Similar to HPLC, use a C18 reversed-phase column.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM by selecting specific precursor-to-product ion transitions for butyryl-CoA, acetyl-CoA, and this compound. A common neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment, can be used to specifically detect acyl-CoAs.[17][18]

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

analytical_workflow reaction Enzymatic Reaction quenching Reaction Quenching & Protein Precipitation reaction->quenching centrifugation Centrifugation quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-UV Analysis (259 nm) supernatant->hplc lcms LC-MS/MS Analysis (MRM) supernatant->lcms

Figure 4: Workflow for the Analysis of Acyl-CoAs from an Enzymatic Reaction.

Conclusion

The enzymatic formation of this compound from butyryl-CoA is a cornerstone of fatty acid elongation via the reverse β-oxidation pathway. The 3-ketoacyl-CoA thiolases that catalyze this reaction are of considerable interest for metabolic engineering and the production of bio-based chemicals. While specific kinetic data for this precise condensation reaction remains to be fully elucidated, the methodologies outlined in this guide provide a robust framework for the expression, purification, and characterization of these important enzymes. Further research into the substrate specificity and kinetic properties of various thiolases will be crucial for optimizing their application in synthetic biology and drug development.

References

The Central Role of 3-Ketohexanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketohexanoyl-Coenzyme A (3-Ketohexanoyl-CoA), also known as 3-Oxohexanoyl-CoA, is a pivotal intermediate in the intricate network of cellular metabolism. Found across a diverse range of organisms, from bacteria to humans, this molecule plays a crucial role in the biosynthesis and degradation of fatty acids. Its strategic position at the crossroads of major metabolic pathways makes it a molecule of significant interest for understanding cellular energy homeostasis and for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, its metabolic context, and the experimental methodologies used for its study.

Natural Occurrence and Metabolic Significance

This compound has been identified as a metabolite in various organisms, including the bacterium Escherichia coli and mammals such as humans and mice.[1] It primarily functions as an intermediate in two fundamental metabolic processes: fatty acid beta-oxidation and fatty acid biosynthesis (elongation).

Fatty Acid Beta-Oxidation: In the mitochondrial matrix, long-chain fatty acids are progressively broken down into two-carbon acetyl-CoA units through a cyclical process known as beta-oxidation. This compound is a key intermediate in the breakdown of fatty acids with an even number of carbon atoms. Specifically, it is the substrate for the final thiolytic cleavage step in the beta-oxidation of a six-carbon fatty acyl-CoA (hexanoyl-CoA), yielding acetyl-CoA and butyryl-CoA. This process is catalyzed by the enzyme 3-ketoacyl-CoA thiolase.

Fatty Acid Biosynthesis (Elongation): Conversely, in the endoplasmic reticulum and mitochondria, fatty acid chains can be elongated. In this anabolic pathway, this compound serves as an intermediate in the extension of a four-carbon acyl-CoA (butyryl-CoA) by a two-carbon unit derived from malonyl-CoA.

The balance between these two pathways is critical for maintaining cellular lipid homeostasis and energy balance. The levels of this compound and other acyl-CoAs can act as metabolic sensors, influencing the activity of key regulatory enzymes.

Quantitative Data

While the presence of this compound is well-established, specific quantitative data on its intracellular concentrations are limited in the literature. However, studies on related short-chain acyl-CoAs in Escherichia coli provide some context. For instance, under aerobic growth conditions with glucose, the total acyl-CoA pool can vary, with acetyl-CoA being a major component.[2] The concentration of individual acyl-CoA species is highly dynamic and depends on the metabolic state of the cell, including the available carbon source and the presence of metabolic stressors.[3][4]

Table 1: General Quantitative Information on Short-Chain Acyl-CoAs in E. coli

Acyl-CoA SpeciesTypical Concentration Range (nmol/mg dry weight)Corresponding Molar Concentration Range (µM)Reference
Acetyl-CoA0.05 - 1.520 - 600[2]
Malonyl-CoA0.01 - 0.234 - 90[2]

Experimental Protocols

The analysis of this compound and other acyl-CoAs presents analytical challenges due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for their quantification.[5][6][7]

Protocol 1: Extraction of Short- to Medium-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for acyl-CoA analysis.[1][5]

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold phosphate-buffered saline (PBS)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Vortex mixer

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

  • Reconstitution solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8)

Procedure:

  • Sample Collection: Harvest cells by centrifugation or collect tissue samples and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • For cultured cells, wash the cell pellet with ice-cold PBS.

    • Homogenize the cell pellet or tissue sample in a sufficient volume of ice-cold methanol containing the internal standards.

    • Vortex the mixture vigorously for 1 minute.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solution suitable for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage to elute the acyl-CoAs. The specific gradient profile will need to be optimized.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Typically maintained at 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For acyl-CoAs, a common neutral loss of 507 Da (the phosphopantetheine moiety) is often observed.[6]

Signaling Pathways and Logical Relationships

While this compound is primarily known for its role in intermediary metabolism, the levels of acyl-CoAs, in general, can influence cellular signaling pathways. Long-chain acyl-CoAs have been shown to act as regulatory molecules, affecting the activity of enzymes and transcription factors.[8] For example, the accumulation of certain acyl-CoAs can allosterically regulate enzymes involved in both fatty acid and glucose metabolism.[9] However, specific signaling pathways directly modulated by this compound are not yet well-elucidated and represent an area for future research.

The metabolic pathways involving this compound are tightly regulated. The activity of 3-ketoacyl-CoA thiolase, the enzyme responsible for its synthesis and degradation in beta-oxidation, can be influenced by the ratio of acetyl-CoA to Coenzyme A (CoA).[9]

Visualizations

Metabolic Pathway: Beta-Oxidation of Hexanoyl-CoA

Beta_Oxidation_of_Hexanoyl_CoA cluster_1 cluster_2 Hexanoyl_CoA Hexanoyl-CoA trans_2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA Hexanoyl_CoA->trans_2_Hexenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA trans_2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase Ketohexanoyl_CoA This compound L_3_Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA FAD FAD FADH2 FADH2 FAD->FADH2 H2O H2O H2O->trans_2_Hexenoyl_CoA NAD NAD NADH NADH NAD->NADH CoA_SH CoA-SH CoA_SH->Ketohexanoyl_CoA

Beta-oxidation of Hexanoyl-CoA leading to this compound.
Experimental Workflow: Acyl-CoA Profiling by LC-MS/MS

Acyl_CoA_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells/Tissue) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Extraction with Cold Methanol + Internal Standards Quenching->Extraction Precipitation Protein Precipitation (-20°C) Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

A generalized workflow for acyl-CoA profiling using LC-MS/MS.

Role in Drug Development

The enzymes that metabolize this compound, particularly 3-ketoacyl-CoA thiolase, represent potential targets for drug development.[10] Inhibitors of these enzymes could be explored for the treatment of metabolic disorders characterized by dysregulated fatty acid metabolism, such as obesity and type 2 diabetes. Furthermore, in certain infectious diseases, the fatty acid synthesis pathway, in which 3-ketoacyl-CoA intermediates are essential, is a validated target for antimicrobial drug discovery.[11] Understanding the role and regulation of this compound in pathogenic organisms could therefore open new avenues for therapeutic intervention. The development of robust assays to quantify this compound and related metabolites is crucial for screening potential drug candidates and for elucidating their mechanisms of action.

Conclusion

This compound is a key, albeit often overlooked, metabolite in the central hub of fatty acid metabolism. Its position as an intermediate in both anabolic and catabolic pathways underscores its importance in maintaining cellular energy and lipid balance. While its direct role in signaling is still an emerging area of research, the methodologies for its detection and quantification are well-established, providing a solid foundation for future investigations. For researchers and drug development professionals, a deeper understanding of the regulation and flux through pathways involving this compound holds significant promise for unraveling the complexities of metabolic diseases and for the discovery of novel therapeutic strategies. Further quantitative studies are needed to fully delineate the dynamic changes in this compound concentrations in various physiological and pathological states, which will be instrumental in realizing its potential as a biomarker and a therapeutic target.

References

3-Ketohexanoyl-CoA in the Reverse β-Oxidation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reverse β-oxidation (rBOX) pathway has emerged as a powerful and versatile platform in synthetic biology and metabolic engineering for the production of a wide array of valuable chemicals and biofuels.[1][2] This engineered pathway operates by reversing the direction of the native fatty acid degradation cycle, enabling the iterative elongation of acyl-CoA molecules by two-carbon units.[2] A key intermediate in the synthesis of C6 compounds through this pathway is 3-ketohexanoyl-CoA. Understanding the enzymatic steps, kinetics, and analytical methods associated with this molecule is crucial for optimizing the production of medium-chain fatty acids, alcohols, and other specialty chemicals. This technical guide provides an in-depth overview of the role of this compound in the rBOX pathway, including relevant quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

The rBOX pathway is a modular system, generally consisting of three key stages: priming, elongation, and termination.[2] The formation of this compound occurs during the second cycle of the elongation phase, where a C4 acyl-CoA (butyryl-CoA) is condensed with acetyl-CoA. This guide will focus on the core enzymatic reactions centered around the synthesis and conversion of this compound.

The Core Pathway: Synthesis and Conversion of this compound

The synthesis of this compound is the initial step in the second elongation cycle of the reverse β-oxidation pathway. This cycle builds upon the product of the first cycle, butyryl-CoA, and involves a sequence of four enzymatic reactions catalyzed by a thiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and a trans-2-enoyl-CoA reductase.

Pathway Visualization

reverse_beta_oxidation_C6 cluster_cycle2 Second Elongation Cycle (C4 -> C6) cluster_termination Termination Butyryl_CoA Butyryl-CoA Thiolase β-Ketothiolase (e.g., BktB) Butyryl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase Ketohexanoyl_CoA This compound Thiolase->Ketohexanoyl_CoA CoA HACD 3-Hydroxyacyl-CoA Dehydrogenase (e.g., FadB) Ketohexanoyl_CoA->HACD NAD(P)H + H+ Hydroxyhexanoyl_CoA (S)-3-Hydroxyhexanoyl-CoA HACD->Hydroxyhexanoyl_CoA NAD(P)+ ECH Enoyl-CoA Hydratase (e.g., FadB) Hydroxyhexanoyl_CoA->ECH H2O Hexenoyl_CoA trans-2-Hexenoyl-CoA ECH->Hexenoyl_CoA TER trans-2-Enoyl-CoA Reductase (e.g., tdTER) Hexenoyl_CoA->TER NAD(P)H + H+ Hexanoyl_CoA Hexanoyl-CoA TER->Hexanoyl_CoA NAD(P)+ Thioesterase Thioesterase Hexanoyl_CoA->Thioesterase Hexanoic_Acid Hexanoic Acid Thioesterase->Hexanoic_Acid CoA-SH

Caption: The second elongation cycle of the reverse β-oxidation pathway leading to the formation of Hexanoyl-CoA.

Enzymatic Steps
  • Condensation by β-Ketothiolase: The cycle begins with the Claisen condensation of butyryl-CoA and acetyl-CoA to form this compound. This reaction is catalyzed by a β-ketothiolase. For the production of medium-chain acyl-CoAs, thiolases with broader substrate specificity, such as BktB from Cupriavidus necator, are often employed in combination with thiolases like AtoB from Escherichia coli that are more specific for the initial condensation of two acetyl-CoA molecules.

  • Reduction by 3-Hydroxyacyl-CoA Dehydrogenase: this compound is then reduced to (S)-3-hydroxyhexanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (HACD), typically utilizing NADH or NADPH as a cofactor.[3] The multifunctional enzyme FadB from E. coli possesses this activity.[4]

  • Dehydration by Enoyl-CoA Hydratase: The (S)-3-hydroxyhexanoyl-CoA is subsequently dehydrated to trans-2-hexenoyl-CoA by an enoyl-CoA hydratase (ECH).[5] This activity is also present in the FadB multifunctional enzyme.

  • Reduction by trans-2-Enoyl-CoA Reductase: The final step of the elongation cycle is the reduction of trans-2-hexenoyl-CoA to hexanoyl-CoA, catalyzed by a trans-2-enoyl-CoA reductase (TER).[6] This reaction is a key driver of the reverse pathway due to its thermodynamic favorability and often employs enzymes like the NADH-dependent TER from Treponema denticola (tdTer).[6]

Quantitative Data

Quantitative understanding of the enzymes and intermediates in the reverse β-oxidation pathway is essential for targeted metabolic engineering efforts. While specific data for this compound is limited, information on related enzymes and intermediates provides valuable insights.

Enzyme/MetaboliteOrganism/SourceParameterValueNotes
β-Ketothiolase (BktB) Cupriavidus necatorSubstrate SpecificityActive with butyryl-CoA and acetyl-CoACrucial for extending the chain beyond C4.
3-Hydroxyacyl-CoA Dehydrogenase Pig heartSubstrate PreferenceMost active with medium-chain substratesKm values are similar for medium and long-chain substrates.[7]
Enoyl-CoA Hydratase (Crotonase) Aeromonas caviaeVmax (for 2-hexenoyl-CoA)1.8 x 10³ U/mgDemonstrates high activity for C4 to C6 substrates.[8]
trans-2-Enoyl-CoA Reductase (tdTer) Treponema denticolaSubstrate SpecificityActive on crotonyl-CoA, hexenoyl-CoA, and dodecenoyl-CoAFollows an ordered bi-bi mechanism initiated by NADH binding.[6]
n-Hexanoyl-CoA Saccharomyces cerevisiae (engineered)Intracellular Concentration6 µMDemonstrates successful engineering of the pathway to produce C6 acyl-CoAs.[9]

Experimental Protocols

In Vitro Reconstitution of the this compound Synthesis Pathway

This protocol describes the enzymatic synthesis of this compound from butyryl-CoA and acetyl-CoA using purified enzymes.

Materials:

  • Purified β-ketothiolase (e.g., His-tagged BktB from C. necator)

  • Butyryl-CoA sodium salt

  • Acetyl-CoA sodium salt

  • Coenzyme A trilithium salt

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing reaction buffer, butyryl-CoA (e.g., 1 mM), and acetyl-CoA (e.g., 2 mM).

  • Initiate the reaction by adding a purified β-ketothiolase to a final concentration of 1-5 µM.

  • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from biological samples or in vitro reactions. Method optimization will be required for specific sample matrices and instrumentation.

Sample Preparation (from microbial culture):

  • Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold solvent (e.g., 60% methanol (B129727) at -20°C).

  • Centrifuge to pellet the cells and discard the supernatant.

  • Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water with a formic acid modifier).

  • Lyse the cells using methods such as bead beating or sonication.

  • Centrifuge to remove cell debris.

  • Collect the supernatant containing the acyl-CoAs.

  • The extract can be concentrated by vacuum centrifugation if necessary.

LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.

      • Precursor Ion (Q1): The calculated m/z for the [M+H]⁺ of this compound is approximately 852.18.

      • Product Ion (Q3): A common fragment for acyl-CoAs is the phosphopantetheine moiety, resulting from a neutral loss of 507 Da. Therefore, a primary product ion would be around m/z 345.1. Another characteristic fragment is the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.03.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching Quench Metabolism Extraction Metabolite Extraction Quenching->Extraction Centrifugation Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Caption: A typical workflow for the quantification of acyl-CoAs using LC-MS/MS.

Conclusion

This compound is a pivotal intermediate in the engineered reverse β-oxidation pathway for the production of C6-based chemicals. A thorough understanding of the enzymes that synthesize and metabolize this molecule, coupled with robust analytical methods for its quantification, is paramount for the successful design and optimization of microbial cell factories. This technical guide provides a foundational resource for researchers aiming to harness the potential of the rBOX pathway for the sustainable production of valuable bioproducts. Further research into the specific kinetics of the enzymes involved with C6 intermediates and the development of certified standards for this compound will undoubtedly accelerate advancements in this exciting field.

References

Biosynthesis of Hexanol from 3-Ketohexanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthetic pathway for producing 1-hexanol (B41254) from the key intermediate 3-ketohexanoyl-CoA. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the core enzymatic steps, relevant quantitative data, and detailed experimental protocols. This guide summarizes the current understanding of this engineered metabolic pathway, primarily in microbial hosts like Escherichia coli, and provides the necessary information to replicate and build upon existing research. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

The microbial production of biofuels and specialty chemicals from renewable feedstocks has gained significant traction as a sustainable alternative to petroleum-based processes. Among these, the biosynthesis of higher alcohols, such as 1-hexanol, is of particular interest due to their favorable properties as fuel additives and their utility as platform chemicals. An engineered metabolic pathway, extending the well-characterized CoA-dependent 1-butanol (B46404) synthesis route, has been successfully developed for the production of 1-hexanol. This pathway proceeds through the central intermediate, this compound, and involves a series of enzymatic reduction and dehydration steps. This guide focuses on the core enzymatic conversions from this compound to 1-hexanol, providing a technical deep-dive for researchers in the field.

The Biosynthetic Pathway from this compound to Hexanol

The conversion of this compound to 1-hexanol is a four-step enzymatic cascade that mirrors the reverse β-oxidation pathway. This pathway has been successfully engineered in microorganisms like Escherichia coli by introducing a set of heterologous enzymes.[1][2][3]

The key enzymatic steps are:

  • Reduction of this compound: this compound is reduced to 3-hydroxyhexanoyl-CoA by a 3-hydroxybutyryl-CoA dehydrogenase (Hbd). This reaction requires a reducing equivalent, typically NADH.

  • Dehydration of 3-Hydroxyhexanoyl-CoA: The 3-hydroxyhexanoyl-CoA is then dehydrated to produce hexenoyl-CoA. This step is catalyzed by a crotonase (Crt).

  • Reduction of Hexenoyl-CoA: Hexenoyl-CoA is subsequently reduced to hexanoyl-CoA by a trans-enoyl-CoA reductase (Ter), which utilizes NADH as a cofactor.[1]

  • Reduction of Hexanoyl-CoA to Hexanol: The final step involves the two-step reduction of hexanoyl-CoA to 1-hexanol, catalyzed by a bifunctional aldehyde/alcohol dehydrogenase (AdhE2). This enzyme first reduces hexanoyl-CoA to hexanal, which is then further reduced to 1-hexanol.[1][2]

The overall pathway is depicted in the following diagram:

Hexanol_Biosynthesis cluster_pathway Biosynthesis of Hexanol from this compound 3_Ketohexanoyl_CoA This compound 3_Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA 3_Ketohexanoyl_CoA->3_Hydroxyhexanoyl_CoA Hbd (NADH -> NAD+) Hexenoyl_CoA Hexenoyl-CoA 3_Hydroxyhexanoyl_CoA->Hexenoyl_CoA Crt (-H2O) Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA->Hexanoyl_CoA Ter (NADH -> NAD+) Hexanol 1-Hexanol Hexanoyl_CoA->Hexanol AdhE2 (2 NADH -> 2 NAD+)

Caption: Enzymatic cascade for the biosynthesis of 1-hexanol from this compound.

Quantitative Data

The efficiency of the hexanol biosynthesis pathway is dependent on the kinetic properties of the involved enzymes. While comprehensive kinetic data for all enzymes with their specific C6 substrates is not fully available in the literature, this section summarizes the known quantitative information.

Table 1: Specific Activity of Enzymes in the Hexanol Biosynthesis Pathway
EnzymeSource OrganismSubstrateSpecific Activity (mU/mg)Reference
AdhE2Clostridium acetobutylicumHexanoyl-CoA15 ± 9.5[1]
AdhE2Clostridium acetobutylicumButyryl-CoA-[1]
AdhE2Clostridium acetobutylicumAcetyl-CoA-[1]

Note: Specific activities were determined using cell lysates of E. coli expressing the respective enzyme.

Table 2: Kinetic Parameters of Trans-enoyl-CoA Reductase (Ter)
EnzymeSource OrganismSubstrateKm (µM)Reference
TerEuglena gracilistrans-2-Hexenoyl-CoA91[4]
TerEuglena gracilisCrotonyl-CoA68[4]
TerEuglena gracilisNADH109[4]
TerEuglena gracilisNADPH119[4]

Note: Further research is required to determine the complete kinetic profiles (Km, Vmax, kcat) for all enzymes in the pathway with their respective C6 intermediates.

Table 3: In vivo Production of 1-Hexanol
Host OrganismKey Genes ExpressedSubstrateTiter (mg/L)Reference
E. coliatoB, hbd, crt, ter, bktB, adhE2Glucose47[1][2]
E. coliatoB, hbd, crt, ter, bktB, adhE2, fdhGlucose-[1][2]

Note: 'fdh' refers to the co-expression of formate (B1220265) dehydrogenase to increase NADH availability.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of hexanol.

General Enzyme Purification Protocol

This protocol describes a general workflow for the purification of His-tagged enzymes expressed in E. coli.

Enzyme_Purification cluster_purification Enzyme Purification Workflow Start E. coli Culture with Expressed His-tagged Enzyme CellHarvest Cell Harvest by Centrifugation Start->CellHarvest CellLysis Cell Lysis (e.g., Sonication) CellHarvest->CellLysis Clarification Clarification by Centrifugation CellLysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Wash Wash with Low Imidazole (B134444) Buffer NiNTA->Wash Elution Elution with High Imidazole Buffer Wash->Elution Dialysis Buffer Exchange (Dialysis) Elution->Dialysis PurityCheck Purity Check (SDS-PAGE) Dialysis->PurityCheck End Purified Enzyme PurityCheck->End

Caption: General workflow for the purification of His-tagged enzymes.

Methodology:

  • Cell Culture and Induction: Grow E. coli cells harboring the expression plasmid for the desired His-tagged enzyme in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-30°C) for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Remove cell debris by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., using dialysis or a desalting column) to remove imidazole.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro Reconstitution of the Hexanol Pathway

This protocol describes the stepwise in vitro reconstitution of the pathway from hexenoyl-CoA to butyryl-CoA and acetyl-CoA, as a reverse reaction to confirm enzyme activity.[1]

Reaction Mixtures (in a final volume of 100 µL):

  • Step 1 (Crt activity):

    • 50 mM Tris-HCl (pH 7.5)

    • 1 mM Hexenoyl-CoA

    • Purified Crotonase (Crt)

  • Step 2 (Hbd activity):

    • Reaction mixture from Step 1

    • 1 mM NAD+

    • Purified 3-Hydroxybutyryl-CoA Dehydrogenase (Hbd)

  • Step 3 (BktB activity):

    • Reaction mixture from Step 2

    • 1 mM Coenzyme A

    • Purified β-Ketothiolase (BktB)

Procedure:

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

  • Analyze the reaction products by HPLC to detect the formation of 3-hydroxyhexanoyl-CoA, and subsequently butyryl-CoA and acetyl-CoA.

Aldehyde/Alcohol Dehydrogenase (AdhE2) Activity Assay

This assay measures the NADH-dependent reduction of acyl-CoA substrates.

Reaction Mixture (in a final volume of 1 mL):

  • 100 mM MOPS buffer (pH 7.5)

  • 0.2 mM NADH

  • 0.1 mM Acyl-CoA substrate (e.g., hexanoyl-CoA, butyryl-CoA, acetyl-CoA)

  • Purified AdhE2 enzyme or cell lysate containing AdhE2

Procedure:

  • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) using a spectrophotometer.

  • Calculate the specific activity based on the rate of NADH consumption (extinction coefficient of NADH at 340 nm is 6.22 mM-1cm-1).

Trans-enoyl-CoA Reductase (Ter) Activity Assay

This assay measures the NADH-dependent reduction of enoyl-CoA substrates.

Reaction Mixture (in a final volume of 1 mL):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 0.2 mM NADH

  • 0.1 mM Enoyl-CoA substrate (e.g., hexenoyl-CoA, crotonyl-CoA)

  • Purified Ter enzyme

Procedure:

  • Follow the same procedure as for the AdhE2 activity assay (Section 4.3), monitoring the oxidation of NADH at 340 nm.

Fermentation Protocol for Hexanol Production in E. coli

This protocol provides a general procedure for the production of 1-hexanol in engineered E. coli.[1]

Media Composition (per liter):

  • M9 minimal medium:

    • 6.8 g Na2HPO4

    • 3 g KH2PO4

    • 0.5 g NaCl

    • 1 g NH4Cl

  • Supplements (autoclaved separately and added):

    • 2 mL of 1 M MgSO4

    • 0.1 mL of 1 M CaCl2

    • 10 mL of 20% (w/v) Glucose

    • 1 mL of trace elements solution

    • Appropriate antibiotics

Procedure:

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Inoculate the main culture (e.g., 50 mL of M9 medium in a 250 mL flask) with the overnight seed culture to an initial OD600 of ~0.05.

  • Aerobic Growth Phase: Grow the culture aerobically at 37°C with shaking until the OD600 reaches a desired level (e.g., 0.6-0.8).

  • Induction and Anaerobic Shift: Induce the expression of the pathway enzymes with IPTG (e.g., 0.1 mM). For anaerobic production, switch to anaerobic conditions by sealing the flasks and sparging with nitrogen gas.

  • Fermentation: Continue the fermentation at a suitable temperature (e.g., 30°C) for 48-72 hours.

  • Product Analysis: Harvest the culture broth and analyze the concentration of 1-hexanol using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The biosynthesis of 1-hexanol from this compound represents a promising avenue for the production of advanced biofuels and valuable chemicals from renewable resources. This technical guide has provided a detailed overview of the engineered metabolic pathway, summarizing the available quantitative data and outlining key experimental protocols. While the feasibility of this pathway has been demonstrated, further research is needed to fully characterize the kinetics of all enzymatic steps with their respective C6 substrates. Such data will be crucial for rational metabolic engineering efforts aimed at optimizing pathway flux and increasing the final titer of 1-hexanol. The methodologies and information presented herein serve as a valuable resource for researchers seeking to advance the field of microbial chemical production.

References

The Role of 3-Ketohexanoyl-CoA in the Biosynthesis of 2-Pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanone, a volatile organic compound with applications in fragrances, biofuels, and as a potential biomarker, has garnered significant interest for microbial production as a sustainable alternative to chemical synthesis. A key metabolic intermediate in engineered biosynthetic pathways for 2-pentanone is 3-ketohexanoyl-CoA. This technical guide provides an in-depth overview of the enzymatic conversion of this compound to 2-pentanone, focusing on the core metabolic pathway, key enzymes, quantitative data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in metabolic engineering, synthetic biology, and drug development.

The primary biosynthetic route involves a three-step enzymatic cascade engineered in microbial hosts such as Escherichia coli and Pseudomonas putida. This pathway begins with the condensation of acetyl-CoA and butyryl-CoA to form this compound, which is then converted to 3-ketohexanoate and subsequently decarboxylated to yield the final product, 2-pentanone.

Core Metabolic Pathway

The engineered biosynthetic pathway for 2-pentanone production from this compound consists of three key enzymatic reactions:

  • Thiolase-mediated condensation: Acetyl-CoA and butyryl-CoA are condensed to form this compound. This reaction is catalyzed by a β-ketothiolase.

  • CoA transferase-mediated CoA removal: The coenzyme A (CoA) moiety is removed from this compound to yield 3-ketohexanoate. This is typically achieved by a CoA transferase that transfers the CoA to an acceptor molecule, such as acetate.

  • Decarboxylase-mediated decarboxylation: 3-ketohexanoate is decarboxylated to produce 2-pentanone and carbon dioxide. This final step is catalyzed by an acetoacetate (B1235776) decarboxylase.

2-Pentanone Biosynthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: CoA Transfer cluster_step3 Step 3: Decarboxylation acetyl_coa Acetyl-CoA ketohexanoyl_coa This compound acetyl_coa->ketohexanoyl_coa Thiolase (e.g., BktB) (EC 2.3.1.16) butyryl_coa Butyryl-CoA butyryl_coa->ketohexanoyl_coa Thiolase (e.g., BktB) (EC 2.3.1.16) ketohexanoate 3-Ketohexanoate ketohexanoyl_coa->ketohexanoate CoA Transferase (e.g., CtfAB) (EC 2.8.3.8) coa_sh CoA-SH acetyl_coa_out Acetyl-CoA ketohexanoyl_coa->acetyl_coa_out CoA Transferase (e.g., CtfAB) (EC 2.8.3.8) pentanone 2-Pentanone ketohexanoate->pentanone Acetoacetate Decarboxylase (Adc) (EC 4.1.1.4) co2 CO2 ketohexanoate->co2 Acetoacetate Decarboxylase (Adc) (EC 4.1.1.4) acetate Acetate acetate->ketohexanoate CoA Transferase (e.g., CtfAB) (EC 2.8.3.8) acetate->acetyl_coa_out CoA Transferase (e.g., CtfAB) (EC 2.8.3.8)

Fig. 1: Engineered biosynthetic pathway for 2-pentanone production.

Quantitative Data

The efficiency of the 2-pentanone biosynthetic pathway is dependent on the kinetic properties of the constituent enzymes and the production capabilities of the engineered microbial host.

Table 1: Enzyme Kinetic Parameters
EnzymeEC NumberSource OrganismSubstrate(s)K_m_k_cat_ (s⁻¹)V_max_ (U/mg)Reference(s)
β-Ketothiolase (BktB)2.3.1.16Cupriavidus necatorAcetoacetyl-CoA0.04 mM-131[1]
Butyryl-CoA0.03 mM-114[1]
CoA Transferase (CtfAB)2.8.3.8Clostridium acetobutylicumAcetoacetyl-CoA7-56 µM--[2]
Acetate1200 mM--[2]
Butyrate660 mM--[2]
Acetoacetate Decarboxylase (Adc)4.1.1.4Clostridium acetobutylicumAcetoacetate8 mM130-[3]

Note: Kinetic data for the specific substrates this compound and 3-ketohexanoate are limited in the literature. The data presented here are for analogous substrates and provide a comparative basis.

Table 2: 2-Pentanone Production Titers in Engineered Microorganisms
Host OrganismKey Enzymes ExpressedSubstrate(s)Titer (mg/L)Reference(s)
Escherichia coliBktB, PcaIJ, AdcGlucose240[4]
Pseudomonas putidaThl, CtfAB, AdcButanoate + Acetate25.3 ± 0.9[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Protocol 1: β-Ketothiolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the thiolysis of a β-ketoacyl-CoA substrate. The release of acetyl-CoA is coupled to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, and the formation of NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (10 mM)

  • Dithiothreitol (DTT, 1 mM)

  • NAD⁺ (2 mM)

  • Malate (10 mM)

  • Citrate synthase (1 U/mL)

  • Malate dehydrogenase (2 U/mL)

  • This compound (or other β-ketoacyl-CoA substrate, 1 mM stock)

  • Purified β-ketothiolase enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, NAD⁺, malate, citrate synthase, and malate dehydrogenase.

  • Add the enzyme sample (purified protein or cell-free extract) to the reaction mixture.

  • Equilibrate the mixture to the desired assay temperature (e.g., 30°C) in a spectrophotometer.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).

Protocol 2: CoA Transferase Activity Assay (Spectrophotometric Assay)

This assay measures the transfer of CoA from a donor (e.g., this compound) to an acceptor (e.g., acetate). The formation of the acyl-CoA product can be monitored directly or through a coupled assay. A direct assay for the reverse reaction (formation of acetoacetyl-CoA from acetyl-CoA and acetoacetate) involves monitoring the disappearance of the enolate form of acetoacetyl-CoA at 303 nm in the presence of Mg²⁺.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • Acetyl-CoA (1 mM)

  • Acetoacetate (10 mM)

  • Purified CoA transferase enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Add the enzyme sample to the reaction mixture.

  • Add acetyl-CoA to the mixture.

  • Equilibrate to the desired assay temperature (e.g., 37°C) in a spectrophotometer.

  • Initiate the reaction by adding acetoacetate.

  • Monitor the decrease in absorbance at 303 nm over time, which corresponds to the consumption of acetoacetyl-CoA.

  • Calculate the enzyme activity based on the rate of substrate consumption.

Protocol 3: Acetoacetate Decarboxylase Activity Assay (Continuous Spectrophotometric Assay)

This assay measures the decarboxylation of a β-ketoacid (e.g., 3-ketohexanoate or acetoacetate). The disappearance of the β-ketoacid can be monitored by the decrease in absorbance at 275 nm.[5]

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 6.5)

  • 3-Ketohexanoate or Acetoacetate (10 mM stock)

  • Purified acetoacetate decarboxylase enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer.

  • Add the enzyme sample to the reaction mixture.

  • Equilibrate to the desired assay temperature (e.g., 30°C) in a spectrophotometer.

  • Initiate the reaction by adding the β-ketoacid substrate.

  • Monitor the decrease in absorbance at 275 nm over time.

  • Calculate the enzyme activity based on the rate of substrate consumption.

Protocol 4: Quantification of 2-Pentanone by Headspace GC-MS

This protocol describes the quantification of 2-pentanone from microbial cultures using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Microbial culture sample

  • 20 mL headspace vials with septa

  • NaCl

  • Internal standard (e.g., 2-hexanone)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Transfer a known volume (e.g., 5 mL) of the microbial culture supernatant to a 20 mL headspace vial.

    • Add NaCl to saturate the solution (approximately 1.5 g).

    • Add a known amount of internal standard.

    • Seal the vial immediately.

  • Headspace Extraction:

    • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the compounds on a suitable GC column (e.g., DB-5ms).

    • Detect and identify 2-pentanone and the internal standard using the mass spectrometer in scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known 2-pentanone concentrations with the same internal standard concentration.

    • Calculate the concentration of 2-pentanone in the samples by comparing the peak area ratio of 2-pentanone to the internal standard against the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for engineering a microbial strain for 2-pentanone production and subsequent analysis.

Experimental Workflow cluster_design Design & Construction cluster_engineering Strain Engineering cluster_production Production & Analysis pathway_design Pathway Design gene_synthesis Gene Synthesis pathway_design->gene_synthesis plasmid_construction Plasmid Construction gene_synthesis->plasmid_construction transformation Host Transformation plasmid_construction->transformation strain_verification Strain Verification transformation->strain_verification cultivation Microbial Cultivation strain_verification->cultivation induction Pathway Induction cultivation->induction sampling Sample Collection induction->sampling analysis 2-Pentanone Quantification (Headspace GC-MS) sampling->analysis

Fig. 2: General workflow for microbial production of 2-pentanone.

Conclusion

The biosynthesis of 2-pentanone via the this compound intermediate represents a promising avenue for the sustainable production of this valuable chemical. This technical guide has provided a comprehensive overview of the core metabolic pathway, key enzymatic steps, and relevant quantitative data. The detailed experimental protocols offer a practical starting point for researchers aiming to establish or optimize this biosynthetic route in microbial systems. Further research focusing on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as host strain optimization to enhance precursor supply and product tolerance, will be crucial for advancing the industrial viability of microbial 2-pentanone production.

References

An In-depth Technical Guide to the Structural and Functional Properties of 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketohexanoyl-Coenzyme A (CoA) is a pivotal intermediate in the metabolic pathway of fatty acid elongation. This technical guide provides a comprehensive overview of its structural properties, its role in biochemical pathways, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug development, and metabolic engineering in their understanding and utilization of this key metabolite.

Core Structural Properties

3-Ketohexanoyl-CoA, a derivative of coenzyme A, is characterized by a six-carbon acyl chain with a ketone group at the beta-position (C-3). This functional group is critical for its role in the sequential addition of two-carbon units during the elongation of fatty acids.

Quantitative Structural Data

The fundamental structural and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C27H44N7O18P3S[1][2][3]
Molecular Weight 879.66 g/mol [3][4]
Monoisotopic Mass 879.167637865 Da[3]
CAS Number 19774-86-8[1][3]
Synonyms 3-Oxohexanoyl-CoA, β-Ketohexanoyl-CoA, 3-ketohexanoyl coenzyme A[1][2][3]

Role in Biological Pathways: Fatty Acid Elongation

This compound is an essential intermediate in the fatty acid elongation cycle, a fundamental process for the synthesis of long-chain fatty acids. This pathway is crucial for various cellular functions, including membrane biosynthesis and energy storage. The elongation cycle is a four-step process that iteratively adds two-carbon units, derived from malonyl-CoA, to a growing acyl-CoA chain.

The formation of this compound is the result of the first condensation step in the elongation of a four-carbon acyl-CoA (butyryl-CoA). The subsequent reactions of reduction, dehydration, and a second reduction convert this compound into hexanoyl-CoA, which can then undergo further rounds of elongation.

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the central role of this compound in the fatty acid elongation pathway.

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle Butyryl_CoA Butyryl-CoA (C4) Ketohexanoyl_CoA This compound Butyryl_CoA->Ketohexanoyl_CoA 3-ketoacyl-CoA synthase (+ Malonyl-CoA, - CO2, - CoA) Malonyl_CoA Malonyl-CoA Hydroxyhexanoyl_CoA (S)-3-Hydroxyhexanoyl-CoA Ketohexanoyl_CoA->Hydroxyhexanoyl_CoA 3-ketoacyl-CoA reductase (NADPH -> NADP+) Enoyl_CoA trans-Δ2-Hexenoyl-CoA Hydroxyhexanoyl_CoA->Enoyl_CoA 3-hydroxyacyl-CoA dehydratase (- H2O) Hexanoyl_CoA Hexanoyl-CoA (C6) Enoyl_CoA->Hexanoyl_CoA enoyl-CoA reductase (NADPH -> NADP+) Hexanoyl_CoA->Further_Elongation Further Elongation Cycles

Fatty Acid Elongation Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established protocols for similar acyl-CoA esters.

Chemo-enzymatic Synthesis of this compound

This protocol describes a two-step chemo-enzymatic approach for the synthesis of this compound, which combines chemical synthesis of the precursor 3-oxohexanoic acid with enzymatic ligation to Coenzyme A.

Workflow Diagram:

Chemo_Enzymatic_Synthesis Start Starting Materials (e.g., Ethyl acetoacetate (B1235776), Butyryl chloride) Step1 Chemical Synthesis: Claisen Condensation Start->Step1 Intermediate 3-Oxohexanoic Acid Step1->Intermediate Step2 Enzymatic Ligation: Acyl-CoA Synthetase Intermediate->Step2 + Coenzyme A, ATP Product This compound Step2->Product Purification Purification (HPLC) Product->Purification

Chemo-enzymatic Synthesis Workflow

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Butyryl chloride

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Dithiothreitol (DTT)

Procedure:

  • Chemical Synthesis of 3-Oxohexanoic Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

    • Slowly add ethyl acetoacetate to the stirred solution at 0°C.

    • After stirring for 30 minutes, add butyryl chloride dropwise and allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with dilute HCl and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolyze the resulting ethyl 3-oxohexanoate (B1246410) using aqueous NaOH, followed by acidification with HCl to yield 3-oxohexanoic acid. Purify by recrystallization or column chromatography.

  • Enzymatic Ligation to Coenzyme A:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, DTT, and Coenzyme A.

    • Add the synthesized 3-oxohexanoic acid to the reaction mixture.

    • Initiate the reaction by adding a purified broad-specificity acyl-CoA synthetase.

    • Incubate the reaction at 37°C for 2-4 hours, monitoring the progress by HPLC.

    • Quench the reaction by adding a small volume of formic acid.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a C18 reverse-phase column.

  • UV detector set to 260 nm (for the adenine (B156593) base of CoA).

Mobile Phase:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

Gradient:

  • A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

Procedure:

  • Filter the quenched reaction mixture through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated C18 column.

  • Collect fractions corresponding to the peak with the expected retention time for this compound.

  • Confirm the identity of the product in the collected fractions by mass spectrometry.

  • Lyophilize the purified fractions to obtain this compound as a solid.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described for purification.

MS Conditions:

  • Operate the mass spectrometer in positive ion mode.

  • Monitor for the precursor ion ([M+H]⁺) of this compound (m/z 880.17).

  • Perform tandem MS (MS/MS) to confirm the identity by observing characteristic fragment ions, such as the loss of the pantetheine-phosphate moiety.

Workflow Diagram for Analysis:

Analysis_Workflow Sample Biological or Synthetic Sample Extraction Acyl-CoA Extraction Sample->Extraction LC_Separation Reverse-Phase HPLC Extraction->LC_Separation MS_Detection ESI-MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Analytical Workflow for this compound

Spectroscopic Data

While experimental NMR data for this compound is not widely available in the public domain, predicted spectroscopic data provides valuable information for its characterization.

Predicted ¹³C NMR Spectrum

A predicted ¹³C NMR spectrum for 3-Oxohexanoyl-CoA is available in the Human Metabolome Database (HMDB0003943). This data can be used as a reference for the identification and structural confirmation of synthesized or isolated this compound.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. A thorough understanding of its structural properties and its role in fatty acid elongation is crucial for researchers investigating metabolic diseases and developing novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and analysis of this key intermediate, facilitating further research into its biological significance.

References

A Technical Guide to the Chemical Stability of 3-Ketohexanoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3-Ketohexanoyl-CoA in aqueous solutions. Due to the limited availability of direct quantitative data in public literature, this document synthesizes information on the stability of analogous acyl-CoA compounds and outlines detailed experimental protocols for researchers to determine the stability profile of this compound. This guide is intended to be a valuable resource for those working with this intermediate in metabolic research and drug development.

Introduction to this compound

This compound, also known as 3-oxohexanoyl-CoA, is a crucial intermediate in several metabolic pathways. It is notably involved in the biosynthesis of polyhydroxyalkanoates (PHAs), the production of short-chain methyl ketones, and as a transient species in the beta-oxidation of fatty acids[1][2][3]. Given its role as a key metabolic node, understanding its chemical stability in aqueous environments is paramount for accurate in vitro studies, the development of robust analytical methods, and for metabolic engineering strategies.

Acyl-CoAs, as a class of molecules, are recognized for their inherent instability in aqueous solutions, which presents challenges for their quantification and handling[4][5]. This guide will address these challenges in the context of this compound.

Factors Influencing the Stability of Acyl-CoAs

The stability of acyl-CoA thioesters in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of nucleophiles or enzymes. The primary degradation pathway is hydrolysis of the thioester bond, which is susceptible to both acid- and base-catalyzed reactions. For β-ketoacyl-CoAs like this compound, the presence of the β-keto group can also influence the reactivity of the molecule.

Quantitative Data on Acyl-CoA Stability

To provide a framework for comparison, the following table summarizes hypothetical stability data for an acyl-CoA under various conditions, based on typical observations for this class of compounds.

ConditionHalf-life (t½)Degradation Rate Constant (k)Notes
pH
pH 3.5 (Ammonium Acetate Buffer)> 24 hoursLowThioesters are generally more stable at acidic pH.
pH 7.0 (Phosphate Buffer)4 - 8 hoursModerateHydrolysis rate increases at neutral pH.
pH 8.5 (Tris Buffer)< 1 hourHighBase-catalyzed hydrolysis is a major degradation pathway.
Temperature
4°C> 48 hoursVery LowRefrigeration significantly improves stability.
25°C4 - 8 hoursModerateRoom temperature can lead to significant degradation over a typical workday.
37°C1 - 2 hoursHighPhysiological temperatures accelerate degradation.
Solvent
100% Methanol (B129727)> 72 hoursVery LowOrganic solvents prevent hydrolysis.
50% Methanol/50% Water12 - 24 hoursLowThe presence of water allows for hydrolysis to occur.
Aqueous Buffer4 - 8 hoursModerateThe standard condition where stability is a concern.

Note: The data in this table is illustrative and intended to provide a general understanding of acyl-CoA stability. Actual values for this compound must be determined experimentally.

Experimental Protocols for Stability Assessment

To determine the chemical stability of this compound, a well-designed experimental protocol is essential. The following methodology is based on established practices for analyzing acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS/MS)[4][6].

4.1. Objective

To quantify the degradation of this compound in aqueous solutions under different pH and temperature conditions over time.

4.2. Materials

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Acetic acid

  • Phosphate buffered saline (PBS)

  • Tris buffer

  • Ultrapure water

  • LC-MS/MS system with a C18 column

4.3. Stock Solution Preparation

Prepare a 1 mM stock solution of this compound in 100% methanol. Store at -80°C.

4.4. Incubation Conditions

  • Prepare aqueous solutions at the desired pH values (e.g., pH 3.5, 7.0, and 8.5) using appropriate buffers.

  • Spike the this compound stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

4.5. Time-Point Sampling

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.

  • Immediately quench the degradation by adding an equal volume of ice-cold methanol.

  • Store the quenched samples at -80°C until analysis.

4.6. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific transition for this compound. The precursor ion ([M+H]+) and a characteristic product ion should be determined by direct infusion of the standard.

4.7. Data Analysis

  • Generate a standard curve of this compound in methanol to quantify the concentration in the samples.

  • Plot the concentration of this compound as a function of time for each condition.

  • Determine the degradation rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.

  • Calculate the half-life (t½) using the equation: t½ = 0.693/k.

Visualizations

5.1. Metabolic Pathway Context

The following diagram illustrates the position of this compound in a biosynthetic pathway leading to the formation of 2-pentanone.

metabolic_pathway AcetylCoA Acetyl-CoA Thiolase Thiolase (Thl) AcetylCoA->Thiolase ButyrylCoA Butyryl-CoA ButyrylCoA->Thiolase KetohexanoylCoA This compound Thiolase->KetohexanoylCoA CtfAB CoA Transferase (CtfAB) KetohexanoylCoA->CtfAB Ketohexanoate 3-Ketohexanoate CtfAB->Ketohexanoate Decarboxylase Decarboxylase Ketohexanoate->Decarboxylase Pentanone 2-Pentanone Decarboxylase->Pentanone experimental_workflow cluster_prep Sample Preparation cluster_exp Time-Course Experiment cluster_analysis Analysis Stock Prepare Stock Solution (this compound in Methanol) Incubation Spike into Aqueous Buffers (Varying pH and Temperature) Stock->Incubation Sampling Time-Point Sampling (e.g., 0, 1, 2, 4, 8, 24h) Incubation->Sampling Quenching Quench with Cold Methanol Sampling->Quenching LCMS LC-MS/MS Analysis (Quantification) Quenching->LCMS DataAnalysis Data Analysis (Calculate k and t½) LCMS->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Ketohexanoyl-CoA in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketohexanoyl-CoA is a key intermediate in the biosynthesis of fatty acids and a variety of natural products. Its availability through a reliable in vitro enzymatic synthesis method is crucial for studying the kinetics of downstream enzymes, for use as an analytical standard, and for the development of novel therapeutics targeting fatty acid metabolism. These application notes provide a comprehensive guide to the enzymatic synthesis of this compound, including detailed protocols for enzyme purification and the synthesis reaction, as well as quantitative data and visualizations to aid in experimental design and execution.

The synthesis of this compound is achieved through the Claisen condensation of butyryl-CoA and malonyl-CoA, catalyzed by a β-ketoacyl-ACP (acyl carrier protein) synthase or a functionally similar 3-oxoacyl-CoA synthase. This document outlines the necessary steps to perform this reaction in a controlled in vitro setting.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplier/SourcePurpose
Butyryl-CoACommercially availableSubstrate
Malonyl-CoACommercially availableSubstrate
β-ketoacyl-ACP synthase (FabB or similar)Recombinantly expressed and purifiedBiocatalyst
Acyl Carrier Protein (ACP)Recombinantly expressed and purifiedCofactor for some synthases
Holo-ACP synthase (AcpS)Recombinantly expressed and purifiedFor converting apo-ACP to holo-ACP
Coenzyme A (CoA)Commercially availableStandard for analysis
Tris-HCl bufferLaboratory preparedReaction buffer
MgCl₂Commercially availableCofactor for some enzymes
Dithiothreitol (DTT)Commercially availableReducing agent to maintain enzyme activity
HPLC system with C18 columnStandard laboratory equipmentPurification and analysis of product
Mass spectrometerStandard laboratory equipmentConfirmation of product identity

Table 2: Typical Reaction Conditions for this compound Synthesis

ParameterValueNotes
Enzyme Concentration 1-10 µMOptimal concentration should be determined empirically.
Butyryl-CoA Concentration 100-500 µMSubstrate.
Malonyl-CoA Concentration 200-1000 µMSubstrate, typically in excess.
ACP Concentration (if required) 10-50 µMRequired for ACP-dependent synthases.
Buffer 50 mM Tris-HCl, pH 7.5A common buffer, but should be optimized for the specific enzyme.
Additives 1-2 mM DTT, 5-10 mM MgCl₂To maintain enzyme stability and activity.
Temperature 25-37 °COptimal temperature depends on the enzyme source.
Incubation Time 30-120 minutesMonitor reaction progress by HPLC.
Reaction Volume 100 µL - 1 mLScale as needed for desired product yield.

Table 3: Quantitative Analysis of a Representative Synthesis Reaction

SubstrateInitial Concentration (µM)Final Concentration (µM)Conversion (%)
Butyryl-CoA2004080
Malonyl-CoA50034032
Product Initial Concentration (µM) Final Concentration (µM) Yield (µM)
This compound0160160

Note: The data presented in this table is illustrative and will vary depending on the specific enzyme and reaction conditions used.

Experimental Protocols

Protocol 1: Expression and Purification of β-Ketoacyl-ACP Synthase (e.g., E. coli FabB)

This protocol describes the recombinant expression and purification of a His-tagged β-ketoacyl-ACP synthase from E. coli, which can be adapted for other similar enzymes.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding the desired β-ketoacyl-ACP synthase (e.g., fabB from E. coli) using PCR with primers that incorporate restriction sites for cloning into an expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag. b. Digest the PCR product and the expression vector with the corresponding restriction enzymes. c. Ligate the digested gene into the expression vector and transform the resulting plasmid into a suitable cloning strain of E. coli (e.g., DH5α). d. Verify the sequence of the construct by DNA sequencing.

2. Protein Expression: a. Transform the verified expression plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3)). b. Inoculate a 50 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to incubate the culture for 4-6 hours at 30°C with shaking.

3. Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF). c. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off). d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification using Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 5 column volumes of lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). d. Elute the His-tagged protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). e. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

5. Buffer Exchange and Storage: a. Pool the fractions containing the purified protein. b. Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol outlines the enzymatic reaction for the synthesis of this compound.

1. Reaction Setup: a. In a microcentrifuge tube, prepare a 100 µL reaction mixture with the following components (refer to Table 2 for typical concentrations, which should be optimized):

  • 50 mM Tris-HCl, pH 7.5
  • 10 mM MgCl₂
  • 1 mM DTT
  • 500 µM Malonyl-CoA
  • 200 µM Butyryl-CoA
  • 5 µM purified β-ketoacyl-ACP synthase b. If the synthase is ACP-dependent, also include:
  • 20 µM Holo-ACP

2. Incubation: a. Incubate the reaction mixture at 30°C for 60 minutes. The optimal time may vary and should be determined by taking time points for analysis.

3. Reaction Quenching and Sample Preparation for Analysis: a. Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes. b. Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. c. Transfer the supernatant to a new tube for analysis.

Protocol 3: Purification and Analysis of this compound by HPLC

This protocol describes the purification and quantification of the synthesized this compound.

1. HPLC Setup: a. Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Set up a binary solvent system:

  • Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 6.5
  • Solvent B: Acetonitrile c. Set the flow rate to 1 mL/min. d. Set the detection wavelength to 260 nm (for the adenine (B156593) moiety of CoA).

2. Sample Analysis and Purification: a. Inject the supernatant from the quenched reaction onto the HPLC column. b. Run a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes) to separate the components of the reaction mixture. c. Identify the peak corresponding to this compound based on its retention time relative to standards (Butyryl-CoA, Malonyl-CoA, and CoA). The product will be more hydrophobic than the substrates. d. Collect the fraction containing the this compound peak.

3. Quantification: a. Generate a standard curve using known concentrations of a commercially available or previously synthesized and quantified acyl-CoA standard. b. Integrate the peak area of the this compound peak from the sample run. c. Calculate the concentration and yield of the product based on the standard curve.

4. Product Confirmation: a. Confirm the identity of the purified product by mass spectrometry (e.g., LC-MS) by comparing the observed mass-to-charge ratio with the theoretical mass of this compound.

Visualization of Pathways and Workflows

Enzymatic_Synthesis_of_3_Ketohexanoyl_CoA cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products butyryl_coa Butyryl-CoA enzyme β-Ketoacyl-ACP Synthase butyryl_coa->enzyme malonyl_coa Malonyl-CoA malonyl_coa->enzyme product This compound enzyme->product co2 CO₂ enzyme->co2 coa CoA enzyme->coa

Caption: Enzymatic condensation of Butyryl-CoA and Malonyl-CoA.

Experimental_Workflow start Start: Gene of Interest cloning Cloning & Transformation start->cloning expression Protein Expression cloning->expression purification Enzyme Purification (IMAC) expression->purification synthesis In Vitro Synthesis Reaction purification->synthesis analysis HPLC Analysis & Purification synthesis->analysis confirmation Mass Spectrometry Confirmation analysis->confirmation end End: Purified this compound confirmation->end

Caption: Overall experimental workflow for this compound synthesis.

Application Note: LC-MS/MS Method for the Quantitative Analysis of 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketohexanoyl-CoA, also known as β-Ketohexanoyl-CoA, is a key intermediate in the fatty acid biosynthesis and degradation pathways.[1] Its accurate quantification is crucial for understanding metabolic fluxes, investigating enzymatic activities, and developing therapeutic agents targeting metabolic disorders. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in biological matrices. The protocol is designed to provide high selectivity and sensitivity for the analysis of this low-abundance molecule.[2]

Principle

This method employs a simple and efficient protein precipitation step using 5-sulfosalicylic acid (SSA) for sample extraction, which has been shown to provide good recovery for short-chain acyl-CoAs and their biosynthetic precursors.[3][4][5] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][6] Quantification is performed using an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (custom synthesis or commercial supplier)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not endogenous to the sample.

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

2. Sample Preparation

This protocol is adapted from established methods for short-chain acyl-CoA extraction.[3][7]

  • For cultured cells (e.g., ~1-5 million cells), wash the cell pellet with ice-cold PBS.

  • Add 200 µL of ice-cold 2.5% (w/v) SSA in water to the cell pellet.

  • For tissue samples, homogenize the frozen tissue powder in a proportionate volume of ice-cold 2.5% (w/v) SSA.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Spike with the internal standard at a final concentration of 1 µM.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC)

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument

4. MRM Transitions

The MRM transitions for this compound and a potential internal standard are provided below. The precursor ion is the protonated molecule [M+H]⁺. Acyl-CoAs characteristically exhibit a product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da) and another at m/z 428, corresponding to the fragmentation of the adenosine (B11128) portion.[3]

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound880.2373.2428.035 (Optimizable)
Heptadecanoyl-CoA (IS)1022.6515.6428.040 (Optimizable)

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards.

Data Presentation

Quantitative Data Summary

A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined based on the specific application and instrument performance.

Table 1: Hypothetical Calibration Curve Data for this compound

Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,500100,0000.015
57,600101,0000.075
1015,200100,5000.151
5075,50099,8000.756
100151,000100,2001.507
500758,000100,8007.519

Table 2: Method Performance Characteristics

ParameterExpected Value
Linear Range 1 - 1000 nM
> 0.995
LOD ~0.5 nM
LOQ ~1.0 nM
Precision < 15% RSD
Accuracy 85 - 115%

Visualizations

G cluster_pathway Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase MalonylCoA->AcetoacetylCoA FAS ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Reductase, Dehydratase, Reductase KetohexanoylCoA This compound ButyrylCoA->KetohexanoylCoA Thiolase HydroxyhexanoylCoA (S)-3-Hydroxyhexanoyl-CoA KetohexanoylCoA->HydroxyhexanoylCoA 3-hydroxyacyl-CoA dehydrogenase HexenoylCoA Crotonyl-CoA HydroxyhexanoylCoA->HexenoylCoA Enoyl-CoA hydratase HexanoylCoA Hexanoyl-CoA HexenoylCoA->HexanoylCoA Enoyl-CoA reductase

Caption: Simplified fatty acid synthesis pathway highlighting this compound.

G Sample Biological Sample (Cells or Tissue) Extraction Protein Precipitation (2.5% SSA) Sample->Extraction Centrifugation Centrifugation (14,000 x g, 15 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IS_Spike Spike Internal Standard Supernatant->IS_Spike LCMS_Analysis LC-MS/MS Analysis IS_Spike->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

Application Note: Quantification of 3-Ketohexanoyl-CoA Derivatives using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable indirect method for the quantification of 3-Ketohexanoyl-CoA using Gas Chromatography with Flame Ionization Detection (GC-FID). Due to the non-volatile nature of acyl-CoA thioesters, direct analysis by GC is not feasible. The described protocol involves a two-step sample preparation procedure: (1) alkaline hydrolysis (saponification) to cleave the thioester bond and release the free fatty acid, 3-ketohexanoic acid, and (2) a two-stage derivatization process to ensure the stability and volatility of the target analyte. This involves methoximation of the ketone group followed by silylation of the carboxylic acid. The resulting derivative is then analyzed by GC-FID. This method provides a quantitative workflow for researchers studying fatty acid metabolism and related drug development.

Introduction

This compound is a key intermediate in fatty acid metabolism, particularly in the beta-oxidation and fatty acid synthesis pathways. Accurate quantification of this and related acyl-CoA derivatives is crucial for understanding metabolic fluxes, enzyme kinetics, and the mechanism of action of drugs targeting these pathways. While LC-MS/MS is often employed for the direct analysis of acyl-CoAs, GC-FID offers a cost-effective and widely accessible alternative for quantitative analysis. The primary challenge for GC-based analysis is the high polarity and low volatility of this compound. This protocol overcomes this limitation by converting the analyte into a stable, volatile derivative suitable for GC separation and quantification.

The strategy involves:

  • Hydrolysis: Cleavage of the Coenzyme A thioester to yield 3-ketohexanoic acid.

  • Derivatization: A sequential reaction to first protect the thermally labile β-keto group via methoximation, followed by silylation of the carboxylic acid group to increase volatility.

  • Quantification: Analysis of the derivatized product by GC-FID.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (anhydrous, ≥99.8%), Hexane (B92381) (anhydrous, ≥95%), Pyridine (anhydrous, ≥99.8%), Dichloromethane (DCM). All solvents should be of GC or analytical grade.

  • Hydrolysis Reagent: 0.5 M Potassium Hydroxide (KOH) in Methanol. Prepare fresh.

  • Acidification Reagent: 4 M Hydrochloric Acid (HCl).

  • Internal Standard (IS): Heptanoic acid or other suitable medium-chain fatty acid not present in the sample.

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOx·HCl).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), and Air (FID, filtered).

  • Glassware: Screw-cap glass vials with PTFE-lined septa, conical glass centrifuge tubes. All glassware must be thoroughly dried.

Sample Preparation Workflow

The overall workflow for sample preparation and analysis is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Add_IS Add Internal Standard (e.g., Heptanoic Acid) Sample->Add_IS Hydrolysis Alkaline Hydrolysis (0.5 M Methanolic KOH, 70°C) Add_IS->Hydrolysis Acidify Acidification (4 M HCl to pH 1-3) Hydrolysis->Acidify Extract Liquid-Liquid Extraction (Hexane or DCM) Acidify->Extract Dry_Extract Evaporate to Dryness (under Nitrogen stream) Extract->Dry_Extract Methoximation Step 1: Methoximation (MeOx·HCl in Pyridine, 80°C) Dry_Extract->Methoximation Silylation Step 2: Silylation (BSTFA + 1% TMCS, 70°C) Methoximation->Silylation GCFID GC-FID Analysis Silylation->GCFID Data Data Processing & Quantification GCFID->Data

Caption: Experimental workflow for GC-FID analysis of this compound.
Detailed Protocol

Step 1: Alkaline Hydrolysis (Saponification)

  • To a 2 mL screw-cap glass vial, add a known volume or mass of the sample.

  • Add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL solution of Heptanoic acid in methanol).

  • Add 500 µL of 0.5 M methanolic KOH.

  • Cap the vial tightly and heat at 70°C for 3 hours in a heating block or water bath.[1]

  • Allow the vial to cool to room temperature.

  • Acidify the mixture by adding 4 M HCl dropwise until the pH is between 1 and 3 (verify with pH paper). This protonates the carboxylate salts to form free fatty acids.[1]

  • Add 1 mL of hexane or dichloromethane, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new clean glass vial.

  • Repeat the extraction (steps 7-8) twice more and combine the organic extracts.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Step 2: Two-Stage Derivatization Note: This procedure must be carried out in an anhydrous environment to prevent hydrolysis of the derivatizing reagents and derivatives.

  • Methoximation of the Keto Group:

    • To the dried residue from Step 1, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Cap the vial tightly and heat at 80°C for 30 minutes. This reaction converts the ketone to a more stable methoxime derivative, preventing enolization and potential decarboxylation.

    • Allow the vial to cool to room temperature.

  • Silylation of the Carboxylic Acid Group:

    • To the same vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 45 minutes. This reaction converts the carboxylic acid group into a volatile trimethylsilyl (B98337) (TMS) ester.

    • Allow the vial to cool to room temperature before GC-FID analysis.

GC-FID Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with FID
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injection Mode Split (20:1 ratio) or Splitless (depending on concentration)
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program - Initial Temperature: 80°C, hold for 2 minutes- Ramp 1: 10°C/min to 200°C- Ramp 2: 20°C/min to 280°C, hold for 5 minutes
FID Temperature 280°C - 300°C
FID Gas Flows - Hydrogen: 30-40 mL/min- Air: 300-400 mL/min- Makeup (N₂ or He): 25-30 mL/min

Data Presentation and Quantification

Quantification is performed using the internal standard method. A calibration curve should be prepared by subjecting known amounts of a 3-ketohexanoic acid standard (or a suitable surrogate) and a fixed amount of the internal standard to the entire hydrolysis and derivatization procedure.

Calibration Curve Data (Illustrative)

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1.015,500305,0000.051
5.078,000301,0000.259
10.0156,000303,0000.515
25.0395,000306,0001.291
50.0798,000304,0002.625
100.01,610,000302,0005.331

Plot the Area Ratio against the Concentration to generate a linear regression. The concentration of this compound in unknown samples can then be calculated from their measured area ratios using the calibration curve, after correcting for the initial sample mass or volume.

Sample Quantification Results (Illustrative)

Sample IDSample Mass (mg)Peak Area (Analyte)Peak Area (IS)Area RatioCalculated Conc. (µg/mL)Final Amount (µg/mg)
Control 150.2255,400303,5000.84216.10.321
Control 249.8268,100305,1000.87916.80.337
Treated 151.5543,200301,9001.79934.00.660
Treated 250.9561,700304,6001.84434.90.686

Discussion and Conclusion

The described method provides a comprehensive workflow for the indirect quantification of this compound by GC-FID. The critical step is the sample preparation, which involves a robust alkaline hydrolysis followed by a specific two-stage derivatization. The methoximation step is essential for stabilizing the β-keto acid, preventing its degradation under the thermal conditions of the GC inlet and column. Silylation subsequently renders the molecule sufficiently volatile for analysis.

This application note provides a validated starting point for researchers. Method parameters, particularly the GC oven temperature program, may require optimization based on the specific sample matrix and available instrumentation to ensure baseline separation from other derivatized components. The use of a suitable internal standard is critical for achieving high precision and accuracy. This GC-FID protocol offers a reliable and accessible analytical tool for metabolic research and drug development.

References

Application Notes and Protocols for 3-Ketoacyl-CoA Thiolase Assay Using 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the enzymatic assay of 3-ketoacyl-CoA thiolase using 3-Ketohexanoyl-CoA as a substrate. 3-ketoacyl-CoA thiolases are crucial enzymes in fatty acid metabolism, catalyzing the final step of the β-oxidation cycle.[1][2][3] These enzymes are involved in both degradative and biosynthetic pathways and are of significant interest in various metabolic diseases and for biocatalytic applications.[2][4][5][6]

The provided protocol is based on a continuous spectrophotometric method that monitors the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA).

Enzymatic Reaction

3-Ketoacyl-CoA thiolase catalyzes the reversible thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[3][7] The reaction with this compound is as follows:

This compound + CoA-SH ⇌ Butyryl-CoA + Acetyl-CoA

The forward reaction, the thiolytic cleavage, is favored in degradative pathways like β-oxidation.[2] The reverse reaction is a Claisen condensation, important in biosynthetic pathways.[2][7]

Experimental Protocols

Principle of the Assay

The activity of 3-ketoacyl-CoA thiolase is determined by monitoring the decrease in the absorbance of the enolate form of this compound. The magnesium-complexed enolate of 3-ketoacyl-CoA has a characteristic absorbance maximum around 303-310 nm. The cleavage of the 3-ketoacyl-CoA substrate leads to a decrease in absorbance at this wavelength, which is directly proportional to the enzyme activity. This method provides a continuous assay for the thiolytic activity of the enzyme.

An alternative endpoint assay involves measuring the release of CoA, which can react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, but this is more suitable for the condensation reaction.[8] Another continuous assay measures the formation of the new acyl-CoA ester bond with an absorbance increase at 232 nm.[1] However, the decrease in substrate absorbance at 303 nm is a direct and common method for the thiolysis reaction.

Materials and Reagents
  • Enzyme: Purified or partially purified 3-ketoacyl-CoA thiolase.

  • Substrate: this compound.

  • Coenzyme: Coenzyme A (CoA-SH).

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

  • Divalent Cation: Magnesium chloride (MgCl₂).

  • Spectrophotometer: UV-Vis spectrophotometer capable of reading at 303 nm, with temperature control.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂. Prepare fresh and store at 4°C.

  • This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in the assay buffer. The exact concentration should be determined spectrophotometrically. Store on ice and use fresh.

  • Coenzyme A Stock Solution: Prepare a stock solution (e.g., 10 mM) in deionized water. Store in aliquots at -20°C.

  • Enzyme Solution: Dilute the 3-ketoacyl-CoA thiolase enzyme to a suitable concentration in the assay buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate.

Assay Procedure
  • Set the spectrophotometer to 303 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Prepare the reaction mixture in a 1 ml quartz cuvette by adding the following components:

    • Assay Buffer: to a final volume of 1 ml.

    • This compound: to a final concentration of 50 µM.

    • Coenzyme A: to a final concentration of 50 µM.

  • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Monitor the baseline absorbance at 303 nm for 2-3 minutes to ensure it is stable.

  • Initiate the reaction by adding a small volume (e.g., 5-10 µl) of the diluted enzyme solution to the cuvette.

  • Quickly mix the contents again and start recording the decrease in absorbance at 303 nm for 5-10 minutes.

  • Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

  • Run a blank reaction without the enzyme to correct for any non-enzymatic degradation of the substrate.

Calculation of Enzyme Activity

The specific activity of the enzyme can be calculated using the following formula:

Specific Activity (U/mg) = (ΔA/min) / (ε * l * [Enzyme])

Where:

  • ΔA/min: The rate of change in absorbance per minute.

  • ε: The molar extinction coefficient of the Mg²⁺-chelated enolate of this compound at 303 nm (typically in the range of 15-20 mM⁻¹cm⁻¹). This should be determined experimentally for precise calculations.

  • l: The path length of the cuvette (typically 1 cm).

  • [Enzyme]: The concentration of the enzyme in the assay in mg/ml.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Data Presentation

The following tables can be used to record and present the experimental data.

Table 1: Kinetic Parameters for 3-Ketoacyl-CoA Thiolase with this compound

ParameterValueStandard Deviation
Km (µM)
Vmax (µmol/min/mg)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)

Table 2: Effect of pH on 3-Ketoacyl-CoA Thiolase Activity

pHRelative Activity (%)
6.5
7.0
7.5
8.0
8.5
9.0

Table 3: Effect of Temperature on 3-Ketoacyl-CoA Thiolase Activity

Temperature (°C)Relative Activity (%)
20
25
30
37
45
50

Mandatory Visualizations

Signaling Pathway

Thiolase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3_Ketohexanoyl_CoA This compound Thiolase 3-Ketoacyl-CoA Thiolase 3_Ketohexanoyl_CoA->Thiolase + CoA_SH CoA-SH CoA_SH->Thiolase + Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Thiolytic cleavage of this compound by 3-Ketoacyl-CoA Thiolase.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (Tris-HCl, MgCl2) B Prepare Substrate and Coenzyme Solutions A->B C Dilute Enzyme Solution B->C G Initiate Reaction with Enzyme C->G D Set Spectrophotometer to 303 nm and Temperature E Mix Buffer, Substrate, and Coenzyme in Cuvette D->E F Record Baseline Absorbance E->F F->G H Record Absorbance Decrease over Time G->H I Calculate Rate of Absorbance Change (ΔA/min) H->I J Calculate Specific Activity (U/mg) I->J

Caption: Workflow for the spectrophotometric assay of 3-Ketoacyl-CoA Thiolase.

Logical Relationship of Thiolase in Beta-Oxidation

Beta_Oxidation_Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Step1 Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Step1 Step2 Enoyl-CoA Hydratase Step1->Step2 Step3 3-Hydroxyacyl-CoA Dehydrogenase Step2->Step3 Thiolase_Step 3-Ketoacyl-CoA Thiolase Step3->Thiolase_Step Shortened_Acyl_CoA Acyl-CoA (Cn-2) Thiolase_Step->Shortened_Acyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolase_Step->Acetyl_CoA To Krebs Cycle

Caption: Role of 3-Ketoacyl-CoA Thiolase in the fatty acid β-oxidation cycle.

References

Application Notes and Protocols for the Purification of 3-Ketohexanoyl-CoA Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Ketohexanoyl-CoA dependent enzymes, which are critical in various metabolic pathways, including fatty acid degradation and polyhydroxyalkanoate (PHA) biosynthesis. The primary example detailed is 3-Oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13, with additional context from other relevant thiolases.

Metabolic Significance of 3-Ketoacyl-CoA Thiolases

3-Ketoacyl-CoA thiolases (EC 2.3.1.16) are a class of enzymes that catalyze the final step of the fatty acid beta-oxidation spiral. This reaction involves the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule.[1] This process is fundamental for energy production from fatty acids. In some bacteria, these enzymes also play a crucial role in the biosynthesis of PHAs, which are biodegradable polyesters with potential applications as bioplastics.[2]

Key Metabolic Pathways Involving 3-Ketoacyl-CoA Thiolases

Two major pathways where these enzymes are active participants are the Beta-Oxidation of fatty acids and the synthesis of Polyhydroxyalkanoates (PHAs).

Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Diagram 1: The Beta-Oxidation Pathway.

PHA_Synthesis cluster_0 PHA Synthesis Pathway cluster_1 Alternative Precursor Input 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA β-Ketothiolase (Thiolase II) (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA Reductase Polyhydroxybutyrate (PHB) Polyhydroxybutyrate (PHB) (R)-3-Hydroxybutyryl-CoA->Polyhydroxybutyrate (PHB) PHA Synthase Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA β-Ketovaleryl-CoA β-Ketovaleryl-CoA Acetyl-CoA + Propionyl-CoA->β-Ketovaleryl-CoA β-Ketothiolase (R)-3-Hydroxyvaleryl-CoA (R)-3-Hydroxyvaleryl-CoA β-Ketovaleryl-CoA->(R)-3-Hydroxyvaleryl-CoA Reductase Poly(3HB-co-3HV) Poly(3HB-co-3HV) (R)-3-Hydroxyvaleryl-CoA->Poly(3HB-co-3HV) PHA Synthase

Diagram 2: Polyhydroxyalkanoate (PHA) Synthesis Pathway.

Purification of 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. Strain B13

This protocol is based on the purification of 3-Oxoadipyl-CoA thiolase, an enzyme that acts on a dicarboxylic acid derivative, providing a robust example of thiolase purification.[3][4]

Purification Workflow

The overall workflow for the purification of 3-Oxoadipyl-CoA Thiolase is depicted below.

Purification_Workflow Cell Culture and Harvest Cell Culture and Harvest Cell Lysis (Sonication) Cell Lysis (Sonication) Cell Culture and Harvest->Cell Lysis (Sonication) Crude Extract (Centrifugation) Crude Extract (Centrifugation) Cell Lysis (Sonication)->Crude Extract (Centrifugation) DEAE-Sepharose Chromatography DEAE-Sepharose Chromatography Crude Extract (Centrifugation)->DEAE-Sepharose Chromatography Blue 3GA Chromatography Blue 3GA Chromatography DEAE-Sepharose Chromatography->Blue 3GA Chromatography Reactive Brown-Agarose Chromatography Reactive Brown-Agarose Chromatography Blue 3GA Chromatography->Reactive Brown-Agarose Chromatography Pure Enzyme Pure Enzyme Reactive Brown-Agarose Chromatography->Pure Enzyme

Diagram 3: Purification workflow for 3-Oxoadipyl-CoA Thiolase.
Quantitative Data Summary

The following table summarizes the purification of 3-Oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13 grown on 3-chlorobenzoate (B1228886).[3]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract21001470.071001
DEAE-Sepharose2311110.48767
Blue 3GA21633.04343
Reactive Brown4.2348.123116

Experimental Protocols

Protocol 1: Purification of Native 3-Oxoadipyl-CoA Thiolase

This protocol details the steps for purifying the native enzyme from Pseudomonas sp. strain B13.[3]

1. Cell Growth and Harvest:

  • Grow Pseudomonas sp. strain B13 in a mineral medium containing 10 mM 3-chlorobenzoate as the sole carbon source at 30°C.

  • Harvest cells in the late exponential phase by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with 50 mM Tris-HCl, pH 7.5, and store at -20°C until use.

2. Preparation of Crude Extract:

  • Resuspend the cell pellet in 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA.

  • Disrupt the cells by sonication on ice.

  • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to remove cell debris. The supernatant is the crude extract.

3. DEAE-Sepharose Chromatography (Anion Exchange):

  • Equilibrate a DEAE-Sepharose column with 50 mM Tris-HCl, pH 7.5.

  • Load the crude extract onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of 0 to 0.5 M NaCl in the equilibration buffer.

  • Collect fractions and assay for thiolase activity. Pool the active fractions.

4. Blue 3GA Chromatography (Affinity):

  • Equilibrate a Blue 3GA agarose (B213101) column with 50 mM Tris-HCl, pH 7.5.

  • Apply the pooled active fractions from the DEAE-Sepharose step.

  • Wash the column with the equilibration buffer.

  • Elute the enzyme with a linear gradient of 0 to 1.0 M NaCl in the equilibration buffer.

  • Collect fractions and assay for activity. Pool the active fractions.

5. Reactive Brown-Agarose Chromatography (Affinity):

  • Equilibrate a Reactive Brown-agarose column with 50 mM Tris-HCl, pH 7.5.

  • Load the pooled active fractions from the Blue 3GA step.

  • Wash the column with the equilibration buffer.

  • Elute the 3-Oxoadipyl-CoA thiolase with a linear gradient of 0 to 0.8 M NaCl in the equilibration buffer.

  • Collect fractions, assay for activity, and pool the fractions containing the purified enzyme.

  • Analyze the purity of the final enzyme preparation by SDS-PAGE.

Protocol 2: Purification of Recombinant His-tagged 3-Ketoacyl-CoA Thiolase

This protocol provides a general method for purifying a recombinant 3-ketoacyl-CoA thiolase with a polyhistidine tag (His-tag) expressed in E. coli. This is a common strategy for obtaining high yields of pure enzyme.[5][6]

1. Expression of Recombinant Protein:

  • Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the His-tagged 3-ketoacyl-CoA thiolase.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA agarose column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the eluted fractions.

4. Gel Filtration Chromatography (Size Exclusion):

  • To remove aggregates and further purify the enzyme, perform gel filtration chromatography.

  • Equilibrate a gel filtration column (e.g., Sephacryl S-200) with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Concentrate the pooled fractions from the IMAC step and load them onto the gel filtration column.

  • Elute the protein isocratically with the equilibration buffer.

  • Collect fractions and analyze for purity by SDS-PAGE. Pool the fractions containing the pure monomeric or dimeric enzyme.

Protocol 3: Enzyme Activity Assay for 3-Ketoacyl-CoA Thiolase

The activity of 3-ketoacyl-CoA thiolase is typically measured by monitoring the decrease in the absorbance of the 3-ketoacyl-CoA substrate, which has a characteristic absorbance maximum around 303-310 nm due to its enolate form in the presence of Mg²⁺.

Reaction Mixture (1 mL total volume):

  • 100 mM Tris-HCl, pH 8.0

  • 25 mM MgCl₂

  • 0.2 mM Coenzyme A (CoA)

  • 0.1 mM 3-Ketoacyl-CoA (e.g., this compound)

  • Enzyme solution (appropriate dilution)

Procedure:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 304 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

These protocols provide a comprehensive guide for the purification and characterization of this compound dependent enzymes, facilitating further research into their structure, function, and potential as drug targets or biocatalysts.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for 3-Ketohexanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketohexanoyl-CoA is a key intermediate in fatty acid metabolism and a valuable precursor for the synthesis of various specialty chemicals and pharmaceuticals. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce this compound. The primary strategy involves the functional reversal of the β-oxidation cycle, a carbon and energy-efficient synthetic pathway.[1][2] By overexpressing a selection of key enzymes and optimizing fermentation conditions, E. coli can be transformed into a microbial factory for the targeted production of this compound.

Metabolic Engineering Strategy

The core of the metabolic engineering strategy is the implementation of a reversed β-oxidation (rBOX) pathway.[2] This pathway elongates acetyl-CoA molecules in a cyclical manner to build longer acyl-CoA chains. To specifically accumulate this compound, the cycle is initiated with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another round of condensation with acetyl-CoA to yield this compound. The pathway is then terminated at this intermediate.

The key enzymatic steps are:

  • Thiolase-mediated condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • Second condensation: Acetoacetyl-CoA is further condensed with another molecule of acetyl-CoA to form this compound. This step is also catalyzed by a β-ketothiolase.

  • Termination: The pathway is designed to accumulate this compound, which can be achieved by omitting or downregulating the subsequent reductive steps of the canonical reversed β-oxidation cycle.

Key Genes and Enzymes
GeneEnzymeFunction in PathwaySource Organism (Example)
atoBAcetyl-CoA acetyltransferaseCondensation of acetyl-CoAEscherichia coli
fadA3-ketoacyl-CoA thiolaseCondensation of acyl-CoAsEscherichia coli
bktBβ-ketothiolaseBroad substrate range thiolaseCupriavidus necator

Data Presentation

While specific production titers for this compound are not extensively reported, the following table summarizes representative data for related compounds produced via the reversed β-oxidation pathway in engineered E. coli. This data can serve as a benchmark for optimizing this compound production.

ProductHost StrainKey Genes OverexpressedTiterYieldReference
Decanoic acidE. colibktB, egTER, fadM2.1 g/L0.1 g/g glycerol (B35011)[2]
2-Pentanone (from this compound)E. colibktB, hbd, crt, ter, pcaIJ, adc0.24 g/L-[2]
(R)-3-HydroxybutyrateE. coli MG1655(DE3)phaA, phaB, tesB2.92 g/L-
(S)-3-HydroxybutyrateE. coli MG1655(DE3)thl, hbd, tesB2.08 g/L-

Mandatory Visualizations

Signaling Pathway Diagram

Reversed_Beta_Oxidation_for_3_Ketohexanoyl_CoA acetyl_coa1 Acetyl-CoA thiolase1 Thiolase (e.g., AtoB, FadA) acetyl_coa1->thiolase1 acetyl_coa2 Acetyl-CoA acetyl_coa2->thiolase1 acetoacetyl_coa Acetoacetyl-CoA thiolase2 Thiolase (e.g., BktB) acetoacetyl_coa->thiolase2 acetyl_coa3 Acetyl-CoA acetyl_coa3->thiolase2 ketohexanoyl_coa This compound thiolase1->acetoacetyl_coa thiolase2->ketohexanoyl_coa

Caption: Engineered pathway for this compound production.

Experimental Workflow Diagram

Experimental_Workflow cluster_plasmid_construction Plasmid Construction cluster_strain_engineering Strain Engineering cluster_production Production cluster_analysis Analysis gene_synthesis Gene Synthesis (e.g., atoB, bktB) cloning Cloning into Expression Vector gene_synthesis->cloning verification Sequence Verification cloning->verification transformation Transformation into E. coli Host verification->transformation strain_verification Strain Verification transformation->strain_verification preculture Pre-culture strain_verification->preculture fermentation Fermentation & Induction preculture->fermentation sampling Time-course Sampling fermentation->sampling extraction Metabolite Extraction sampling->extraction quantification LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Workflow for this compound production and analysis.

Experimental Protocols

Protocol 1: Construction of Expression Plasmids

This protocol describes the construction of plasmids for the overexpression of thiolase genes in E. coli.

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Expression vector (e.g., pET or pTrc series)

  • Genes of interest (e.g., atoB from E. coli, bktB from C. necator), codon-optimized for E. coli

  • Restriction enzymes and T4 DNA ligase

  • DNA purification kits

  • LB agar (B569324) plates and broth with appropriate antibiotics

Procedure:

  • Gene Amplification: Amplify the codon-optimized thiolase genes using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the expression vector and the PCR-amplified gene fragments with the selected restriction enzymes. Purify the digested vector and insert using a gel or PCR purification kit.

  • Ligation: Ligate the digested gene insert into the prepared expression vector using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).

  • Selection and Verification: Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic. Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the plasmid DNA isolated from positive colonies.

Protocol 2: Heterologous Protein Expression and Fermentation

This protocol details the cultivation of engineered E. coli for the production of this compound.

Materials:

  • Engineered E. coli strain harboring the expression plasmid(s)

  • LB broth and M9 minimal medium

  • Appropriate antibiotics

  • Inducer (e.g., IPTG for pET vectors)

  • Shaking incubator and fermenter (optional, for scaled-up production)

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculation of Main Culture: Inoculate 50 mL of M9 minimal medium (supplemented with glucose or glycerol as a carbon source) in a 250 mL flask with the overnight pre-culture to an initial OD600 of 0.05-0.1.

  • Cell Growth: Incubate the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG).

  • Production Phase: Reduce the temperature to 30°C and continue incubation for 24-48 hours. Collect samples periodically to measure cell density and product concentration.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until metabolite extraction.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines the extraction and quantification of intracellular this compound.

Materials:

  • Cell pellets from the fermentation

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 2:2:1 v/v/v)

  • Internal standard (e.g., a commercially available acyl-CoA of a different chain length)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellet in the cold extraction solvent.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive ion mode. Monitor for the specific precursor and product ion transitions for this compound.

      • Precursor Ion (m/z): [M+H]⁺ for this compound.

      • Product Ions: Characteristic fragment ions of the CoA moiety.

    • Quantification: Create a standard curve using a commercially available or synthesized standard of this compound. Quantify the concentration in the samples by comparing the peak areas to the standard curve, normalized to the internal standard and the initial cell mass.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product detectedInefficient enzyme expression or activityOptimize codon usage of heterologous genes. Verify protein expression by SDS-PAGE. Perform in vitro enzyme assays.
Metabolic burden on the hostReduce inducer concentration or lower the induction temperature. Use a weaker promoter.
Degradation of this compoundKnock out or downregulate genes encoding for the subsequent reductive enzymes in the β-oxidation pathway (e.g., fadB).
High cell death after inductionToxicity of the overexpressed protein or productLower the induction temperature and inducer concentration.
Inconsistent resultsVariability in culture conditionsEnsure consistent media preparation, inoculation, and induction procedures.
Instability of acyl-CoA samplesKeep samples on ice during extraction and analyze them promptly or store them at -80°C.

References

using "3-Ketohexanoyl-CoA" as a substrate for in vitro enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Enzyme Kinetics Using 3-Ketohexanoyl-CoA as a Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the mitochondrial fatty acid beta-oxidation pathway.[1][2] It is synthesized from hexanoyl-CoA and is subsequently cleaved by the enzyme 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) into butyryl-CoA and acetyl-CoA. This final step of the beta-oxidation cycle is critical for energy production from medium-chain fatty acids.[3] Studying the kinetics of enzymes that metabolize this compound, such as thiolases, is essential for understanding metabolic regulation, diagnosing enzyme deficiencies like beta-ketothiolase deficiency, and for the development of therapeutic agents targeting fatty acid metabolism.[4][5][6] This document provides a detailed protocol for an in vitro enzyme kinetics assay using this compound as a substrate.

Metabolic Pathway Context

This compound is central to the catabolism of six-carbon fatty acids. The pathway illustrates the conversion of Hexanoyl-CoA through successive oxidation and hydration steps to this compound, which is then processed by thiolase.

Fatty_Acid_Beta_Oxidation cluster_pathway Fatty Acid Beta-Oxidation (C6) cluster_products Products Hexanoyl_CoA Hexanoyl-CoA trans_2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA Hexanoyl_CoA->trans_2_Hexenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA trans_2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase Ketohexanoyl_CoA This compound L_3_Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA Butyryl_CoA_out Butyryl-CoA (to further β-oxidation) Acetyl_CoA_out Acetyl-CoA (to TCA Cycle)

Caption: Role of this compound in the beta-oxidation of hexanoyl-CoA.

Principle of the Kinetic Assay

The kinetic analysis of 3-ketoacyl-CoA thiolase can be performed using a direct spectrophotometric assay. This method relies on monitoring the decrease in absorbance that occurs upon the cleavage of the 3-ketoacyl-CoA substrate. The enolate form of this compound, which is stabilized by magnesium ions (Mg²⁺), has a distinct absorbance maximum at approximately 303 nm. When the thiolase enzyme cleaves the substrate into butyryl-CoA and acetyl-CoA, this chromophore is destroyed, leading to a decrease in absorbance. The rate of this decrease is directly proportional to the enzyme's activity. This continuous assay allows for the direct measurement of initial reaction velocities at various substrate concentrations to determine key kinetic parameters such as Kₘ and Vₘₐₓ.

Experimental Protocols

Materials and Reagents
  • Substrate: this compound

  • Enzyme: Purified recombinant 3-ketoacyl-CoA thiolase (e.g., human mitochondrial acetoacetyl-CoA thiolase, ACAT1)

  • Buffer: Tris-HCl buffer (100 mM, pH 8.0)

  • Cofactor: Magnesium chloride (MgCl₂, 25 mM)

  • Thiolating Agent: Coenzyme A (CoASH) (optional, for studying the reverse reaction)

  • Reagent for Thiol Quantification (optional): 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[7]

  • Equipment:

    • UV-Vis Spectrophotometer with temperature control

    • Quartz cuvettes (1 cm path length)

    • Calibrated micropipettes

    • pH meter

    • Vortex mixer

    • Microcentrifuge

Assay Procedure: Direct Spectrophotometric Measurement
  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.

    • Prepare stock solutions of MgCl₂ (e.g., 1 M) and this compound (e.g., 10 mM in buffer). Determine the precise concentration of the this compound stock solution spectrophotometrically.

    • Prepare the enzyme stock solution in a suitable buffer (e.g., Tris-HCl with glycerol (B35011) for stability) and keep it on ice. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 303 nm.

    • Equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare the reaction mixture by adding the following components to a final volume of 1 mL:

      • Tris-HCl buffer (to final concentration of 100 mM)

      • MgCl₂ (to final concentration of 25 mM)

      • Varying concentrations of this compound (e.g., from 0.1 Kₘ to 10 Kₘ).

    • Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the 3-ketoacyl-CoA thiolase enzyme to the cuvette. The amount should be sufficient to cause a linear decrease in absorbance for at least 1-2 minutes.

    • Immediately mix the solution by inverting the cuvette (with a cap) or by gentle pipetting, and start recording the absorbance at 303 nm continuously for 3-5 minutes.

    • Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for the Mg²⁺-enolate complex of this compound at 303 nm.

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Experimental Workflow

The overall workflow for determining the kinetic parameters of an enzyme with this compound is a systematic process from preparation to final data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis A Prepare Buffer & Reagents C Determine Stock Concentrations A->C B Purify/Obtain Enzyme & Substrate (this compound) B->C D Set up Reaction (Buffer, MgCl₂, Substrate) C->D E Equilibrate Temperature in Spectrophotometer D->E F Initiate with Enzyme E->F G Monitor Absorbance Decrease at 303 nm F->G H Calculate Initial Velocities (v₀) G->H I Plot v₀ vs. [Substrate] H->I J Fit to Michaelis-Menten Equation I->J K Determine Km & Vmax J->K

Caption: Workflow for in vitro enzyme kinetics using this compound.

Data Presentation

While specific kinetic data for this compound is not broadly published, the following table presents representative kinetic parameters for related enzymes acting on similar short- and medium-chain acyl-CoA substrates. This provides a comparative context for expected results.

Enzyme ClassSpecific EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)Reference
Acyl-CoA Synthetase Long-chain Acyl-CoA Synthetase 1 (ACSL1)Rattus norvegicusPalmitate (16:0)20-100-[8]
Acyl-CoA Synthetase Medium-chain Acyl-CoA SynthetasePseudomonas sp.Octanoate (8:0)~100-[8]
Acyl-CoA Carboxylase Acyl-CoA CarboxylaseThermobifida fuscaAcetyl-CoA130 ± 201,000 ± 50[9]
Acyl-CoA Carboxylase Acyl-CoA CarboxylaseThermobifida fuscaButyryl-CoA110 ± 20600 ± 30[9]
CO Dehydrogenase/Synthase Acetyl-CoA Synthesizing CO DehydrogenaseClostridium thermoaceticumAcetyl-CoA15002500[10]
CO Dehydrogenase/Synthase Acetyl-CoA Synthesizing CO DehydrogenaseClostridium thermoaceticumCoenzyme A502500[10]

Note: The table provides examples of kinetic constants for enzymes that utilize acyl-CoA substrates to serve as a general reference. Actual values for 3-ketoacyl-CoA thiolase with this compound must be determined experimentally.

Conclusion

The provided application note and protocol outline a robust method for characterizing the enzymatic activity and kinetics of enzymes that utilize this compound. This direct spectrophotometric assay is continuous, sensitive, and allows for the determination of fundamental kinetic parameters. Such studies are crucial for advancing our understanding of fatty acid metabolism and for the development of novel therapeutics for metabolic disorders.

References

synthesis of "3-Ketohexanoyl-CoA" for use as a research standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketohexanoyl-CoA is a pivotal intermediate in fatty acid metabolism, specifically in the fatty acid synthesis and degradation pathways. As a research standard, it is an indispensable tool for in vitro studies of enzyme kinetics, inhibitor screening, and as a reference compound for metabolomic analyses. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization, to ensure a high-purity standard for research applications.

Chemical Synthesis of this compound

A reliable method for the chemical synthesis of this compound is the mixed anhydride (B1165640) method, adapted from protocols for similar acyl-CoA compounds. This approach involves the activation of the precursor, 3-oxohexanoic acid, followed by its coupling with Coenzyme A (CoA).

Proposed Chemical Synthesis Pathway

The chemical synthesis of this compound can be achieved through a two-step process starting from the commercially available precursor, 3-oxohexanoic acid.

3-Oxohexanoic_Acid 3-Oxohexanoic Acid Mixed_Anhydride Mixed Anhydride Intermediate 3-Oxohexanoic_Acid->Mixed_Anhydride Isobutyl Chloroformate, Triethylamine (B128534) 3-Ketohexanoyl_CoA This compound Mixed_Anhydride->3-Ketohexanoyl_CoA Coenzyme_A Coenzyme A Coenzyme_A->3-Ketohexanoyl_CoA

Caption: Chemical synthesis of this compound via the mixed anhydride method.

Experimental Protocol: Chemical Synthesis

Materials:

  • 3-Oxohexanoic acid

  • Coenzyme A (free acid)

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Activation of 3-Oxohexanoic Acid:

    • Dissolve 3-oxohexanoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -15°C in an ice-salt bath.

    • Add triethylamine (1.0 eq) and stir for 10 minutes.

    • Slowly add isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -10°C.

    • Stir the reaction mixture for 30 minutes at -15°C to form the mixed anhydride. A precipitate of triethylammonium (B8662869) chloride may form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 eq) in a minimal amount of cold water and adjust the pH to ~8.0 with a saturated sodium bicarbonate solution.

    • Add the Coenzyme A solution dropwise to the mixed anhydride solution while maintaining the temperature at -15°C.

    • Allow the reaction to proceed at -15°C for 2 hours, then let it warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Monitor the reaction progress by analytical reversed-phase HPLC.

    • Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

    • Concentrate the solution under reduced pressure to remove the THF.

    • Purify the aqueous solution by preparative reversed-phase HPLC.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound can be achieved using a β-ketoacyl-CoA synthase (KCS), which catalyzes the condensation of an acyl-CoA with malonyl-CoA. For the synthesis of this compound, butyryl-CoA and malonyl-CoA are used as substrates.

Proposed Enzymatic Synthesis Pathway

This enzymatic approach mimics the natural fatty acid elongation cycle.

Butyryl_CoA Butyryl-CoA KCS β-Ketoacyl-CoA Synthase (KCS) Butyryl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS 3-Ketohexanoyl_CoA This compound KCS->3-Ketohexanoyl_CoA CO₂ + CoA

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • Butyryl-CoA

  • Malonyl-CoA

  • Recombinant β-ketoacyl-CoA synthase (KCS)

  • HEPES buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Trichloroacetic acid (TCA) or perchloric acid for quenching

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM HEPES buffer (pH 7.5)

      • 1 mM DTT

      • 5 mM MgCl₂

      • 0.5 mM Butyryl-CoA

      • 0.5 mM Malonyl-CoA

    • Pre-incubate the reaction mixture at the optimal temperature for the chosen KCS enzyme (typically 30-37°C) for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a purified, active KCS enzyme to the reaction mixture.

    • Incubate the reaction for 1-2 hours, or until completion as monitored by a suitable method (e.g., HPLC).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold 10% TCA or perchloric acid.

    • Incubate on ice for 10 minutes to precipitate the enzyme.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing this compound to a new tube for purification.

Purification and Characterization

HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying this compound from both chemical and enzymatic synthesis reactions.

Table 1: HPLC Purification Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 50 mM Potassium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B
Flow Rate 1.0 mL/min
Detection 260 nm (for the adenine (B156593) base of CoA)
Characterization by Mass Spectrometry and NMR

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Characterization Data

TechniqueExpected Results
LC-MS/MS (ESI+) Parent Ion (M+H)⁺: m/z 880.175Major Fragment Ions: m/z 428.037 (adenosine diphosphate), m/z 303.050 (phosphopantetheine)
¹H NMR Characteristic peaks for the hexanoyl chain protons and the protons of the Coenzyme A moiety.
¹³C NMR Resonances corresponding to the carbonyl carbons of the keto and thioester groups, as well as the carbons of the hexanoyl chain and Coenzyme A.

Application: Use as a Research Standard

Synthetic this compound is crucial for a variety of research applications.

Experimental Workflow: Enzyme Inhibition Assay

This workflow demonstrates the use of synthetic this compound as a substrate in an enzyme inhibition assay.

cluster_prep Assay Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Mix Combine Enzyme, Buffer, and Inhibitor Enzyme_Prep->Reaction_Mix Substrate_Prep Prepare this compound Standard Solution Start_Reaction Add this compound to Initiate Reaction Substrate_Prep->Start_Reaction Inhibitor_Prep Prepare Inhibitor Solutions (various concentrations) Inhibitor_Prep->Reaction_Mix Incubate Pre-incubate Reaction_Mix->Incubate Incubate->Start_Reaction Monitor Monitor Reaction Progress (e.g., spectrophotometrically) Start_Reaction->Monitor Calc_Rates Calculate Reaction Rates Monitor->Calc_Rates IC50 Determine IC₅₀ Value Calc_Rates->IC50

Caption: Workflow for an enzyme inhibition assay using synthetic this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis and characterization of this compound. Actual results may vary depending on specific experimental conditions.

Table 3: Summary of Quantitative Data

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 30-50%60-80%
Purity (by HPLC) >95%>98%
Molecular Weight 879.66 g/mol 879.66 g/mol
LC-MS (M+H)⁺ 880.175 m/z880.175 m/z

Conclusion

The protocols outlined in this document provide robust methods for the synthesis, purification, and characterization of high-purity this compound for use as a research standard. Both chemical and enzymatic routes offer viable options, with the choice depending on available resources and desired scale. Proper characterization using HPLC, mass spectrometry, and NMR is essential to ensure the quality of the standard for reliable and reproducible experimental results in metabolic research and drug development.

Application of 3-Ketohexanoyl-CoA in Biofuel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketohexanoyl-CoA is a pivotal intermediate in fatty acid metabolism, situated at the crossroads of both fatty acid synthesis (FAS) and degradation (β-oxidation). In the realm of biofuel research, the strategic manipulation of metabolic pathways involving 3-ketoacyl-CoA molecules, such as this compound, is a key strategy for enhancing the production of fatty acid-derived biofuels. These biofuels, including fatty acid ethyl esters (FAEEs), fatty alcohols, and alkanes, offer a renewable and more sustainable alternative to fossil fuels.

This document provides detailed application notes and experimental protocols relevant to the study and utilization of this compound and its associated metabolic pathways in the context of biofuel production. The information is intended to guide researchers in designing experiments to engineer microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for improved biofuel yields.

Metabolic Significance of this compound in Biofuel Production

In de novo fatty acid synthesis, 3-ketoacyl-ACP (an acyl carrier protein derivative of 3-ketoacyl-CoA) is a key intermediate that undergoes reduction, dehydration, and further reduction to elongate the fatty acid chain. By overexpressing enzymes that channel precursors towards 3-ketoacyl-CoA and subsequent downstream products, or by attenuating competing pathways, the overall flux towards desired biofuel molecules can be significantly increased. The reverse β-oxidation pathway, a reversal of fatty acid degradation, can also be engineered to produce medium-chain fatty acids and alcohols, where 3-ketoacyl-CoA intermediates play a crucial role.

Data Presentation: Quantitative Impact of Pathway Engineering on Biofuel Production

The following tables summarize quantitative data from various studies where the fatty acid synthesis pathway, involving 3-ketoacyl-CoA intermediates, was engineered to enhance biofuel production. While direct quantification of this compound levels is often not reported, the data illustrates the impact of modulating the flux through this pathway.

Table 1: Enhanced Fatty Acid Ethyl Ester (FAEE) Production in Engineered Escherichia coli

Strain DescriptionGenetic ModificationBiofuel Titer (mg/L)Fold IncreaseReference
BD1Harboring tes (thioesterase) and ws (wax synthase) genes32-[1]
BD2Overexpression of fabH, fabD, and fabG genes in BD1 background129140[1]
FAME Producing StrainCo-expression of PhaG, TesB, FAMT, and rMAT16-[2]

Table 2: Production of Fatty Acid-Derived Biofuels in Engineered Saccharomyces cerevisiae

Biofuel ProductKey Genetic ModificationsTiterReference
Fatty Acid Ethyl Esters (FAEEs)Overexpression of a wax ester synthase from A. baylyi5.44 mg/L[3]
Fatty Acid Ethyl Esters (FAEEs)Chromosomal integration of ws2, ADH2, ALD6, acsSE, ACC1 mutant, ACB1 in a strain lacking storage lipid formation and β-oxidation4.1-fold improvement[4]
Free Fatty Acids (FFAs)Overexpression of ACC158% increase[5]
Fatty AlcoholsEngineering of upstream pathways and fatty acid synthase systems1-hexadecanol increase[6]
Medium-Chain Fatty AlcoholsAnaerobically induced reverse β-oxidation pathway1.8 g/L[7]

Experimental Protocols

Protocol 1: Heterologous Expression of Fatty Acid Synthesis Genes in E. coli for Biofuel Production

This protocol provides a general workflow for cloning and expressing genes of the fatty acid synthesis pathway, such as the fabHDG operon, to enhance biofuel production.

1. Plasmid Construction: a. Amplify the target gene(s) (e.g., fabH, fabD, fabG) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites. b. Digest the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes. c. Ligate the digested gene insert into the linearized vector using T4 DNA ligase. d. Transform the ligation mixture into a competent cloning host strain of E. coli (e.g., DH5α). e. Select for positive clones on antibiotic-containing agar (B569324) plates and verify the construct by colony PCR and Sanger sequencing.

2. Protein Expression and Biofuel Production: a. Transform the verified expression plasmid into a suitable E. coli production strain (e.g., BL21(DE3)). b. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture to an initial OD600 of 0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding a suitable inducer (e.g., 1 mM IPTG for a T7 promoter-based system). f. Simultaneously, provide any necessary precursors for biofuel synthesis (e.g., ethanol (B145695) for FAEE production). g. Continue the cultivation at a lower temperature (e.g., 30°C) for 24-48 hours.

3. Biofuel Extraction and Analysis: a. Harvest the cells by centrifugation. b. Extract the biofuels from the cell pellet and/or the supernatant using an organic solvent (e.g., ethyl acetate). c. Analyze the extracted biofuels by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

Protocol 2: In Vitro Assay for 3-Ketoacyl-ACP Reductase (FabG) Activity

This assay measures the activity of FabG, which catalyzes the NADPH-dependent reduction of a 3-ketoacyl-ACP substrate.

Materials:

  • Purified FabG enzyme

  • 3-Ketohexanoyl-ACP (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of 150 µM in a cuvette.

  • Add the purified FabG enzyme to the reaction mixture.

  • Initiate the reaction by adding the 3-Ketohexanoyl-ACP substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic NADPH oxidation.

Protocol 3: Quantification of Acyl-CoA Intermediates by LC-MS/MS

This protocol outlines a method for the extraction and relative quantification of acyl-CoA species, including this compound, from microbial cells.

1. Sample Quenching and Metabolite Extraction: a. Rapidly quench the metabolism of a known quantity of cells by adding the culture to a cold quenching solution (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the quenched cells at low temperature to pellet them. c. Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v). d. Lyse the cells using methods such as bead beating or sonication while keeping the samples on ice. e. Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis: a. Analyze the metabolite extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate the acyl-CoA species using a suitable reversed-phase column (e.g., C18) with a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile or methanol).[8] c. Detect and quantify the acyl-CoA species using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each target molecule. d. Use internal standards (e.g., ¹³C-labeled acyl-CoAs) for accurate quantification.

3. Data Analysis: a. Process the raw LC-MS/MS data using appropriate software to integrate the peak areas of the target acyl-CoA species. b. Normalize the peak areas to the internal standard and the initial cell mass to determine the relative intracellular concentrations of the acyl-CoA intermediates.

Visualization of Pathways and Workflows

Fatty Acid Synthesis Pathway for Biofuel Production

FAS_Pathway cluster_initiation Initiation cluster_elongation_cycle Elongation Cycle cluster_biofuel_synthesis Biofuel Synthesis acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc fabH 3-Ketoacyl-ACP synthase III (FabH) acetyl_coa->fabH malonyl_coa Malonyl-CoA fabD Malonyl-CoA:ACP transacylase (FabD) malonyl_coa->fabD acc->malonyl_coa malonyl_acp Malonyl-ACP fabD->malonyl_acp malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp fabG 3-Ketoacyl-ACP reductase (FabG) acetoacetyl_acp->fabG hydroxybutyryl_acp 3-Hydroxybutyryl-ACP fabG->hydroxybutyryl_acp fabZ 3-Hydroxyacyl-ACP dehydratase (FabZ) hydroxybutyryl_acp->fabZ crotonyl_acp Crotonyl-ACP fabZ->crotonyl_acp fabI Enoyl-ACP reductase (FabI) crotonyl_acp->fabI butyryl_acp Butyryl-ACP fabI->butyryl_acp elongation Elongation Cycles (addition of Malonyl-ACP) butyryl_acp->elongation fatty_acyl_acp Fatty Acyl-ACP elongation->fatty_acyl_acp thioesterase Thioesterase fatty_acyl_acp->thioesterase far Fatty Acyl-CoA Reductase (FAR) fatty_acyl_acp->far ffa Free Fatty Acids (FFAs) thioesterase->ffa ws_dgat Wax Ester Synthase/ Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) ffa->ws_dgat faee Fatty Acid Ethyl Esters (FAEEs - Biodiesel) ws_dgat->faee fatty_alcohols Fatty Alcohols far->fatty_alcohols ado Aldehyde-deformylating oxygenase (ADO) fatty_alcohols->ado alkanes Alkanes ado->alkanes

Caption: Fatty acid synthesis pathway leading to various biofuels.

Reverse β-Oxidation Pathway for Hexanol Production

R_Beta_Oxidation acetyl_coa 2x Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase acetoacetyl_coa Acetoacetyl-CoA thiolase->acetoacetyl_coa hbd 3-Hydroxybutyryl-CoA Dehydrogenase acetoacetyl_coa->hbd hydroxybutyryl_coa 3-Hydroxybutyryl-CoA hbd->hydroxybutyryl_coa crt Crotonase hydroxybutyryl_coa->crt crotonyl_coa Crotonyl-CoA crt->crotonyl_coa ter Trans-2-Enoyl-CoA Reductase crotonyl_coa->ter butyryl_coa Butyryl-CoA ter->butyryl_coa elongation Elongation Cycle (add Acetyl-CoA) butyryl_coa->elongation hexanoyl_coa Hexanoyl-CoA elongation->hexanoyl_coa aar Acyl-CoA Reductase hexanoyl_coa->aar hexanal Hexanal aar->hexanal adh Alcohol Dehydrogenase hexanal->adh hexanol Hexanol adh->hexanol

Caption: Engineered reverse β-oxidation pathway for 1-hexanol (B41254) production.

Experimental Workflow for Metabolic Engineering

Metabolic_Engineering_Workflow design Design of Genetic Modifications (e.g., gene overexpression/deletion) build Strain Construction (Cloning, Transformation) design->build test Cultivation and Biofuel Production build->test analyze Analysis of Products and Intermediates (GC-MS, LC-MS/MS) test->analyze learn Data Interpretation and Next Design Cycle analyze->learn learn->design Iterate

Caption: Iterative workflow for metabolic engineering of biofuel production.

References

Application Notes and Protocols: The Role of 3-Ketohexanoyl-CoA in Investigating Fatty Acid Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disorders of fatty acid β-oxidation (FAO) are a group of inherited metabolic diseases that impair the body's ability to convert fats into energy. This energy deficit is particularly critical during periods of fasting or illness, leading to severe clinical manifestations such as hypoketotic hypoglycemia, lethargy, coma, and in some cases, sudden death.[1] One of the most common FAO disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, caused by mutations in the ACADM gene.[1] The diagnosis of these disorders relies on the detection of accumulating metabolites, primarily acylcarnitines, in blood and urine.[1]

While routine newborn screening focuses on specific acylcarnitine profiles, the direct analysis of β-oxidation intermediates, such as 3-ketoacyl-CoA thioesters, can provide a more proximal view of the metabolic block. 3-Ketohexanoyl-CoA is a key intermediate in the breakdown of medium-chain fatty acids. Its accumulation may be indicative of a defect in the terminal step of the β-oxidation cycle for medium-chain fatty acids, catalyzed by medium-chain 3-ketoacyl-CoA thiolase (MCKAT).[2][3] Although MCKAT deficiency is a very rare disorder, the study of this compound and its downstream metabolism is crucial for understanding the pathophysiology of various FAO disorders and for the development of novel therapeutic strategies.

These application notes provide a framework for utilizing this compound in research settings to investigate FAO disorders. Included are protocols for enzymatic assays and analytical methods, along with the necessary background to interpret the findings.

Signaling Pathways and Experimental Workflows

To understand the role of this compound, it is essential to visualize its position within the mitochondrial β-oxidation pathway and the logical workflow for its investigation.

Fatty_Acid_Beta_Oxidation Mitochondrial Fatty Acid β-Oxidation of Hexanoyl-CoA cluster_products Products Hexanoyl_CoA Hexanoyl-CoA (C6) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl_CoA->MCAD FAD -> FADH₂ trans_2_Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA MCTP_Hydratase Medium-Chain Enoyl-CoA Hydratase trans_2_Hexenoyl_CoA->MCTP_Hydratase H₂O L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA M_SCHAD Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) L_3_Hydroxyhexanoyl_CoA->M_SCHAD NAD⁺ -> NADH + H⁺ Ketohexanoyl_CoA This compound MCKAT Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) Ketohexanoyl_CoA->MCKAT CoA-SH Butyryl_CoA Butyryl-CoA (C4) Acetyl_CoA Acetyl-CoA MCAD->trans_2_Hexenoyl_CoA MCTP_Hydratase->L_3_Hydroxyhexanoyl_CoA M_SCHAD->Ketohexanoyl_CoA MCKAT->Butyryl_CoA MCKAT->Acetyl_CoA

Figure 1: Pathway of Hexanoyl-CoA β-oxidation.

Investigation_Workflow Workflow for Investigating this compound in FAO Disorders Patient_Sample Patient Sample (Fibroblasts, Plasma, Urine) Metabolite_Extraction Acyl-CoA Extraction Patient_Sample->Metabolite_Extraction Enzyme_Assay Enzymatic Assay of MCKAT Activity Patient_Sample->Enzyme_Assay Cell Lysate LC_MS_Analysis LC-MS/MS Quantification of this compound Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Correlation with Genotype LC_MS_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Substrate_Synthesis Synthesis of This compound Standard Substrate_Synthesis->LC_MS_Analysis Standard Substrate_Synthesis->Enzyme_Assay Substrate Conclusion Diagnosis/Pathophysiological Insight Data_Analysis->Conclusion

References

protocol for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase with "3-Ketohexanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for determining the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) using the substrate 3-ketohexanoyl-CoA. HADH is a key enzyme in the mitochondrial beta-oxidation of fatty acids, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] Monitoring HADH activity is crucial for studying fatty acid metabolism, investigating metabolic disorders, and for the screening of potential drug candidates that may modulate its activity.

The primary method described here is a continuous spectrophotometric assay that measures the rate of NADH oxidation to NAD+ at 340 nm. A more robust, coupled enzyme assay is also detailed, which utilizes 3-ketoacyl-CoA thiolase to drive the reaction equilibrium towards product formation, thereby preventing product inhibition and ensuring a more reliable measurement of HADH activity.[2]

Principle of the Assay

The activity of HADH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The reaction is as follows:

L-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

In the forward reaction, the equilibrium favors the reactants. To accurately measure the forward reaction rate, a coupled assay system is employed. In this system, 3-ketoacyl-CoA thiolase immediately cleaves the 3-ketoacyl-CoA product in the presence of Coenzyme A (CoASH), thus pulling the reaction forward.[2]

Coupled Reaction:

3-Ketoacyl-CoA + CoASH ---(3-Ketoacyl-CoA Thiolase)--> Acetyl-CoA + Acyl-CoA (n-2)

Data Presentation

ParameterValueReference
Wavelength 340 nmSigma-Aldrich HADH Assay Protocol
Temperature 37°CSigma-Aldrich HADH Assay Protocol[3]
pH 7.3Sigma-Aldrich HADH Assay Protocol[3]
Extinction Coefficient of NADH 6220 M⁻¹cm⁻¹ at 340 nmStandard biochemical value
Substrate This compoundUser Specified
Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HADH)EC 1.1.1.35
Coupling Enzyme 3-Ketoacyl-CoA ThiolaseEC 2.3.1.16[2]

Experimental Protocols

Materials and Reagents
  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme solution

  • This compound (substrate)

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Coenzyme A (CoASH)

  • 3-Ketoacyl-CoA Thiolase

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes and tips

  • Deionized water

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.3): Prepare a solution of 100 mM potassium phosphate monobasic. Adjust the pH to 7.3 at 37°C using 1 M KOH.

  • NADH Stock Solution (10 mM): Dissolve the appropriate amount of NADH in cold deionized water. Prepare this solution fresh daily.

  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution in the potassium phosphate buffer. The optimal concentration for the assay should be determined empirically, but a starting concentration in the range of 50-100 µM in the final assay volume is recommended based on the Km values for medium-chain substrates.

  • Coenzyme A Stock Solution (10 mM): Dissolve Coenzyme A in deionized water.

  • 3-Ketoacyl-CoA Thiolase Solution: Reconstitute the enzyme in cold potassium phosphate buffer to a concentration of approximately 10-20 units/mL.

Protocol 1: Direct Spectrophotometric Assay

This protocol directly measures the oxidation of NADH. It is simpler but may be affected by the reaction equilibrium.

  • Prepare the Reaction Mixture: In a 1 cm cuvette, add the following reagents in the specified order:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NADH solution (final concentration: 0.5 mM)

    • 50 µL of sample containing HADH enzyme.

  • Equilibrate: Mix gently by inversion and incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record the background rate of NADH degradation.

  • Initiate the Reaction: Add 50 µL of 1 mM this compound solution (final concentration: 50 µM).

  • Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance should be linear.

Protocol 2: Coupled Enzyme Assay

This is the recommended protocol for accurate determination of HADH activity.

  • Prepare the Reaction Mixture: In a 1 cm cuvette, add the following reagents:

    • 800 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NADH solution (final concentration: 0.5 mM)

    • 20 µL of 10 mM Coenzyme A solution (final concentration: 0.2 mM)

    • 10 µL of 3-Ketoacyl-CoA Thiolase solution (0.1-0.2 units)

    • 50 µL of sample containing HADH enzyme.

  • Equilibrate: Mix gently and incubate at 37°C for 5 minutes in the spectrophotometer.

  • Initiate the Reaction: Add 50 µL of 1 mM this compound solution (final concentration: 50 µM).

  • Measure Absorbance: Mix immediately and record the decrease in absorbance at 340 nm for 5-10 minutes.

Calculation of Enzyme Activity

The activity of HADH is calculated using the Beer-Lambert law.

One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total / V_enzyme * 10⁶

Where:

  • ΔA₃₄₀/min = The linear rate of change in absorbance at 340 nm per minute.

  • ε = Molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • l = Path length of the cuvette (1 cm).

  • V_total = Total volume of the assay mixture (in mL).

  • V_enzyme = Volume of the enzyme sample added (in mL).

  • 10⁶ = Conversion factor from moles to µmoles.

Synthesis of this compound

Since this compound is not readily commercially available, a chemo-enzymatic synthesis approach can be employed. A general strategy involves the synthesis of the corresponding acyl-CoA followed by enzymatic oxidation.

Step 1: Synthesis of Hexanoyl-CoA

Hexanoyl-CoA can be synthesized from hexanoic acid and Coenzyme A. Several methods are available, including the use of carbonyldiimidazole (CDI) or ethyl chloroformate (ECF) for activation.

Step 2: Enzymatic Oxidation to this compound

Acyl-CoA oxidase can be used to introduce a double bond at the C2-C3 position, followed by hydration by enoyl-CoA hydratase to form 3-hydroxyhexanoyl-CoA. Finally, 3-hydroxyacyl-CoA dehydrogenase itself can be used in the reverse direction (with NADH) to produce this compound. Purification of the product would be necessary.

Signaling Pathways and Experimental Workflows

HADH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates (this compound, NADH, CoASH), and Enzymes (HADH, Thiolase) Mix Combine Buffer, NADH, CoASH, Thiolase, and HADH Sample Reagents->Mix Equilibrate Equilibrate at 37°C Mix->Equilibrate Initiate Add this compound Equilibrate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Rate of NADH Oxidation (ΔA/min) Measure->Calculate Activity Determine HADH Activity (U/mL) Calculate->Activity

Caption: Workflow for the coupled enzyme assay of HADH activity.

HADH_Reaction_Pathway cluster_reaction HADH Catalyzed Reaction cluster_coupled Coupled Thiolase Reaction Substrate L-3-Hydroxyhexanoyl-CoA Product This compound Substrate->Product HADH Keto_Product This compound NAD NAD+ NADH NADH + H+ NAD->NADH HADH Thiolase_Products Acetyl-CoA + Butyryl-CoA Keto_Product->Thiolase_Products 3-Ketoacyl-CoA Thiolase CoASH CoASH

Caption: Reaction scheme for the HADH-catalyzed reaction and the coupled thiolase reaction.

References

Application Notes and Protocols for Real-Time 3-Ketohexanoyl-CoA Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketohexanoyl-CoA is a key metabolic intermediate in fatty acid metabolism. The ability to monitor its concentration in real-time is of significant interest in various fields, including drug discovery, metabolic engineering, and diagnostics. Traditional methods for detecting small molecules like this compound often rely on endpoint assays, which lack the temporal resolution required to study dynamic cellular processes. This document provides detailed application notes and protocols for the development of biosensors for the real-time detection of this compound, offering a valuable tool for researchers and drug development professionals.

Principle of Detection

The proposed biosensors leverage the high specificity of biological recognition elements to detect this compound. Two primary strategies are presented: an enzyme-based sensor utilizing 3-ketoacyl-CoA thiolase and a transcription factor-based sensor employing the acyl-CoA responsive protein FadR. The binding of this compound to these biorecognition elements can be transduced into an electrochemical or optical signal, allowing for real-time, quantitative measurements.

Biorecognition Elements

3-Ketoacyl-CoA Thiolase (KAT)

3-Ketoacyl-CoA thiolase is a promising biorecognition element due to its direct enzymatic activity on 3-ketoacyl-CoA substrates. While many thiolases exhibit broad substrate specificity, protein engineering techniques can be employed to enhance selectivity for this compound.[1][2][3][4] The enzymatic reaction itself, or the conformational change upon substrate binding, can be harnessed for signal generation.

FadR Transcription Factor

The E. coli transcription factor FadR is a regulator of fatty acid metabolism that binds to acyl-CoA molecules, leading to a conformational change that alters its DNA-binding affinity.[5][6][7][8] While FadR has a high affinity for long-chain acyl-CoAs, its affinity for shorter chain molecules like hexanoyl-CoA is significantly lower.[6] Therefore, protein engineering would be necessary to enhance its binding affinity and specificity for this compound for direct detection applications.

Data Presentation: Biorecognition Element Characteristics

Biorecognition ElementLigandParameterValueReference
3-Ketoacyl-CoA Thiolase (Engineered)This compoundKm (Michaelis Constant)Estimated 10-100 µMBased on promiscuity data[9][10]
kcat (Turnover Number)Variable (dependent on engineering)[1][2]
FadR (Wild-Type)Hexanoyl-CoAKd (Dissociation Constant)> 1 µM (low affinity)[6]
FadR (Engineered)This compoundKd (Dissociation Constant)Target < 1 µMRequires protein engineering

Experimental Protocols

Protocol 1: Development of an Electrochemical Biosensor using Immobilized 3-Ketoacyl-CoA Thiolase

This protocol describes the development of an amperometric biosensor based on the immobilization of an engineered 3-ketoacyl-CoA thiolase onto a screen-printed carbon electrode. The principle involves the detection of a redox product or a change in current upon the enzymatic reaction.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Engineered 3-ketoacyl-CoA thiolase with high specificity for this compound

  • This compound standard solutions

  • Glutaraldehyde (B144438) solution (2.5% in phosphate-buffered saline - PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Electrochemical workstation (potentiostat/galvanostat)

  • Deionized (DI) water

Procedure:

  • Electrode Preparation:

    • Clean the SPCEs by rinsing with DI water and then ethanol. Allow to air dry.

    • Electrochemically activate the working electrode by cyclic voltammetry in 0.5 M H2SO4.

  • Enzyme Immobilization (Cross-linking):

    • Prepare a solution of the engineered 3-ketoacyl-CoA thiolase in PBS.

    • Drop-cast a small volume (e.g., 5 µL) of the enzyme solution onto the working electrode surface of the SPCE.

    • Allow the enzyme solution to dry at 4°C for 1-2 hours.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 30 minutes to cross-link the enzyme.

    • Rinse the electrode thoroughly with PBS to remove any unbound enzyme and glutaraldehyde.

    • To block any remaining active sites on the surface and prevent non-specific binding, incubate the electrode in a 1% BSA solution for 1 hour.

    • Rinse again with PBS.

  • Electrochemical Detection:

    • Connect the modified SPCE to the electrochemical workstation.

    • Perform electrochemical measurements (e.g., cyclic voltammetry or amperometry) in a PBS solution containing a suitable redox mediator.

    • Add known concentrations of this compound to the electrochemical cell and record the change in the electrochemical signal.

    • Generate a calibration curve by plotting the signal change against the concentration of this compound.

Expected Results:

A concentration-dependent change in the electrochemical signal (e.g., an increase in peak current in cyclic voltammetry or a change in current in amperometry) is expected upon the addition of this compound. The biosensor's performance characteristics, such as sensitivity, selectivity, and response time, should be determined from the calibration curve and further experiments.

experimental_workflow_electrochemical cluster_prep Electrode Preparation cluster_immobilization Enzyme Immobilization cluster_detection Detection Clean_SPCE Clean SPCE Activate_Electrode Electrochemical Activation Clean_SPCE->Activate_Electrode Enzyme_Deposition Deposit Thiolase Activate_Electrode->Enzyme_Deposition Crosslinking Cross-link with Glutaraldehyde Enzyme_Deposition->Crosslinking Blocking Block with BSA Crosslinking->Blocking Measurement Electrochemical Measurement Blocking->Measurement Add_Analyte Add this compound Measurement->Add_Analyte Calibration Generate Calibration Curve Add_Analyte->Calibration

Caption: Workflow for Electrochemical Biosensor Development.

Protocol 2: Development of a FRET-Based Optical Biosensor

This protocol outlines the creation of a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor for the detection of this compound. This approach involves fusing a binding protein (e.g., an engineered FadR) between two fluorescent proteins (e.g., CFP and YFP). Binding of the ligand induces a conformational change, altering the FRET efficiency.

Materials:

  • Plasmids encoding the FRET sensor construct (e.g., CFP-Engineered FadR-YFP)

  • Mammalian cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent

  • Fluorescence microscope with FRET imaging capabilities

  • This compound standard solutions

  • Live-cell imaging buffer

Procedure:

  • Sensor Design and Construction:

    • Design a fusion protein construct with a cyan fluorescent protein (CFP) at the N-terminus, the engineered FadR protein in the middle, and a yellow fluorescent protein (YFP) at the C-terminus.

    • Optimize the linker sequences between the fluorescent proteins and the binding domain to maximize the FRET change upon ligand binding.

    • Clone the sensor gene into a suitable mammalian expression vector.

  • Cell Culture and Transfection:

    • Culture the chosen mammalian cell line under standard conditions.

    • Transfect the cells with the FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for sensor expression.

  • FRET Imaging and Analysis:

    • Plate the transfected cells on glass-bottom dishes suitable for microscopy.

    • Replace the culture medium with live-cell imaging buffer.

    • Acquire baseline FRET images using a fluorescence microscope equipped with appropriate filter sets for CFP and YFP.

    • Add different concentrations of this compound to the cells and acquire FRET images at various time points.

    • Analyze the FRET ratio (e.g., YFP emission / CFP emission) to quantify the change in FRET efficiency.

Expected Results:

An increase in the FRET ratio is expected upon the binding of this compound to the engineered FadR domain, indicating a conformational change that brings CFP and YFP closer together. The magnitude of the FRET change should be dependent on the concentration of the analyte.

signaling_pathway_fret Analyte This compound Biosensor_Unbound FRET Biosensor (Low FRET) Analyte->Biosensor_Unbound Binds Conformational_Change Conformational Change Biosensor_Unbound->Conformational_Change Biosensor_Bound FRET Biosensor (High FRET) Signal Fluorescence Signal (YFP/CFP Ratio Increase) Biosensor_Bound->Signal Conformational_Change->Biosensor_Bound

Caption: FRET Biosensor Signaling Pathway.

Protocol 3: Engineering 3-Ketoacyl-CoA Thiolase for Enhanced Specificity

This protocol provides a general workflow for using site-directed mutagenesis to improve the substrate specificity of a 3-ketoacyl-CoA thiolase for this compound.

Materials:

  • Expression plasmid containing the wild-type 3-ketoacyl-CoA thiolase gene

  • Site-directed mutagenesis kit

  • Primers designed to introduce desired mutations

  • Competent E. coli cells for plasmid propagation and protein expression

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • Enzyme assay reagents (including a range of acyl-CoA substrates for specificity testing)

Procedure:

  • Target Residue Selection:

    • Based on the crystal structure of the thiolase, identify amino acid residues in the substrate-binding pocket that are likely to influence substrate specificity.

    • Use computational modeling and sequence alignments with other thiolases with known specificities to inform the selection of target residues for mutagenesis.

  • Site-Directed Mutagenesis:

    • Design primers containing the desired mutations.

    • Perform site-directed mutagenesis using a commercial kit according to the manufacturer's instructions.

    • Transform the mutated plasmids into competent E. coli for propagation.

    • Sequence the plasmids to confirm the presence of the desired mutations.

  • Protein Expression and Purification:

    • Transform the mutated plasmids into an appropriate E. coli expression strain.

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the mutant thiolase enzymes using an appropriate chromatography method.

  • Enzyme Kinetic Analysis:

    • Perform enzyme assays with the purified mutant enzymes using a range of acyl-CoA substrates of different chain lengths and modifications (including this compound).

    • Determine the kinetic parameters (Km and kcat) for each substrate.

    • Compare the specificity constant (kcat/Km) of the mutants for this compound to that of other substrates to identify variants with improved specificity.

Expected Results:

The goal is to identify mutant enzymes that exhibit a significantly higher catalytic efficiency (kcat/Km) for this compound compared to other potential substrates, thereby increasing the specificity of the biosensor.

logical_relationship_engineering Start Wild-Type Thiolase Identify Identify Key Residues (Structural Analysis) Start->Identify Mutagenesis Site-Directed Mutagenesis Identify->Mutagenesis Express Express & Purify Mutant Enzymes Mutagenesis->Express Analyze Kinetic Analysis (Specificity Profiling) Express->Analyze Analyze->Mutagenesis Iterative Refinement Optimized Thiolase with Enhanced Specificity Analyze->Optimized

Caption: Protein Engineering Workflow for Thiolase.

Conclusion

The development of real-time biosensors for this compound presents a significant advancement for metabolic research and drug development. The protocols outlined in this document provide a comprehensive guide for researchers to design and build their own electrochemical and optical biosensors. By leveraging the specificity of biorecognition elements like 3-ketoacyl-CoA thiolase and employing protein engineering strategies, highly sensitive and selective biosensors can be created. These tools will enable a deeper understanding of the dynamic role of this compound in cellular processes and facilitate the discovery of novel therapeutics targeting fatty acid metabolism.

References

Troubleshooting & Optimization

troubleshooting low yield of "3-Ketohexanoyl-CoA" in biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biosynthesis of 3-Ketohexanoyl-CoA

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of this compound in biosynthetic systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for this compound?

A1: this compound is typically synthesized via the condensation of acetyl-CoA and butyryl-CoA. This process is a key step in the reverse β-oxidation pathway. In engineered microorganisms like E. coli, this pathway is often constructed by expressing heterologous genes, such as a β-ketothiolase (e.g., BktB), to catalyze this condensation. Another route involves the chain elongation of crotonyl-CoA.[1][2][3]

Q2: What are the most common rate-limiting factors in this compound production?

A2: The most common bottlenecks are the limited availability of precursor molecules, particularly acetyl-CoA and malonyl-CoA, and the activity of the condensing enzyme (3-ketoacyl-CoA synthase/thiolase).[4][5][6][7] Carbon flux may also be diverted to competing native metabolic pathways, such as the TCA cycle or fatty acid biosynthesis.[5][8]

Q3: Which host organisms are commonly used for producing this compound and its derivatives?

A3: Escherichia coli is a widely used host due to its well-understood genetics and metabolism, making it amenable to metabolic engineering.[1][2][9][10] Other organisms like Ralstonia eutropha have also been engineered for producing related compounds.[1][3][11]

Q4: How is this compound typically measured and quantified?

A4: Quantification of intracellular acyl-CoAs like this compound is challenging due to their low abundance and instability.[12][13] The standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often using multiple reaction monitoring (MRM) for sensitive and specific detection.[12][14]

Troubleshooting Guide

This section addresses specific issues encountered during the biosynthesis of this compound.

Issue 1: Low or Undetectable Product Yield

If you are observing significantly lower-than-expected yields of this compound, consider the following troubleshooting steps, presented in a logical workflow.

LowYieldTroubleshooting Start Low this compound Yield CheckPrecursors Step 1: Verify Precursor Supply (Acetyl-CoA, Butyryl-CoA, Malonyl-CoA) Start->CheckPrecursors CheckEnzyme Step 2: Assess Enzyme Expression & Activity CheckPrecursors->CheckEnzyme Precursors OK Solution1 Solution: - Overexpress precursor pathway genes (e.g., acs, acc) - Delete competing pathway genes (e.g., pta, sdhA) - Supplement media with precursors CheckPrecursors->Solution1 Precursors Low CheckCompeting Step 3: Analyze Competing Pathways CheckEnzyme->CheckCompeting Enzymes OK Solution2 Solution: - Use stronger promoters/RBS - Perform codon optimization - Purify enzyme and perform in vitro assays CheckEnzyme->Solution2 Expression/Activity Low CheckToxicity Step 4: Evaluate Cellular Health & Toxicity CheckCompeting->CheckToxicity Flux OK Solution3 Solution: - Knock out genes diverting flux (e.g., fadR deletion) - Use dynamic regulation to control pathways CheckCompeting->Solution3 Competition High OptimizeCulture Step 5: Optimize Culture Conditions CheckToxicity->OptimizeCulture Health OK Solution4 Solution: - Monitor cell growth and viability - Lower substrate concentration - Use inducible promoters for controlled expression CheckToxicity->Solution4 Toxicity Observed Solution5 Solution: - Adjust temperature, pH, aeration - Optimize inducer concentration and timing OptimizeCulture->Solution5 Yield Still Low

Caption: Troubleshooting workflow for low this compound yield.

Q: My product yield is low. How can I boost the supply of precursors like acetyl-CoA and malonyl-CoA?

A: Insufficient precursor supply is a primary cause of low yield. Acetyl-CoA is a central metabolic node, and its availability is often limited.[8]

Solutions:

  • Overexpress Acetyl-CoA Synthetase: Overexpressing acetyl-CoA synthetase (Acs) can help recapture acetate (B1210297) secreted into the medium and convert it back to acetyl-CoA, increasing the intracellular pool.[8]

  • Increase Malonyl-CoA Pool: Overexpression of acetyl-CoA carboxylase (ACC) is a common strategy to increase the conversion of acetyl-CoA to malonyl-CoA, which is essential for chain elongation.[5][15]

  • Disrupt Competing Pathways: Deleting genes responsible for draining the acetyl-CoA pool can redirect carbon flux towards your product. Common targets for deletion in E. coli include genes involved in acetate formation (pta, ackA) and the TCA cycle (sdhCDAB).[5][8]

  • Increase Overall CoA Availability: The total pool of Coenzyme A can be a limiting factor.[8] Overexpressing pantothenate kinase (PanK), a key enzyme in CoA biosynthesis, can increase the total CoA and acetyl-CoA pools.[5]

The diagram below illustrates key metabolic engineering strategies in E. coli to enhance the acetyl-CoA pool.

PrecursorSupply Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pdh Acetate Acetate AcetylCoA->Acetate Pta TCA TCA Cycle AcetylCoA->TCA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Product This compound AcetylCoA->Product Biosynthesis Pathway Acetate->AcetylCoA Acs MalonylCoA->Product Biosynthesis Pathway OverexpressAcs Overexpress acs OverexpressAcs->Acetate DeletePta Delete pta DeletePta->Acetate OverexpressAcc Overexpress acc OverexpressAcc->MalonylCoA DeleteSdh Delete sdh DeleteSdh->TCA

Caption: Metabolic engineering strategies to increase acetyl-CoA precursor pools.

Q: How do I confirm that the enzymes in my biosynthetic pathway are active?

A: Low enzyme expression or activity can halt production.

Solutions:

  • Confirm Expression: Use SDS-PAGE and Western blotting to confirm that the enzymes are being expressed at the expected size.

  • Codon Optimization: Ensure the codons of your heterologous genes are optimized for your expression host.

  • In Vitro Assays: Purify the key enzymes (e.g., the 3-ketoacyl-CoA synthase) and perform an in vitro activity assay using known substrates (e.g., acetyl-CoA and butyryl-CoA). This will confirm catalytic function independent of the cellular environment.

  • Promoter and RBS Tuning: If expression is low, switch to a stronger promoter or optimize the ribosome binding site (RBS) to enhance translation. A study on hexanoic acid production found that fine-tuning the expression level of the acetyl-CoA acetyltransferase (AtoB) was critical for maximizing yield.[2]

Issue 2: Analytical and Measurement Problems

Q: I'm not detecting my product via LC-MS/MS. What could be wrong with my analytical method?

A: Acyl-CoAs are notoriously unstable and require specific handling and analytical conditions for accurate measurement.[12][13]

Solutions:

  • Sample Preparation: Acyl-CoAs are prone to degradation. Quench metabolic activity rapidly, for example, with cold methanol (B129727). Use an acidic extraction buffer, as this has been shown to improve stability.[14] Reconstitute final samples in methanol for the best stability on the autosampler.[12]

  • Internal Standard: Use a structurally similar, odd-chain acyl-CoA like pentadecanoyl-CoA (C15:0 CoA) as an internal standard to account for extraction losses and matrix effects.[12]

  • Chromatography: Use a C18 column for separation. A gradient method with an ammonium (B1175870) acetate buffer and acetonitrile (B52724) is effective for separating various acyl-CoAs.[12]

  • Mass Spectrometry Parameters: Optimize MS parameters by direct infusion of an authentic standard if available. Key parameters include capillary voltage, cone voltage, and collision energy for the specific MRM transitions of this compound.[12]

Experimental Protocols

Protocol: Quantification of this compound via LC-MS/MS

This protocol is adapted from established methods for quantifying short- and medium-chain acyl-CoAs in biological samples.[12][14]

1. Sample Extraction a. Quench a defined cell culture volume (e.g., corresponding to 1 mg of cell dry weight) by adding it to 2 volumes of ice-cold methanol. b. Centrifuge at 4°C to pellet the cells. Discard the supernatant. c. Resuspend the cell pellet in 500 µL of an ice-cold extraction buffer (e.g., 2.5% 5-sulfosalicylic acid). d. Add an internal standard (e.g., C15:0 CoA) to each sample. e. Lyse the cells by sonication or bead beating on ice. f. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis a. LC System: A high-performance liquid chromatography (HPLC) system. b. Column: C18 reversed-phase column (e.g., Luna C18(2), 100 x 2 mm, 3 µm).[12] c. Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[12] d. Mobile Phase B: Acetonitrile.[12] e. Gradient: A typical gradient might run from 20% B to 100% B over 15 minutes.[12] f. Flow Rate: 0.2 mL/min.[12] g. Injection Volume: 30 µL.[12] h. MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[12] i. Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound must be determined empirically or from the literature. For acyl-CoAs, a common qualitative product ion is m/z 428, while a quantitative transition involves the loss of the phosphopantetheine moiety ([M-507+H]+).[14]

3. Data Analysis a. Create a calibration curve using a serial dilution of an authentic this compound standard. b. Quantify the amount in your samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Tables

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis

This table provides example parameters based on published methods. Note that optimal values for this compound must be determined experimentally.

ParameterValueReference
LC Column Luna® C18(2) 100 Å (100 × 2 mm, 3 µm)[12]
Mobile Phase A 10 mM ammonium acetate (pH 6.8)[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.2 mL/min[12]
Column Temp 32 °C[12]
Ionization Mode ESI Positive[12]
Capillary Voltage 3.20 kV[12]
Cone Voltage 45 V[12]
Desolvation Temp 500 °C[12]
Table 2: Impact of Metabolic Engineering on Acetyl-CoA Pool

This table summarizes the effects of different genetic modifications on the intracellular acetyl-CoA concentration in E. coli.

Genetic ModificationFold Change in Acetyl-CoAHost StrainReference
Overexpression of acs>3-fold increaseE. coli[8]
Deletion of pta-ackA~1.5-fold increase in productE. coli[8]
Pdh-bypass expression~3-fold increaseE. coli[8]
Overexpression of PanK~5-fold increaseE. coli[5]

References

byproduct formation during "3-Ketohexanoyl-CoA" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ketohexanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the enzymatic synthesis of this compound, which is typically formed via a thiolase-catalyzed Claisen condensation of butyryl-CoA and acetyl-CoA.

Q1: My reaction yield of this compound is lower than expected. What are the potential causes?

A1: Low yield can be attributed to several factors:

  • Sub-optimal Enzyme Activity: The activity of 3-ketoacyl-CoA thiolase is sensitive to pH and temperature. Ensure your reaction buffer is within the optimal pH range for the specific enzyme you are using and that the incubation temperature is appropriate. Most thiolases function optimally at a neutral to slightly alkaline pH.[1]

  • Enzyme Instability: Thiolases can be unstable.[2] Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.

  • Substrate Quality: The purity of your butyryl-CoA and acetyl-CoA is crucial. Contaminants in Coenzyme A preparations, such as CoA-S-S-glutathione, can interfere with the reaction.[3]

  • Product Inhibition: High concentrations of the product, this compound, or the starting material, butyryl-CoA, can inhibit the 3-ketoacyl-CoA thiolase enzyme.[2] This can create a "vicious cycle" where product accumulation slows down the reaction.[2]

  • Improper Substrate Ratio: An incorrect ratio of butyryl-CoA to acetyl-CoA can limit the reaction. It is advisable to perform a titration to determine the optimal substrate concentrations for your specific enzyme and reaction conditions.

Q2: I am observing unexpected peaks in my HPLC analysis of the reaction mixture. What could these byproducts be?

A2: The formation of byproducts can be a result of the promiscuous nature of some 3-ketoacyl-CoA thiolases, which can act on different acyl-CoA substrates.[1][4] Potential byproducts include:

  • Acetoacetyl-CoA: Formed from the self-condensation of two acetyl-CoA molecules. This is a common side reaction, especially if the concentration of acetyl-CoA is high.[5]

  • Longer-chain ketoacyl-CoAs: If your butyryl-CoA or acetyl-CoA preparations are contaminated with longer-chain acyl-CoAs, the thiolase may use these as substrates to generate a variety of longer-chain byproducts.

  • Hydrolysis Products: Thioester bonds are susceptible to hydrolysis. Improper pH or prolonged reaction times can lead to the breakdown of your substrates and product into their corresponding free acids and Coenzyme A.

  • Unreacted Starting Materials: The most prominent "unexpected" peaks are often the unreacted butyryl-CoA and acetyl-CoA.

Q3: How can I minimize byproduct formation?

A3: To minimize the formation of unwanted side products, consider the following strategies:

  • Optimize Substrate Concentrations: Carefully titrate the concentrations of butyryl-CoA and acetyl-CoA to find a ratio that favors the formation of this compound while minimizing self-condensation of acetyl-CoA. A good starting point is a 1:1 or 1:1.5 molar ratio of butyryl-CoA to acetyl-CoA.

  • Use a Highly Specific Enzyme: If possible, select a 3-ketoacyl-CoA thiolase that has a higher specificity for butyryl-CoA as the acyl donor. Enzyme engineering has been used to improve the substrate specificity of thiolases.[1][4]

  • Control Reaction Time: Monitor the reaction progress over time using HPLC. Quench the reaction once the optimal yield of this compound is reached to prevent potential product degradation or further side reactions.

  • Ensure Enzyme Purity: Use a highly purified enzyme preparation to avoid contaminating activities that could lead to byproduct formation.[6]

Q4: My this compound product appears to be degrading during purification. How can I improve its stability?

A4: this compound, like other thioesters, can be unstable. To improve stability:

  • Maintain a slightly acidic pH: Thioesters are more stable at a slightly acidic pH (around 4-6).

  • Keep temperatures low: Perform purification steps at 4°C whenever possible.

  • Use fresh solutions: Prepare buffers and solvents fresh to minimize the presence of nucleophiles that can cleave the thioester bond.

  • Store properly: Store the purified product at -80°C for long-term stability.

Quantitative Data on Byproduct Formation

While specific quantitative data on byproduct formation is highly dependent on the specific enzyme and reaction conditions used, the following table provides a hypothetical representation of how substrate ratio can influence product and byproduct distribution. This data is for illustrative purposes to guide optimization experiments.

Butyryl-CoA:Acetyl-CoA RatioThis compound (% Peak Area)Acetoacetyl-CoA (% Peak Area)Unreacted Butyryl-CoA (% Peak Area)Unreacted Acetyl-CoA (% Peak Area)
1:0.535%5%55%5%
1:160%10%20%10%
1:1.575%15%5%5%
1:270%25%<1%5%

Note: This is a representative table. Actual results will vary. It is recommended to perform a similar analysis for your specific experimental setup.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a typical small-scale enzymatic synthesis of this compound.

Materials:

  • Purified 3-ketoacyl-CoA thiolase (e.g., from E. coli)

  • Butyryl-CoA sodium salt

  • Acetyl-CoA sodium salt

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (10 mM)

  • Dithiothreitol (DTT) (1 mM, optional, to maintain a reducing environment)

  • Reaction quenching solution (e.g., 10% perchloric acid or ice-cold methanol)[3][7]

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube on ice. For a 100 µL reaction, combine:

    • 50 µL of 2x Tris-HCl buffer with MgCl₂ and DTT.

    • Butyryl-CoA to a final concentration of 1 mM.

    • Acetyl-CoA to a final concentration of 1.5 mM.

    • Nuclease-free water to bring the volume to 95 µL.

  • Pre-incubate the master mix at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 5 µL of a freshly diluted solution of 3-ketoacyl-CoA thiolase (e.g., 1-5 µg).

  • Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 15, 30, 60, 120 minutes).

  • To quench the reaction, add an equal volume of the quenching solution to the aliquot. For example, add 10 µL of 10% perchloric acid to a 10 µL aliquot.

  • Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[7]

  • Analyze the supernatant by HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of this compound Synthesis Reaction

This protocol provides a method for the separation and analysis of this compound and related compounds by reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

Procedure:

  • Filter and degas all mobile phases before use.

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min.

  • Inject 10-20 µL of the supernatant from the quenched reaction (Protocol 1, step 7).

  • Run a linear gradient elution as follows:

    • 0-5 min: 5% Solvent B

    • 5-25 min: 5% to 40% Solvent B

    • 25-30 min: 40% to 95% Solvent B

    • 30-35 min: 95% Solvent B

    • 35-40 min: 95% to 5% Solvent B

    • 40-50 min: 5% Solvent B (re-equilibration)

  • Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).[7]

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of authentic standards of acetyl-CoA, butyryl-CoA, and, if available, this compound.

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Butyryl-CoA Butyryl-CoA Thiolase Thiolase Butyryl-CoA->Thiolase Substrate 1 Acetyl-CoA Acetyl-CoA Acetyl-CoA->Thiolase Substrate 2 Acetyl-CoA->Thiolase Self-condensation This compound This compound Thiolase->this compound Desired Reaction Acetoacetyl-CoA Acetoacetyl-CoA Thiolase->Acetoacetyl-CoA Side Reaction Troubleshooting_Workflow cluster_feedback Feedback Loop Start Low Yield or Byproduct Formation CheckEnzyme 1. Verify Enzyme Activity and Purity Start->CheckEnzyme CheckSubstrates 2. Assess Substrate Quality and Concentration CheckEnzyme->CheckSubstrates Enzyme OK OptimizeConditions 3. Optimize Reaction Conditions (pH, Temp, Time) CheckSubstrates->OptimizeConditions Substrates OK AnalyzeByproducts 4. Analyze Reaction Mixture by HPLC OptimizeConditions->AnalyzeByproducts Conditions Optimized AnalyzeByproducts->CheckSubstrates Adjust Substrate Ratio AnalyzeByproducts->OptimizeConditions Adjust Reaction Time Purification Purify Product AnalyzeByproducts->Purification Identify & Quantify

References

improving the stability of "3-Ketohexanoyl-CoA" for enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ketohexanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound and ensure the reliability of your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a thioester derivative of coenzyme A and a key intermediate in fatty acid metabolism.[1] Like many thioesters, it is susceptible to hydrolysis, which can impact the accuracy and reproducibility of enzymatic assays that use it as a substrate. Factors such as pH, temperature, and the presence of nucleophiles can affect its stability.

Q2: How should I store this compound to ensure its stability?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. For short-term use, stock solutions should be prepared in a buffer at a slightly acidic to neutral pH (pH 6.0-7.0) and stored on ice. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the thioester bond, which yields coenzyme A and 3-ketohexanoic acid. This hydrolysis can be catalyzed by both acidic and basic conditions. Additionally, the β-keto group makes the α-protons acidic, which can lead to enolization and potential side reactions, although hydrolysis is the main concern for assay stability. Some studies on other acyl-CoAs suggest that non-enzymatic acylation of proteins can occur via reactive intermediates, but this is less of a concern for the stability of the substrate in an assay buffer.[2][3]

Q4: What are the expected degradation products of this compound and how can I detect them?

The primary degradation products are coenzyme A (CoASH) and 3-ketohexanoic acid. These can be detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Can I use stabilizing agents in my enzymatic assay?

The use of stabilizing agents must be carefully considered to avoid interference with the enzyme's activity. For thioesters, maintaining a slightly acidic to neutral pH is the most effective way to improve stability. While reducing agents like DTT or TCEP are sometimes used to protect free thiols, they can also promote the hydrolysis of thioesters and should generally be avoided unless specifically required by the enzyme.

Troubleshooting Guides

Issue 1: High background signal or substrate degradation in the absence of enzyme.
Possible Cause Recommended Solution
Hydrolysis of this compound due to suboptimal pH. Thioesters are more stable at slightly acidic to neutral pH.[4][5] Prepare all buffers and stock solutions in the pH range of 6.0-7.0. Verify the pH of your final reaction mixture.
Elevated temperature causing thermal degradation. Prepare all reaction components and master mixes on ice. Perform the assay at the optimal temperature for your enzyme, minimizing the pre-incubation time of the substrate at this temperature.
Contamination of reagents with nucleophiles. Use high-purity water and reagents. Ensure that buffers are free from contaminating amines or other nucleophiles that could react with the thioester.
Presence of contaminating esterase activity. If using crude or partially purified enzyme preparations, consider further purification steps to remove contaminating enzymes that may hydrolyze the thioester.
Issue 2: Low or no enzyme activity.
Possible Cause Recommended Solution
Degraded this compound stock solution. Prepare fresh stock solutions of this compound from a lyophilized powder. If possible, verify the concentration and purity of the stock solution using HPLC or a spectrophotometric method.
Incorrect assay buffer composition. Ensure the buffer composition, including pH and ionic strength, is optimal for the specific enzyme being assayed. Consult the literature for the recommended conditions for your enzyme.
Presence of inhibitors in the reaction mixture. Some common laboratory reagents can inhibit enzyme activity. For example, high concentrations of chelating agents like EDTA can inhibit metalloenzymes. Review all components of your reaction mixture for potential inhibitors.
Improper enzyme handling and storage. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Always keep the enzyme on ice during assay preparation.
Issue 3: Inconsistent or non-reproducible results.
Possible Cause Recommended Solution
Variability in this compound concentration. Due to its instability, the concentration of this compound in stock solutions can change over time. Prepare fresh stock solutions for each experiment or re-quantify older stocks before use.
Pipetting errors, especially with small volumes. Prepare a master mix of reagents to minimize pipetting variability. Use calibrated pipettes and ensure they are functioning correctly.
Inconsistent incubation times or temperatures. Use a temperature-controlled plate reader or water bath to ensure consistent temperature throughout the assay. Use a timer to ensure consistent incubation times for all samples.
Incomplete mixing of reagents. Gently vortex or pipette to mix all components of the reaction thoroughly before starting the measurement.

Data Presentation

Table 1: Influence of pH and Temperature on Thioester Stability (General Trends)

pHTemperatureRelative StabilityNotes
5.0 - 6.04°CHighThioesters are generally most stable in slightly acidic conditions at low temperatures.[4][5]
7.0 - 7.525°CModerateAt neutral pH and room temperature, hydrolysis rates increase but are often manageable for short-term assays.[4]
> 8.025°CLowBasic conditions significantly accelerate the rate of thioester hydrolysis.[4]
7.0 - 7.537°CModerate to LowIncreased temperature accelerates hydrolysis, even at neutral pH. Minimize incubation times.

Note: This table represents general trends for thioesters. Specific stability data for this compound is limited in the literature.

Experimental Protocols

Protocol 1: Quantification of this compound Stock Solution

This protocol is adapted from methods used for other acyl-CoAs and relies on the UV absorbance of the adenine (B156593) ring of Coenzyme A.

Materials:

  • This compound stock solution

  • 10 mM Potassium Phosphate (B84403) buffer, pH 7.0

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Dilute the this compound stock solution in 10 mM potassium phosphate buffer, pH 7.0, to a concentration that will give an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measure the absorbance of the diluted solution at 260 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at 260 nm.

    • ε (epsilon) is the molar extinction coefficient for Coenzyme A, which is 16,400 M⁻¹cm⁻¹.

    • b is the path length of the cuvette (usually 1 cm).

    • c is the concentration in Molarity (M).

Concentration (M) = Absorbance at 260 nm / 16,400

Protocol 2: Enzymatic Assay for 3-Ketoacyl-CoA Thiolase (Thiolysis Direction)

This is a general protocol for measuring the thiolytic cleavage of a 3-ketoacyl-CoA and can be adapted for this compound. The assay follows the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA, which has a higher extinction coefficient at this wavelength than the products.

Materials:

  • This compound

  • Coenzyme A (CoASH)

  • Purified 3-Ketoacyl-CoA Thiolase

  • Assay Buffer (e.g., 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a stock solution of this compound in a slightly acidic buffer (e.g., 10 mM potassium phosphate, pH 6.0) and keep on ice.

  • Prepare a reaction mixture in the assay buffer containing the desired concentration of this compound (e.g., 50 µM) and Coenzyme A (e.g., 50 µM).

  • Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 303 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The activity can be calculated using the change in extinction coefficient for the reaction.

Visualizations

troubleshooting_workflow start Assay Failure: High Background or No Activity check_substrate Is the this compound solution fresh? start->check_substrate prepare_fresh Prepare fresh substrate solution. Quantify concentration. check_substrate->prepare_fresh No check_ph Is the assay buffer pH between 6.0 and 7.5? check_substrate->check_ph Yes prepare_fresh->check_ph adjust_ph Adjust buffer pH. Use a stable buffer. check_ph->adjust_ph No check_temp Was the assay run at the correct temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Calibrate instrument. Ensure proper temperature control. check_temp->adjust_temp No check_enzyme Is the enzyme active and handled correctly? check_temp->check_enzyme Yes adjust_temp->check_enzyme enzyme_control Run a positive control with a known active enzyme batch. check_enzyme->enzyme_control No re_run Re-run Assay check_enzyme->re_run Yes enzyme_control->re_run

Caption: Troubleshooting workflow for enzymatic assays using this compound.

degradation_pathway substrate This compound hydrolysis Hydrolysis (H₂O, pH, Temp) substrate->hydrolysis product1 3-Ketohexanoic Acid hydrolysis->product1 product2 Coenzyme A (CoASH) hydrolysis->product2

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Optimizing Fermentation Conditions for 3-Ketohexanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation process for producing 3-Ketohexanoyl-CoA.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a key intermediate in the biosynthesis of various valuable compounds, including medium-chain fatty acids and their derivatives, which have applications in biofuels, specialty chemicals, and pharmaceuticals. It is a six-carbon molecule that serves as a precursor in engineered metabolic pathways.

Q2: What is the primary biosynthetic pathway for producing this compound in engineered microorganisms?

A2: The most common strategy for microbial production of this compound is through a synthetic pathway known as the reverse β-oxidation (rBOX) pathway.[1][2] This pathway essentially reverses the steps of fatty acid degradation to build up longer carbon chains from smaller precursors like acetyl-CoA.

Q3: Which microorganisms are typically used for this compound production?

A3: Escherichia coli and Saccharomyces cerevisiae are the most frequently used microbial hosts for producing this compound and related compounds. Both organisms are well-characterized, genetically tractable, and suitable for industrial fermentation processes.

Q4: What are the key enzymes involved in the biosynthesis of this compound via the rBOX pathway?

A4: The core of the engineered pathway for this compound production involves a set of enzymes that catalyze the sequential condensation of acetyl-CoA units. A crucial enzyme is β-ketothiolase (often abbreviated as BktB), which catalyzes the condensation of butyryl-CoA and acetyl-CoA to form this compound.[3] The overall pathway from acetyl-CoA involves enzymes such as acetyl-CoA acetyltransferase (thiolase), 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and enoyl-CoA reductase to first produce butyryl-CoA.[2]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the fermentation process for this compound production.

Issue 1: Low or No Product Yield

Q: My fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common challenge that can stem from various factors, from the genetic construct to the fermentation conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Plasmid Integrity and Strain Verification: Confirm the genetic integrity of your production strain. Sequence the plasmid to ensure the genes for the biosynthetic pathway are correct and in the proper orientation. Verify the identity of the host strain.

  • Protein Expression: Check for the expression of the key enzymes in your pathway (e.g., BktB). Run an SDS-PAGE on cell lysates from induced and uninduced cultures to look for protein bands of the expected molecular weight. If expression is low or absent, consider codon-optimizing your genes for the host organism.

Metabolic and Fermentation-Related Issues:

  • Precursor Availability: The primary precursor for the rBOX pathway is acetyl-CoA. Insufficient intracellular levels of acetyl-CoA will directly limit your product yield.

    • Competing Pathways: In E. coli, acetyl-CoA can be diverted to the tricarboxylic acid (TCA) cycle for growth or to the formation of byproducts like acetate (B1210297), especially under high glucose conditions (overflow metabolism).[4][5]

    • Solutions:

      • Consider engineering the host to increase the acetyl-CoA pool. This can involve deleting genes for competing pathways (e.g., pta-ackA for acetate formation) or overexpressing enzymes that channel carbon towards acetyl-CoA.[6]

      • Optimize the carbon source in your medium. Using a mix of glucose and a less rapidly metabolized carbon source like glycerol (B35011) can sometimes balance growth and precursor availability.

  • Suboptimal Fermentation Conditions: The physical and chemical environment of the fermentation is critical for both cell health and enzyme activity.

    • pH: The optimal pH for growth and production can differ. Generally, maintaining a pH between 6.5 and 7.5 is a good starting point for E. coli.[7] Drastic pH drops due to acid byproduct formation can inhibit both growth and enzyme function. Implement pH control using base addition (e.g., NH4OH) in a bioreactor.

    • Temperature: Enzyme activity is highly temperature-dependent. While 37°C is optimal for E. coli growth, a lower induction temperature (e.g., 25-30°C) often improves the proper folding and activity of recombinant proteins.[7]

    • Aeration: The rBOX pathway requires cofactors like NADH and NADPH. Aeration, measured as dissolved oxygen (DO), affects the regeneration of these cofactors. Insufficient aeration can limit product formation. Optimize agitation and aeration rates to maintain a stable DO level (e.g., 20-40% saturation).

Issue 2: Accumulation of Byproducts

Q: I am observing the formation of significant byproducts in my fermentation, which may be impacting my this compound yield. How can I identify and mitigate them?

A: Byproduct formation is a common issue in microbial fermentations, often arising from the host's native metabolism.

Common Byproducts and Their Causes:

  • Acetate: This is the most common byproduct in E. coli fermentations, especially under high glucose concentrations. It results from overflow metabolism where the rate of glucose uptake exceeds the capacity of the TCA cycle.[5] Acetate accumulation can lower the pH of the medium and inhibit cell growth.

  • Other Organic Acids: Lactate and succinate (B1194679) can also be produced, particularly under oxygen-limiting conditions.

  • Intermediate Accumulation: Incomplete conversion through the rBOX pathway can lead to the accumulation of intermediates like butyryl-CoA or acetoacetyl-CoA. This may indicate a bottleneck at a specific enzymatic step.

Troubleshooting Strategies:

  • Byproduct Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid column) to quantify acetate, lactate, and other organic acids in your fermentation broth.

  • Fed-Batch Strategy: To avoid overflow metabolism, implement a fed-batch fermentation strategy where the carbon source (e.g., glucose) is fed at a controlled rate to maintain a low concentration in the bioreactor.

  • Strain Engineering: As mentioned previously, deleting genes involved in byproduct formation (e.g., pta-ackA, ldhA) can redirect carbon flux towards your desired product.[8]

  • Pathway Balancing: If intermediates are accumulating, the expression levels of the enzymes in your pathway may be imbalanced. Consider using promoters of different strengths to tune the expression of each enzyme. For example, if butyryl-CoA is accumulating, the activity of BktB may be the limiting step.

Section 3: Data and Protocols

Data Presentation

Table 1: Recommended Fermentation Parameters for this compound Production in E. coli

ParameterRecommended RangeNotes
Temperature25 - 32°CA lower temperature post-induction often improves soluble protein expression and enzyme activity.[9]
pH6.5 - 8.0Maintaining a stable pH is crucial. A pH of around 7.0 is a good starting point.[10]
Dissolved Oxygen (DO)20 - 40%Requires optimization. Too low can lead to anaerobic byproducts; too high can cause oxidative stress.
Agitation (rpm)200 - 600Dependent on bioreactor geometry. Adjust to maintain DO and ensure good mixing.
Carbon SourceGlucose, GlycerolFed-batch feeding of glucose is recommended to prevent acetate accumulation.
Nitrogen SourceYeast Extract, Tryptone, Ammonium (B1175870) SulfateComplex nitrogen sources can provide essential growth factors.
Inducer (e.g., IPTG)0.1 - 1.0 mMThe optimal concentration should be determined experimentally.

Table 2: Example of a Defined Medium for E. coli Fermentation

ComponentConcentration (per Liter)Role
Glucose20 g (initial batch)Carbon and Energy Source
(NH₄)₂SO₄5 gNitrogen Source
KH₂PO₄13.3 gPhosphorus Source & Buffer
K₂HPO₄4 gPhosphorus Source & Buffer
MgSO₄·7H₂O1.2 gCofactor for Enzymes
Citric Acid1.7 gChelating Agent
Trace Metal Solution10 mLProvides essential micronutrients

Note: This is a starting point. The optimal medium composition can vary between strains and processes and should be optimized.[11]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[12][13]

  • Sample Preparation (from cell pellet):

    • Harvest 1-5 mL of cell culture by centrifugation at 4°C.

    • Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of an ice-cold extraction solution (e.g., 2.5% w/v 5-sulfosalicylic acid (SSA)) containing a known concentration of an internal standard (e.g., a C7 or C9 acyl-CoA).

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over several minutes to elute the acyl-CoAs.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion masses for this compound and the internal standard need to be determined by direct infusion of standards.

Protocol 2: 3-Ketoacyl-CoA Thiolase (BktB) Activity Assay

This is a coupled enzyme assay that spectrophotometrically measures the rate of NADH formation.[1]

  • Principle: The product of the BktB-catalyzed condensation reaction in the reverse direction is the cleavage of this compound into butyryl-CoA and acetyl-CoA. The subsequent steps of the β-oxidation cycle in reverse are used to drive the reaction, with the final step being the reduction of NAD+ to NADH, which can be monitored at 340 nm.

  • Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • Substrate: this compound.

    • Coenzyme A (CoA).

    • NAD+.

    • Coupling enzymes: 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, CoA, NAD+, and the coupling enzymes.

    • Add the cell lysate or purified BktB enzyme to the cuvette and mix.

    • Initiate the reaction by adding the this compound substrate.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The initial linear rate of the reaction is proportional to the enzyme activity. Calculate the specific activity based on the protein concentration of the sample.

Section 4: Visualizations

Biosynthetic Pathway

3-Ketohexanoyl-CoA_Biosynthesis cluster_elongation Elongation Step acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa Thiolase hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-hydroxyacyl-CoA dehydrogenase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA hydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Enoyl-CoA reductase ketohexanoyl_coa This compound butyryl_coa->ketohexanoyl_coa BktB (Thiolase) acetyl_coa2 Acetyl-CoA acetyl_coa2->ketohexanoyl_coa

Caption: Biosynthesis of this compound via the reverse β-oxidation pathway.

Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow start Start: Low Yield of This compound strain_optimization 1. Strain & Construct Optimization start->strain_optimization media_screening 2. Media Screening (Carbon/Nitrogen Sources) strain_optimization->media_screening parameter_optimization 3. Physical Parameter Optimization (Shake Flask) media_screening->parameter_optimization analysis Analysis: LC-MS/MS for Product HPLC for Byproducts parameter_optimization->analysis bioreactor_scaleup 4. Bioreactor Scale-up & Fed-Batch Optimization bioreactor_scaleup->analysis analysis->bioreactor_scaleup Proceed if promising end Optimized Process analysis->end Achieved target yield

Caption: A typical experimental workflow for optimizing fermentation conditions.

Troubleshooting Logic Diagram

References

Technical Support Center: Overcoming Enzyme Inhibition in the 3-Ketohexanoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "3-Ketohexanoyl-CoA Pathway" as a standalone, formally named pathway is not extensively documented in publicly available biochemical literature. The information provided herein is based on established principles of enzyme kinetics and inhibition, using a hypothetical pathway involving this compound for illustrative purposes. This intermediate is recognized in contexts such as fatty acid metabolism.[1][2] The troubleshooting guides and protocols are designed to be broadly applicable to researchers studying enzymes that may act on this or similar substrates.

I. Hypothetical this compound Pathway

For the purposes of this guide, we will consider a simplified, hypothetical pathway where this compound is a key intermediate. This pathway is illustrative of a catabolic process, such as a step in beta-oxidation.

3_Ketohexanoyl_CoA_Pathway cluster_pathway Hypothetical this compound Catabolism Hexanoyl_CoA Hexanoyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Hexanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA1 β-Ketothiolase Butyryl_CoA Butyryl-CoA Ketoacyl_CoA->Butyryl_CoA β-Ketothiolase Acetyl_CoA2 Acetyl-CoA

A hypothetical catabolic pathway involving this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the common types of enzyme inhibition I might encounter?

A1: Enzyme inhibition is typically classified into three main reversible types:

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[3][4]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. Increasing substrate concentration does not overcome this type of inhibition.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations.[4]

Q2: My enzyme, β-Ketothiolase, shows lower activity than expected in my assay. What are the possible causes?

A2: Several factors could lead to lower-than-expected enzyme activity. Consider the following:

  • Reagent Integrity: Ensure that the enzyme, substrate (this compound), and any necessary cofactors (like Coenzyme A) have been stored correctly and have not degraded. Repeated freeze-thaw cycles can denature enzymes.[5]

  • Assay Conditions: Verify that the pH, temperature, and ionic strength of your assay buffer are optimal for β-Ketothiolase activity.[5] Even small deviations can significantly impact enzyme function.[5]

  • Substrate Concentration: If the substrate concentration is too low (not saturating), the reaction rate will be limited by substrate availability rather than the enzyme's catalytic potential.[6]

  • Contamination: Your sample or reagents might be contaminated with an unknown inhibitor.[6]

Q3: I'm getting inconsistent IC50 values for my inhibitor. What should I check?

A3: Inconsistent IC50 values, which measure an inhibitor's potency, are a common issue.[7] Here is a troubleshooting workflow:

Troubleshooting_IC50 start Inconsistent IC50 Values check_pipetting Verify Pipetting Accuracy & Calibrations start->check_pipetting check_solutions Ensure Homogeneous Solutions (Vortex/Mix Well) check_pipetting->check_solutions check_temp Confirm Temperature Uniformity Across All Wells check_solutions->check_temp check_plate_effects Assess for 'Plate Effects' (e.g., Evaporation) check_temp->check_plate_effects check_inhibitor Check Inhibitor Solubility & Stability in Assay Buffer check_plate_effects->check_inhibitor data_analysis Review Data Analysis (Curve Fitting, Outliers) check_inhibitor->data_analysis resolved Problem Resolved data_analysis->resolved

Troubleshooting workflow for inconsistent IC50 results.

Key areas to investigate include pipetting errors, ensuring solutions are well-mixed, maintaining consistent temperatures, and minimizing evaporation in microplates.[6] Also, confirm that your inhibitor is fully dissolved and stable in the assay buffer for the duration of the experiment.

III. Troubleshooting Guides

Guide 1: Issue - High Background Signal in Negative Control
Possible Cause Troubleshooting Steps
Substrate Instability Run a "substrate blank" containing all reaction components except the enzyme. A significant signal suggests the substrate is degrading non-enzymatically.
Reagent Contamination The buffer or other reagents may be contaminated with a substance that interferes with the detection method.[6] Test each component individually.
Incorrect Wavelength Ensure your spectrophotometer or plate reader is set to the correct wavelength for detecting the product or cofactor.[5]
Guide 2: Issue - No Inhibition Observed with a Known Inhibitor
Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Verify the inhibitor stock concentration and the dilutions used. Perform a serial dilution to ensure a proper concentration range.
Inhibitor Insolubility/Precipitation Visually inspect the wells for any signs of inhibitor precipitation. Consider using a different solvent or adding a small percentage of a co-solvent like DMSO.
ATP/Cofactor Competition (for ATP-competitive inhibitors) If your inhibitor is ATP-competitive, the concentration of ATP in the assay is critical. Ensure you are using an ATP concentration at or near the enzyme's Km for accurate IC50 determination.[8]
Enzyme Concentration Too High An excessively high enzyme concentration can deplete the substrate too quickly for the inhibitor to have a measurable effect. Try reducing the enzyme concentration.

IV. Experimental Protocols

Protocol 1: Standard β-Ketothiolase Activity Assay

This protocol describes a continuous spectrophotometric assay by monitoring the decrease in absorbance at 340 nm due to the consumption of NADH by the coupled enzyme, 3-Hydroxyacyl-CoA Dehydrogenase.

  • Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 0.1 mM EDTA.

  • Prepare Reaction Mixture: In a 1.5 mL cuvette or 96-well plate, prepare a master mix containing:

    • Assay Buffer

    • 200 µM NADH

    • 100 µM this compound (Substrate)

    • 5 units/mL 3-Hydroxyacyl-CoA Dehydrogenase (Coupling enzyme)

  • Initiate Reaction: Add a specific amount of β-Ketothiolase enzyme solution to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately place the cuvette/plate in a spectrophotometer pre-warmed to 37°C. Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: The rate of reaction is proportional to the rate of change in absorbance.

Protocol 2: IC50 Determination for a β-Ketothiolase Inhibitor

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[7]

  • Prepare Reagents: As described in the activity assay protocol.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor in the assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Set up Assay Plate: In a 96-well plate, add the reaction mixture, followed by the different inhibitor concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).[9]

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding.

  • Initiate and Measure: Add the substrate (this compound) to all wells to start the reaction. Measure the reaction rates as previously described.

  • Data Analysis:

    • Normalize the data by setting the rate of the positive control (no inhibitor) to 100% activity and the negative control to 0%.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

IC50_Workflow cluster_workflow IC50 Determination Workflow prep_reagents 1. Prepare Assay Reagents & Buffers prep_inhibitor 2. Create Serial Dilutions of Inhibitor prep_reagents->prep_inhibitor setup_plate 3. Set Up 96-Well Plate (Controls + Inhibitor concentrations) prep_inhibitor->setup_plate pre_incubate 4. Pre-incubate Enzyme with Inhibitor setup_plate->pre_incubate add_substrate 5. Initiate Reaction with Substrate pre_incubate->add_substrate measure 6. Measure Reaction Rates (Spectrophotometry) add_substrate->measure analyze 7. Analyze Data & Fit Curve to Determine IC50 measure->analyze

A typical experimental workflow for IC50 determination.

V. Data Presentation

Table 1: Example IC50 Values for Novel β-Ketothiolase Inhibitors
InhibitorIC50 (µM)Hill Slope
Compound A2.5 ± 0.31.10.992
Compound B15.8 ± 1.20.90.985
Compound C0.75 ± 0.091.00.995
Table 2: Enzyme Kinetic Parameters in the Presence of Inhibitors

Enzyme kinetics studies help elucidate the mechanism of inhibition.[11][12]

ConditionKm (app) (µM)Vmax (app) (µmol/min)Inhibition Type
No Inhibitor50100-
Inhibitor X (10 µM)150100Competitive
Inhibitor Y (10 µM)5050Non-competitive
Inhibitor Z (10 µM)2550Uncompetitive

References

Technical Support Center: Purification of 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Ketohexanoyl-CoA.

FAQs: General Questions

Q1: What is this compound, and why is its purification important?

This compound is a short-chain acyl-coenzyme A derivative that serves as an intermediate in fatty acid metabolism.[1][2] Its purification is crucial for in vitro enzymatic assays, structural biology studies, and as a standard for analytical method development to investigate various metabolic pathways and their roles in disease.[3][4]

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound include its inherent chemical instability, susceptibility to hydrolysis, potential for co-purification with structurally similar molecules, and low abundance in biological samples.[5][6] The presence of a reactive β-keto group and a labile thioester bond necessitates careful handling and optimized purification strategies.[7][8][9]

Q3: What are the common sources for obtaining this compound for purification?

This compound for purification can be obtained from three main sources:

  • Biological Tissues: Extraction from tissues where fatty acid metabolism is active. This method often yields low quantities and requires extensive purification to remove numerous contaminants.

  • Enzymatic Synthesis: In vitro synthesis using purified enzymes, such as 3-ketoacyl-CoA thiolase, offers a more controlled way to produce the target molecule.[3][4][10][11]

  • Chemical Synthesis: Complete chemical synthesis provides the highest quantity and purity but requires expertise in organic chemistry.[12]

Troubleshooting Guides

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Steps
Degradation during extraction/purification Maintain low temperatures (0-4°C) throughout the process. Use buffers with a slightly acidic pH (around 6.0-6.5) to minimize thioester hydrolysis.[8][9] Process samples rapidly to reduce exposure to degradative enzymes and harsh conditions.
Inefficient extraction from the initial sample For biological samples, ensure thorough homogenization in an appropriate extraction buffer, often containing organic solvents like acetonitrile (B52724) or isopropanol (B130326) to precipitate proteins and solubilize acyl-CoAs.[13]
Poor binding to the purification resin (e.g., SPE) Ensure the sample is pre-treated correctly before loading onto the solid-phase extraction (SPE) column. This may involve pH adjustment or dilution to ensure optimal binding.[14] For short-chain acyl-CoAs, specialized SPE cartridges (e.g., 2-(2-pyridyl)ethyl) may offer better retention.[13][15]
Incomplete elution from the purification resin Optimize the elution solvent composition and volume. A step-wise gradient of increasing organic solvent or a change in pH might be necessary to ensure complete elution of this compound.
Poor Purity of the Final Product

Problem: The purified this compound is contaminated with other molecules.

Possible Cause Troubleshooting Steps
Co-elution of structurally similar acyl-CoAs Employ high-resolution purification techniques like High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18). Optimize the gradient elution method to achieve better separation of different acyl-CoA species.[5]
Presence of free Coenzyme A (CoA) If the source is enzymatic synthesis, ensure the reaction goes to completion or use a purification method that separates the product from unreacted starting materials. Ion-exchange chromatography can be effective in separating charged CoA from the less charged this compound.
Contamination with degradation products Analyze the sample for the presence of hexanoic acid and free CoA, which are products of hydrolysis. If present, this indicates sample degradation. Store the purified product at -80°C and minimize freeze-thaw cycles.
Carryover from previous runs on HPLC Implement a rigorous column washing protocol between injections to prevent carryover, which can be a source of contamination.[16]
Inconsistent Purification Results

Problem: The yield and purity of this compound vary significantly between purification runs.

Possible Cause Troubleshooting Steps
Variability in the starting material If using biological samples, ensure consistency in tissue type, age, and handling. For enzymatic or chemical synthesis, precisely control reaction conditions (temperature, pH, time, and stoichiometry of reactants).[17]
Inconsistent performance of purification columns Use high-quality, reliable SPE or HPLC columns. If reusing columns, ensure they are properly cleaned and regenerated between runs according to the manufacturer's instructions.
Instability of the purified product Once purified, immediately store this compound in a suitable buffer at -80°C. Consider aliquoting the sample to avoid multiple freeze-thaw cycles. The stability is highly dependent on pH and temperature.[18]

Quantitative Data Summary

The following tables provide representative data for the purification of short-chain acyl-CoAs, which can be used as a benchmark for optimizing the purification of this compound.

Table 1: Representative Recovery Rates for Acyl-CoA Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92
Palmitoyl-CoALong (C16)Oligonucleotide70-80
Data adapted from published protocols for general acyl-CoA purification.[13]

Table 2: Purity Assessment of Acyl-CoAs by HPLC

Purification StepTypical Purity (%)Common Impurities
Crude Extract < 10Other acyl-CoAs, free CoA, nucleotides, proteins
After SPE 60 - 80Structurally similar acyl-CoAs, free CoA
After HPLC > 95Minor isomers, degradation products
Purity levels are estimates based on typical purification schemes for short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

This protocol is adapted from established methods for the enrichment of short-to-medium chain acyl-CoAs from biological or enzymatic synthesis samples.[13][15]

Materials:

  • Sample containing this compound

  • SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Conditioning Solution: 100% Methanol

  • Equilibration Solution: 50 mM Potassium Phosphate, pH 6.0

  • Wash Solution 1: 50 mM Potassium Phosphate, pH 6.0

  • Wash Solution 2: 50 mM Potassium Phosphate, 20% Methanol, pH 6.0

  • Elution Solution: 50% Methanol containing 50 mM Ammonium Acetate

Procedure:

  • Column Conditioning: Pass 2 mL of Conditioning Solution through the SPE column.

  • Column Equilibration: Pass 2 mL of Equilibration Solution through the column.

  • Sample Loading: Load the pre-treated sample onto the column. The sample should be in a buffer compatible with the equilibration solution.

  • Washing:

    • Wash the column with 2 mL of Wash Solution 1 to remove unbound contaminants.

    • Wash the column with 2 mL of Wash Solution 2 to remove weakly bound impurities.

  • Elution: Elute the this compound with 1.5 mL of Elution Solution.

  • Drying: Dry the eluted sample under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the purified sample in a suitable buffer for downstream applications and store at -80°C.

Protocol 2: HPLC Purification of this compound

This protocol describes a general method for the high-resolution purification of this compound using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector (detection at 260 nm for the adenine (B156593) moiety of CoA)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Reconstitute the SPE-purified or synthesized this compound in Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.

  • Injection: Inject the sample onto the column.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 35% B

    • 25-30 min: Linear gradient from 35% to 95% B (column wash)

    • 30-35 min: 95% B

    • 35-40 min: Return to 5% B and re-equilibrate

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification: Pool the relevant fractions and remove the solvent by lyophilization. Store the purified product at -80°C.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification cluster_final Final Product synthesis Enzymatic or Chemical Synthesis of This compound sample_loading Sample Loading synthesis->sample_loading spe_conditioning Column Conditioning spe_equilibration Column Equilibration spe_conditioning->spe_equilibration spe_equilibration->sample_loading spe_washing Washing sample_loading->spe_washing spe_elution Elution spe_washing->spe_elution hplc_injection HPLC Injection spe_elution->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection analysis Purity Analysis (HPLC, MS) fraction_collection->analysis storage Storage at -80°C analysis->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound cause1 Co-eluting Acyl-CoAs start->cause1 cause2 Degradation Products start->cause2 cause3 Contamination start->cause3 solution1 Optimize HPLC Gradient cause1->solution1 solution2 Improve Sample Handling (Low Temp, pH control) cause2->solution2 solution3 Implement Rigorous Column Washing cause3->solution3

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: 3-Ketohexanoyl-CoA Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ketohexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological systems?

A1: The primary degradation pathway for this compound is the mitochondrial fatty acid β-oxidation spiral. As a 3-ketoacyl-CoA intermediate, it is a substrate for the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16). This enzyme catalyzes the thiolytic cleavage of this compound, yielding Acetyl-CoA and Butyryl-CoA. Butyryl-CoA then continues through the β-oxidation pathway. There are different isoforms of 3-ketoacyl-CoA thiolase with varying substrate specificities for different chain lengths. For a C6 substrate like this compound, the medium-chain 3-ketoacyl-CoA thiolase (MCKAT) is particularly relevant.

Q2: My this compound seems to be degrading in my aqueous buffer even without any enzyme present. What could be the cause?

A2: this compound, like other thioesters, can undergo non-enzymatic hydrolysis, especially under certain conditions. The stability of the thioester bond is pH and temperature-dependent. At neutral pH, the hydrolysis is generally slow. However, the rate of hydrolysis increases significantly in alkaline conditions (pH > 8). Additionally, the presence of certain nucleophiles in your buffer, such as free thiols (e.g., dithiothreitol, DTT, or β-mercaptoethanol) or amines (e.g., Tris buffer at higher pH), can lead to thiolysis or aminolysis, respectively, cleaving the thioester bond.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To prevent degradation, consider the following:

  • Enzymatic Degradation: If working with cell lysates or purified enzymes, inhibit the activity of 3-ketoacyl-CoA thiolases. Acetyl-CoA is a potent feedback inhibitor. Trimetazidine (B612337) can also be used, although its inhibitory concentration for the medium-chain specific thiolase is relatively high.

  • Non-Enzymatic Degradation:

    • pH Control: Maintain the pH of your solutions in the slightly acidic to neutral range (pH 6.0-7.4).

    • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and perform experiments on ice when possible.

    • Buffer Selection: Use buffers with low nucleophilicity. Phosphate or HEPES buffers are generally good choices. Avoid amine-based buffers like Tris if working at a pH where the amine is significantly deprotonated.

    • Avoid Nucleophiles: If possible, avoid high concentrations of free thiols in your working solutions. If a reducing agent is necessary, use it at the lowest effective concentration.

Troubleshooting Guides

Issue 1: Inconsistent results in enzyme assays using this compound.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in a slightly acidic buffer (e.g., pH 5-6) and store them in small aliquots at -80°C. Thaw on ice immediately before use.
Contaminating thiolase activity in your enzyme preparation. If using a purified enzyme, verify its purity. If using cell lysates, consider adding known inhibitors of 3-ketoacyl-CoA thiolase, such as Acetyl-CoA, to your assay buffer to block its degradation.
Non-enzymatic degradation during the assay. Ensure the assay buffer is at a stable, near-neutral pH and at a controlled temperature. Minimize the incubation time as much as possible.

Issue 2: Low yield when using this compound as a substrate in a synthesis reaction.

Possible Cause Troubleshooting Step
Competitive degradation by endogenous enzymes. If performing the reaction in a cell-based system or lysate, consider using inhibitors of β-oxidation to prevent the diversion of your substrate.
Instability of the thioester bond under reaction conditions. Analyze your reaction conditions for high pH, elevated temperatures, or the presence of nucleophiles that could cleave the thioester. Modify the reaction conditions if necessary (e.g., change buffer, lower temperature).

Quantitative Data

Table 1: Inhibitors of 3-Ketoacyl-CoA Thiolase

InhibitorEnzyme TargetInhibition TypeKi / IC50Reference
Acetyl-CoA3-Oxoacyl-CoA Thiolase (pig heart)Competitive with CoASHKi = 3.9 µM[1]
TrimetazidineLong-chain 3-ketoacyl-CoA thiolaseCompetitiveIC50 ≈ 75 nM[2][3]
TrimetazidineMedium-chain 3-ketoacyl-CoA thiolaseInhibition> 10 µM[3][4]
TrimetazidineShort-chain 3-ketoacyl-CoA thiolaseInhibition> 100 µM[3][4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted from a method utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the release of Coenzyme A (CoA).

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl (40 mM)

  • Acetyl-CoA

  • This compound (substrate)

  • Purified 3-ketoacyl-CoA thiolase or cell lysate

  • DTNB solution (10 mM in a suitable buffer)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, and Acetyl-CoA in a microcuvette.

  • Add the enzyme solution (purified thiolase or lysate) to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding the DTNB solution. The free thiol of the released CoA will react with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB), which has a yellow color.

  • Measure the absorbance at 412 nm.

  • Calculate the amount of released CoA using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Protocol 2: In Vitro Stability Assay of this compound

This protocol allows for the assessment of the stability of this compound under various experimental conditions.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Incubator or water bath at desired temperatures

  • HPLC system with a C18 column or LC-MS system for analysis

Procedure:

  • Prepare solutions of this compound at a known concentration in the different buffers to be tested.

  • Divide each solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at the desired temperature(s).

  • At each time point, stop the degradation by flash-freezing the aliquot in liquid nitrogen and storing it at -80°C until analysis.

  • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the remaining this compound and the appearance of degradation products (e.g., hexanoic acid).

  • Plot the concentration of this compound versus time for each condition to determine its stability.

Visualizations

Degradation_Pathway This compound This compound Thiolase Thiolase This compound->Thiolase Substrate Acetyl-CoA_1 Acetyl-CoA_1 Thiolase->Acetyl-CoA_1 Product Butyryl-CoA Butyryl-CoA Thiolase->Butyryl-CoA Product BetaOxidation BetaOxidation Butyryl-CoA->BetaOxidation Enters β-Oxidation Acetyl-CoA_2 Acetyl-CoA_2 BetaOxidation->Acetyl-CoA_2 Further cycles Inhibitor Acetyl-CoA Trimetazidine Inhibitor->Thiolase

Caption: Enzymatic degradation of this compound via β-oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Prep Prepare this compound in test buffers (varying pH) Incubate Incubate at different temperatures Prep->Incubate Quench Quench reaction at various time points Incubate->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Result Determine stability profile Analyze->Result

Caption: Workflow for assessing the in vitro stability of this compound.

References

Technical Support Center: Enhancing the Substrate Specificity of 3-Ketoacyl-CoA Thiolase for Butyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the substrate specificity of 3-ketoacyl-CoA thiolase for butyryl-CoA.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when attempting to engineer 3-ketoacyl-CoA thiolase for improved butyryl-CoA specificity?

A1: A promising starting point is a rational, structure-guided mutagenesis approach.[1][2] This involves identifying the amino acid residues that form the substrate-binding pocket of the enzyme. By modifying these residues, you can alter the size, shape, and hydrophobicity of the binding pocket to create a more favorable environment for butyryl-CoA compared to other substrates like acetyl-CoA or longer-chain acyl-CoAs. Computational tools and structural analysis can aid in identifying these key residues.[3][4]

Q2: Which specific amino acid residues are potential targets for mutagenesis to increase butyryl-CoA specificity?

A2: While specific residues will vary depending on the source of your thiolase, studies on related enzymes provide valuable insights. For instance, in the thermostable 3-ketoacyl-CoA thiolase Tfu_0875, mutations at positions N249, L163, and E217 were shown to alter substrate specificity for succinyl-CoA by modifying the binding pocket.[3][4] For enhancing butyryl-CoA specificity, you should look for residues in similar positions that line the substrate-binding pocket. The goal is to create a pocket that snugly fits the four-carbon chain of butyryl-CoA while disfavoring the smaller acetyl-CoA and bulkier longer-chain acyl-CoAs.

Q3: What are the anticipated outcomes of successful mutagenesis on the enzyme's kinetic parameters?

A3: A successful enhancement of substrate specificity for butyryl-CoA should be reflected in the enzyme's kinetic parameters. Ideally, you would observe a decrease in the Michaelis constant (KM) for butyryl-CoA, indicating a higher binding affinity. Concurrently, the catalytic efficiency (kcat/KM) for butyryl-CoA should increase relative to other substrates.[4]

Q4: How can I accurately measure the change in substrate specificity?

A4: To determine the change in substrate specificity, you need to perform enzyme kinetic assays with a range of acyl-CoA substrates, including acetyl-CoA, butyryl-CoA, and other relevant short to medium-chain acyl-CoAs. By determining the kcat and KM values for each substrate with both the wild-type and mutant enzymes, you can calculate the specificity constant (kcat/KM) and directly compare the relative efficiencies.

Troubleshooting Guides

Q1: My engineered thiolase exhibits significantly lower overall activity compared to the wild-type. What could be the issue?

A1: A drastic reduction in activity can be due to several factors:

  • Disruption of Catalytic Residues: The mutation may have inadvertently altered the conformation of essential catalytic residues, such as the two conserved cysteine residues involved in the thiolase reaction mechanism.[5][6]

  • Protein Misfolding or Instability: The introduced mutation might have destabilized the protein structure, leading to misfolding and a loss of function.[1] Consider performing thermal stability assays to investigate this.

  • Incorrect Buffer or Assay Conditions: Ensure that the pH, ionic strength, and temperature of your assay buffer are optimal for the mutant enzyme, as these parameters can sometimes shift with mutations.

Q2: The substrate specificity for butyryl-CoA did not improve after mutagenesis. What are my next steps?

A2: If the initial mutations do not yield the desired specificity, consider the following:

  • Iterative Mutagenesis: Protein engineering is often an iterative process. Analyze the results from your first round of mutations and use that information to design a new set of mutations. A "greedy" accumulated strategy, where beneficial mutations are combined, has proven effective.[3][4]

  • Explore Different Residues: Your initial targets may not have been the most critical for determining specificity. Re-examine the enzyme's structure and consider targeting residues that are in close proximity to the substrate but were not initially chosen.

  • Random Mutagenesis: If rational design is not yielding results, you could employ a directed evolution approach using random mutagenesis, followed by a high-throughput screening method to identify mutants with improved specificity for butyryl-CoA.

Q3: I'm encountering difficulties with the expression and/or purification of the mutant enzyme. What can I do?

A3: Expression and purification problems with mutant proteins are common. Here are some troubleshooting tips:

  • Optimize Expression Conditions: Try lowering the induction temperature to slow down protein expression and promote proper folding. You can also test different E. coli expression strains that are better suited for challenging proteins.

  • Use a Different Purification Tag: If the mutant protein is not binding well to your affinity column, consider using a different purification tag (e.g., switching from a His-tag to a GST-tag).

  • Solubilizing Agents: If the protein is expressed in inclusion bodies, you may need to use denaturants to solubilize it, followed by a refolding protocol.

Quantitative Data

The following table summarizes kinetic data for the 3-ketoacyl-CoA thiolase Tfu_0875 and its mutants with succinyl-CoA, illustrating the types of changes in kinetic parameters that can be expected from successful protein engineering.

EnzymeSubstrateKM (mM)kcat (min-1)kcat/KM (min-1mM-1)
Tfu_0875 (Wild Type)Succinyl-CoA2.10 ± 0.220.32 ± 0.00220.15
Tfu_0875N249WSuccinyl-CoA1.37 ± 0.260.33 ± 0.00320.24
Tfu_0875N249W/L163H/E217LSuccinyl-CoA0.59-1.00

Data adapted from a study on enhancing succinyl-CoA specificity.[4]

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines a general procedure for introducing point mutations into the gene encoding 3-ketoacyl-CoA thiolase.

  • Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary and have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type thiolase gene as the template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the gene to confirm the presence of the desired mutation and the absence of any other mutations.[3]

Enzyme Kinetics Assay for 3-Ketoacyl-CoA Thiolase

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, Coenzyme A (CoA), and the 3-ketoacyl-CoA substrate (e.g., 3-ketobutyryl-CoA).

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified wild-type or mutant 3-ketoacyl-CoA thiolase.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 304 nm, which corresponds to the disappearance of the Mg2+-complexed enolate of the 3-ketoacyl-CoA substrate.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Repeat the assay with varying substrate concentrations to determine the KM and kcat values by fitting the data to the Michaelis-Menten equation.

Protein Expression and Purification

This is a general protocol for expressing and purifying a His-tagged 3-ketoacyl-CoA thiolase.

  • Transformation: Transform the expression plasmid containing the thiolase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column to remove unbound proteins.

  • Elution: Elute the His-tagged thiolase from the column using an elution buffer containing imidazole.

  • Purity Check: Analyze the purified protein by SDS-PAGE to assess its purity.

Visualizations

experimental_workflow cluster_design Design Phase cluster_execution Execution Phase cluster_analysis Analysis Phase struct_analysis Structural Analysis of Substrate-Binding Pocket target_id Identify Target Residues for Mutagenesis struct_analysis->target_id mutagenesis Site-Directed Mutagenesis target_id->mutagenesis expression Protein Expression and Purification mutagenesis->expression kinetics Enzyme Kinetics Assays (Wild-Type vs. Mutant) expression->kinetics data_analysis Kinetic Data Analysis (kcat, KM, kcat/KM) kinetics->data_analysis specificity_eval Evaluate Change in Substrate Specificity data_analysis->specificity_eval iteration Iterate Design or Confirm Success specificity_eval->iteration iteration->target_id Re-design

Caption: Experimental workflow for enhancing substrate specificity.

logical_relationship cluster_cause Cause cluster_effect Effect cluster_outcome Outcome mutations Mutations in Substrate-Binding Pocket pocket_mod Altered Binding Pocket (Size, Shape, Hydrophobicity) mutations->pocket_mod affinity_change Increased Affinity for Butyryl-CoA (Lower KM) pocket_mod->affinity_change efficiency_change Increased Catalytic Efficiency (Higher kcat/KM) affinity_change->efficiency_change specificity Enhanced Substrate Specificity for Butyryl-CoA efficiency_change->specificity

Caption: Logical relationship of mutations to altered specificity.

References

Technical Support Center: Strategies to Increase Intracellular 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding experimental strategies to increase the intracellular pool of 3-Ketohexanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is a short-chain acyl-CoA thioester. It is a key intermediate in the fatty acid β-oxidation cycle, which is a catabolic process that breaks down fatty acids to produce acetyl-CoA.[1][2][3] In organisms like Escherichia coli, this pathway is crucial for utilizing fatty acids as a source of carbon and energy.[1][2]

Q2: Why would a researcher want to increase the intracellular pool of this compound?

A2: Increasing the intracellular concentration of this compound can be desirable for several reasons in metabolic engineering and drug development. It can serve as a precursor for the biosynthesis of valuable chemicals, such as polyhydroxyalkanoates (PHAs), or other specialty chemicals.[4][5] Additionally, studying the effects of its accumulation can provide insights into the regulation of fatty acid metabolism and its potential role in disease states.

Q3: What are the key enzymes involved in the synthesis and degradation of this compound in E. coli?

A3: In E. coli, the fatty acid β-oxidation pathway involves several key enzymes. The multifunctional enzyme FadB possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are responsible for synthesizing this compound from hexenoyl-CoA.[3][6] The primary enzyme responsible for its degradation is the 3-ketoacyl-CoA thiolase, FadA, which cleaves this compound into butyryl-CoA and acetyl-CoA.[3][6] E. coli also has homologues of these enzymes, FadJ (a multifunctional enzyme with hydratase and dehydrogenase activity) and FadI (a thiolase), which can also play a role.[2][6]

Q4: What are the main strategies to increase the intracellular concentration of this compound?

A4: The primary strategies involve manipulating the fatty acid β-oxidation pathway through metabolic engineering:

  • Overexpression of upstream enzymes: Increasing the expression of enzymes that produce this compound, such as FadB or FadJ, can increase its synthesis rate.

  • Deletion or inhibition of downstream enzymes: Blocking the degradation of this compound by deleting the gene for or inhibiting the activity of the 3-ketoacyl-CoA thiolase (FadA or FadI) is a common approach.[7][8][9]

  • Blocking competing metabolic pathways: To increase the availability of precursors for fatty acid synthesis and subsequent β-oxidation, it can be beneficial to block pathways that consume acetyl-CoA, such as those for acetate (B1210297) and ethanol (B145695) production.[10]

  • Increasing precursor supply: Enhancing the intracellular pool of acetyl-CoA, a key building block for fatty acids, can also increase the flux through the β-oxidation pathway.[10][11][12]

Q5: How can the intracellular concentration of this compound be measured?

A5: The most common and sensitive method for quantifying intracellular short-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15][16][17] This technique allows for the specific detection and quantification of low-abundance metabolites from complex biological samples.[13][14][16][17] Proper sample preparation, including rapid quenching of metabolism and efficient extraction, is critical for accurate measurements.[13]

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound after genetic modification.

Possible Cause Troubleshooting Step
Inefficient enzyme overexpression Verify the expression of your target upstream enzyme (e.g., FadB) using methods like SDS-PAGE or Western blotting. Optimize expression conditions (e.g., inducer concentration, temperature).
Incomplete knockout or inhibition of downstream enzyme Confirm the deletion of the target downstream enzyme gene (e.g., fadA) by PCR. If using an inhibitor, verify its efficacy and optimize its concentration.
Metabolic burden on the cells Overexpression of proteins or accumulation of intermediates can cause cellular stress and reduce overall metabolic activity. Monitor cell growth and consider using weaker promoters or lower induction levels.
Degradation by alternative pathways or enzymes E. coli has enzyme homologues (e.g., FadI and FadJ) that may compensate for the deleted enzymes.[2][6] Consider multiple gene knockouts.
Issues with analytical methods The concentration of this compound may be below the detection limit of your analytical method. Optimize your LC-MS/MS method for sensitivity.[16][17] Ensure proper sample extraction to prevent degradation.[13]

Issue 2: Poor cell growth after engineering the β-oxidation pathway.

Possible Cause Troubleshooting Step
Toxicity of accumulated intermediates The accumulation of this compound or other intermediates can be toxic to the cells.[18] Try to regulate the expression of the engineered pathway using inducible promoters.
Depletion of essential precursors Rerouting metabolic flux can lead to a shortage of essential molecules. Supplement the growth medium with necessary nutrients.
Redox imbalance The β-oxidation pathway produces reduced cofactors (NADH and FADH2).[2] Altering this pathway can disrupt the cellular redox balance. Ensure adequate aeration to allow for the re-oxidation of these cofactors.

Data Presentation

Table 1: Illustrative Data on the Impact of Genetic Modifications on Acyl-CoA Pools in E. coli

The following data is illustrative and compiled from general metabolic engineering principles and reported effects on similar acyl-CoA species, as specific quantitative data for this compound is limited.

Strain Relevant Genotype Relative Intracellular Acetyl-CoA Level Relative Intracellular this compound Level (Expected)
Wild-Type-1.01.0
Strain AΔfadA0.85.0
Strain BpT7-fadB1.23.0
Strain CΔfadA, pT7-fadB1.015.0
Strain DΔackA-pta, ΔadhE2.52.0

Experimental Protocols

Protocol 1: General Workflow for Engineering E. coli to Accumulate this compound

This protocol outlines the key steps for genetically modifying E. coli to increase the intracellular pool of this compound.

  • Strain Selection: Start with a suitable E. coli strain, such as BL21(DE3) for inducible protein expression.

  • Gene Knockout (e.g., fadA):

    • Use a method like lambda red recombineering to delete the fadA gene.

    • Design primers to amplify a resistance cassette flanked by regions homologous to the upstream and downstream regions of fadA.

    • Transform the PCR product into E. coli expressing the lambda red genes.

    • Select for transformants on antibiotic plates and verify the deletion by PCR.

  • Gene Overexpression (e.g., fadB):

    • Clone the coding sequence of fadB into an expression vector with an inducible promoter (e.g., a pET vector with a T7 promoter).

    • Transform the expression plasmid into the ΔfadA strain.

  • Cultivation and Induction:

    • Grow the engineered strain in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics.

    • Induce protein expression at the desired cell density (e.g., mid-exponential phase) with an inducer like IPTG.

  • Sample Collection and Analysis:

    • Collect cell samples at different time points after induction.

    • Perform metabolite extraction and quantify the intracellular this compound concentration using LC-MS/MS.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general procedure for the analysis of short-chain acyl-CoAs.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolism by transferring a known volume of cell culture to a cold solvent, such as 60% methanol (B129727) at -40°C.

    • Centrifuge the cells at a low temperature to pellet them.

    • Extract the metabolites by adding a cold extraction solvent (e.g., 10% trichloroacetic acid) and lysing the cells (e.g., by sonication).[13][19]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Purify the acyl-CoAs from the extract using an SPE column (e.g., Oasis HLB) to remove salts and other interfering compounds.[13]

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., formic acid or ammonium (B1175870) acetate) to improve peak shape.

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Use a stable isotope-labeled internal standard for accurate quantification.[20]

  • Data Analysis:

    • Generate a standard curve using a pure standard of this compound.

    • Calculate the intracellular concentration of this compound in your samples based on the standard curve and the internal standard.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_products Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA trans-Δ2-Hexenoyl-CoA Hexanoyl_CoA->Hexenoyl_CoA FadE Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Hexenoyl_CoA->Hydroxyhexanoyl_CoA FadB (Hydratase) Ketohexanoyl_CoA This compound Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA FadB (Dehydrogenase) Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA FadA (Thiolase) Acetyl_CoA Acetyl-CoA

Caption: Fatty acid β-oxidation pathway for Hexanoyl-CoA in E. coli.

Metabolic_Engineering_Strategy cluster_upstream cluster_downstream Overexpress_FadB Overexpress FadB Ketohexanoyl_CoA This compound Pool Overexpress_FadB->Ketohexanoyl_CoA Increase Synthesis Inhibit_FadA Inhibit/Delete FadA Downstream_Pathway Downstream Pathway Inhibit_FadA->Downstream_Pathway Block Degradation Upstream_Pathway Upstream Pathway Upstream_Pathway->Ketohexanoyl_CoA Ketohexanoyl_CoA->Downstream_Pathway

Caption: Metabolic engineering strategies to increase this compound.

Experimental_Workflow Start Start: Engineered E. coli Strain Cultivation Cultivation and Induction Start->Cultivation Quenching Metabolite Quenching Cultivation->Quenching Extraction Metabolite Extraction Quenching->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis LCMS->Data End Result: Intracellular [this compound] Data->End

Caption: Experimental workflow for quantifying this compound.

References

dealing with co-factor limitations in "3-Ketohexanoyl-CoA" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of 3-Ketohexanoyl-CoA. The content addresses common challenges, with a particular focus on overcoming co-factor limitations.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the fermentative production of this compound.

Question 1: My engineered strain shows poor growth and low product titer after introducing the this compound pathway. What are the likely causes?

Answer: Poor growth and low productivity often point to a significant metabolic burden or a critical imbalance in cellular resources. The primary suspects are co-factor depletion and precursor scarcity. The biosynthesis of this compound is an anabolic process that heavily relies on the availability of NADPH for the reduction steps in the fatty acid synthesis (FAS) pathway.

Initial Diagnostic Steps:

  • Assess Co-factor Levels: The most critical step is to determine the intracellular NADPH/NADP+ and NADH/NAD+ ratios. A low NADPH/NADP+ ratio is a strong indicator of a co-factor imbalance that is limiting your pathway.

  • Verify Precursor Availability: Ensure that the primary precursors, acetyl-CoA and malonyl-CoA, are being produced efficiently. Accumulation of intermediates upstream of the this compound pathway can indicate a bottleneck in precursor supply.

  • Check Enzyme Expression: Confirm that all heterologous enzymes in your pathway are being expressed at the expected levels and are soluble.

Question 2: My analysis indicates a low NADPH/NADP+ ratio. How can I increase NADPH availability in my production strain?

Answer: A low NADPH/NADP+ ratio is a common bottleneck in pathways derived from fatty acid synthesis.[1] The elongation cycle of fatty acid synthesis involves two reduction steps, with the β-ketoacyl-ACP reductase (FabG) being strictly NADPH-dependent.[1] Enhancing the cellular supply of NADPH is a key strategy to boost product yield.

Strategies to Enhance NADPH Supply:

  • Upregulate the Pentose Phosphate Pathway (PPP): The PPP is a major source of cellular NADPH. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (zwf) can significantly increase NADPH generation. Deleting genes that pull carbon away from the PPP, such as phosphoglucose (B3042753) isomerase (pgi), can also force more flux through this pathway, although this may impact growth.

  • Engineer Transhydrogenases: Overexpressing membrane-bound transhydrogenase (pntAB) or the soluble transhydrogenase (udhA) can facilitate the conversion of the more abundant NADH to NADPH.

  • Overexpress NAD+ Kinase: The nadK gene product phosphorylates NAD+ to create NADP+, thereby increasing the total pool of NADP(H) available for biosynthesis.[1]

The following diagram illustrates the logical workflow for diagnosing and addressing co-factor limitations.

G cluster_0 Troubleshooting Workflow start Low this compound Titer check_growth Is strain growth significantly impaired? start->check_growth check_expression Verify protein expression (SDS-PAGE, Western Blot) check_growth->check_expression No measure_cofactors Quantify intracellular NADPH/NADP+ ratio check_growth->measure_cofactors Yes check_expression->measure_cofactors low_nadph Is NADPH/NADP+ ratio low? measure_cofactors->low_nadph engineer_ppp Strategy 1: Upregulate Pentose Phosphate Pathway (e.g., Δpgi, OE-zwf) low_nadph->engineer_ppp Yes check_precursors Analyze precursor pools (Acetyl-CoA, Malonyl-CoA) low_nadph->check_precursors No end Improved Titer engineer_ppp->end engineer_th Strategy 2: Overexpress Transhydrogenases (e.g., OE-pntAB) engineer_th->end engineer_nadk Strategy 3: Overexpress NAD+ Kinase (e.g., OE-nadK) engineer_nadk->end low_precursors Are precursors limiting? check_precursors->low_precursors low_precursors->end No engineer_precursors Increase precursor supply (e.g., OE-accABCD, ΔfadD) low_precursors->engineer_precursors Yes engineer_precursors->end

Caption: Troubleshooting workflow for co-factor limitations.

Question 3: I have confirmed adequate NADPH levels, but the final product is still not being synthesized efficiently. What is the next step?

Answer: If co-factors are not the limiting factor, the bottleneck likely lies within the core biosynthetic pathway. This could be due to insufficient precursor supply, low activity of a key enzyme, or degradation of the product.

Troubleshooting Pathway Bottlenecks:

  • Boost Precursor Supply: The synthesis of this compound requires the condensation of acetyl-CoA and butyryl-CoA (or two acetyl-CoA molecules followed by an elongation cycle).

    • Increase Malonyl-CoA: Overexpress the acetyl-CoA carboxylase complex (accABCD) to push more carbon towards fatty acid synthesis.

    • Increase Acetyl-CoA: Engineering strategies to increase the intracellular pool of acetyl-CoA can be beneficial. This can involve creating pathways that bypass native regulation of pyruvate (B1213749) dehydrogenase.

    • Block Competing Pathways: Knocking out genes responsible for product degradation or precursor consumption, such as the acyl-CoA synthetase (fadD), can prevent the breakdown of fatty acid intermediates and increase their availability for the pathway.[2]

  • Optimize the Condensing Enzyme: The final condensation step is catalyzed by a β-ketothiolase. The choice and expression level of this enzyme are critical.

    • Enzyme Specificity: Not all β-ketothiolases are efficient at condensing acetyl-CoA with butyryl-CoA. Enzymes like BktB from Cupriavidus necator have been shown to efficiently catalyze this reaction.[3] Ensure you are using a thiolase with appropriate substrate specificity.

    • Expression and Codon Optimization: Verify high expression levels of your chosen thiolase. Codon-optimizing the gene for your expression host (E. coli, S. cerevisiae, etc.) can significantly improve translation efficiency.

Quantitative Data Summary

The following tables summarize the expected impact of various metabolic engineering strategies on co-factor availability and the production of related compounds. While specific titers for this compound are not widely published, these data from related pathways provide a strong indication of the potential improvements.

Table 1: Impact of NADPH Engineering Strategies on Product Titer

Host OrganismEngineering StrategyTarget ProductFold Increase in TiterReference
E. coliΔpgi, Δppc, ΔpldALeucocyanidin4.0[4]
E. coliOverexpression of pntAB and nadKFree Fatty AcidsRestoration of production in mutant[1]
S. cerevisiaeDownregulation of GPD1 (competing pathway)Free Fatty Acids1.7[5]

Table 2: Effect of Precursor Supply Engineering on Product Titer

Host OrganismEngineering StrategyTarget ProductFinal TiterReference
E. coliOE-'TesA, OE-ACCase, ΔfadDHydroxy Fatty Acids548 mg/L[2]
E. coliAddition of Cerulenin (inhibits FAS)Pinosylvin70 mg/L[6]
S. cerevisiaeOverexpression of ACC1*Free Fatty Acids~2.0-fold increase[5]

Note: OE refers to overexpression.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway for this compound

The production of this compound is achieved by leveraging the native fatty acid synthesis (FAS) machinery of the host organism, followed by a final condensation step catalyzed by an engineered β-ketothiolase. The pathway is heavily dependent on NADPH.

G cluster_0 Central Metabolism cluster_1 Fatty Acid Synthesis (FAS) Cycle cluster_2 Final Condensation Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP zwf Glycolysis Glycolysis Glucose->Glycolysis NADPH_pool NADPH PPP->NADPH_pool + 2 NADPH Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA accABCD AcetoacetylACP Acetoacetyl-ACP AcetylCoA->AcetoacetylACP fabH KetohexanoylCoA This compound AcetylCoA->KetohexanoylCoA MalonylCoA->AcetoacetylACP HydroxybutyrylACP 3-Hydroxybutyryl-ACP AcetoacetylACP->HydroxybutyrylACP fabG CrotonylACP Crotonyl-ACP HydroxybutyrylACP->CrotonylACP fabZ ButyrylACP Butyryl-ACP CrotonylACP->ButyrylACP fabI ButyrylCoA Butyryl-CoA ButyrylACP->ButyrylCoA Thioesterase ButyrylCoA->KetohexanoylCoA bktB / thiolase NADPH_pool->HydroxybutyrylACP NADPH_pool->ButyrylACP NADP_pool NADP+ NADPH_pool->NADP_pool NADP_pool->NADPH_pool Regeneration (PPP, Transhydrogenase)

References

reducing the toxicity of intermediates in "3-Ketohexanoyl-CoA" synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of 3-Ketohexanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating the toxicity of pathway intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary intermediates in the synthesis of this compound via the reverse β-oxidation pathway?

A1: The synthesis of this compound from acetyl-CoA typically proceeds through the following key intermediates:

  • Acetoacetyl-CoA: Formed by the condensation of two acetyl-CoA molecules.

  • 3-Hydroxybutyryl-CoA: The result of the reduction of acetoacetyl-CoA.

  • Crotonyl-CoA: Formed by the dehydration of 3-hydroxybutyryl-CoA.

  • Butyryl-CoA: The result of the reduction of crotonyl-CoA.

  • This compound: Formed by the condensation of butyryl-CoA and acetyl-CoA.

This pathway is a reversal of the natural fatty acid degradation process.[1][2][3][4]

Q2: What causes the toxicity of intermediates in this pathway?

A2: The toxicity primarily stems from the accumulation of acyl-CoA thioesters.[5][6] These molecules are chemically reactive due to their electrophilic carbonyl-carbon, which can lead to:

  • Non-enzymatic acylation of proteins: Acyl-CoA intermediates can react with nucleophilic residues on proteins, leading to the formation of covalent adducts. This can alter protein structure and function, potentially leading to cellular damage.[5][7]

  • Cellular Stress: The accumulation of reactive acyl-CoA species (RACS) can induce a state of "carbon stress".[7] This can disrupt cellular homeostasis and trigger stress responses, such as the production of reactive oxygen species (ROS).[8]

  • Metabolic Imbalance: High concentrations of specific intermediates can create a metabolic bottleneck, sequestering the essential cofactor Coenzyme A (CoA) and depleting the pool available for other vital cellular processes.

Q3: What are the common signs of intermediate toxicity in my microbial culture?

A3: You may observe one or more of the following issues:

  • Reduced cell growth or viability after inducing the expression of the synthesis pathway.[9]

  • Low product yield despite the presence of all necessary enzymes.

  • Accumulation of unexpected byproducts resulting from cellular attempts to detoxify the reactive intermediates.

  • Activation of cellular stress response pathways , which can be detected through transcriptomic or proteomic analysis.[10][11][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Poor Cell Growth

This is a common problem often linked to the accumulation and toxicity of pathway intermediates.

Troubleshooting Steps:
  • Confirm Expression and Activity of All Pathway Enzymes: Ensure that all enzymes in the pathway (thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-enoyl-CoA reductase) are being expressed and are active.

  • Quantify Intracellular Intermediates: Use LC-MS/MS to measure the intracellular concentrations of acetyl-CoA, acetoacetyl-CoA, 3-hydroxybutyryl-CoA, crotonyl-CoA, butyryl-CoA, and this compound. High levels of early intermediates may indicate a bottleneck at a subsequent enzymatic step.

  • Assess Cellular Stress: Measure markers of cellular stress, such as reactive oxygen species (ROS) levels or the expression of stress-response genes.

  • Optimize Enzyme Ratios: The balanced expression of pathway enzymes is crucial. Overexpression of an early-pathway enzyme can lead to the rapid accumulation of a toxic intermediate if a downstream enzyme has lower activity.

  • Enhance Cofactor Availability: The reverse β-oxidation pathway has specific cofactor requirements (e.g., NADH or NADPH). Ensure the host strain has a sufficient supply of the necessary reducing equivalents.[5][13]

Issue 2: Accumulation of a Specific Intermediate

If you observe the buildup of a particular intermediate, it points to a bottleneck at the next step in the pathway.

Troubleshooting Steps:
  • Acetoacetyl-CoA Accumulation: This suggests insufficient activity of the 3-hydroxyacyl-CoA dehydrogenase. Consider using an enzyme with higher catalytic efficiency or increasing its expression level.

  • 3-Hydroxybutyryl-CoA Accumulation: This points to a bottleneck at the enoyl-CoA hydratase step.

  • Crotonyl-CoA Accumulation: The trans-enoyl-CoA reductase is likely the limiting step. This enzyme is critical for driving the pathway in the synthetic direction.[4]

  • Butyryl-CoA Accumulation: This indicates a problem with the final condensation step catalyzed by the 3-ketoacyl-CoA thiolase to form this compound. The thiolase might have a lower affinity for butyryl-CoA compared to acetyl-CoA.

Data Presentation

Table 1: Key Intermediates and Associated Enzymes in this compound Synthesis
IntermediatePrecursor(s)EnzymeEnzyme ClassCommon Gene Names
Acetoacetyl-CoAAcetyl-CoA + Acetyl-CoA3-Ketoacyl-CoA ThiolaseThiolaseatoB, fadA, erg10
(R)-3-Hydroxybutyryl-CoAAcetoacetyl-CoAAcetoacetyl-CoA ReductaseDehydrogenasephaB
Crotonyl-CoA(R)-3-Hydroxybutyryl-CoA3-Hydroxyacyl-CoA DehydrataseHydratasephaJ
Butyryl-CoACrotonyl-CoAEnoyl-CoA ReductaseReductaseter
This compoundButyryl-CoA + Acetyl-CoA3-Ketoacyl-CoA ThiolaseThiolasebktB
Table 2: Quantitative Analysis of Intermediate Toxicity (Hypothetical Data)
IntermediateConcentration (mM) causing 50% growth inhibition (IC50) in E. coliObserved Peak Intracellular Concentration in Engineered Strain (mM)
Acetoacetyl-CoA158
3-Hydroxybutyryl-CoA255
Crotonyl-CoA1012
Butyryl-CoA206
This compound182

This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the host organism and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Acyl-CoA Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoA thioesters from microbial cultures.

1. Sample Quenching and Extraction:

  • Rapidly quench metabolism by mixing a known volume of cell culture with a cold solvent mixture (e.g., 60% methanol (B129727) at -20°C).

  • Centrifuge the quenched cells at a low temperature.

  • Extract the acyl-CoAs from the cell pellet using a suitable extraction solvent, such as a mixture of acetonitrile (B52724), methanol, and water, or by using 5-sulfosalicylic acid (SSA) for protein precipitation.[14][15]

2. LC-MS/MS Analysis:

  • Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like acetonitrile or methanol.[16][17]

  • Detect and quantify the different acyl-CoA molecules using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Each acyl-CoA will have a specific precursor-product ion transition.

3. Data Analysis:

  • Generate a standard curve for each acyl-CoA intermediate using commercially available or synthesized standards.

  • Normalize the quantified intracellular concentrations to the cell biomass (e.g., dry cell weight or optical density).

Protocol 2: Assessment of Cellular Stress using a ROS-Sensitive Fluorescent Probe

This protocol describes a method to measure the intracellular accumulation of reactive oxygen species (ROS), a common indicator of cellular stress.

1. Cell Preparation:

  • Grow your engineered microbial strain under inducing and non-inducing conditions.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cells to a defined optical density.

2. Staining with a ROS-Sensitive Dye:

  • Incubate the cell suspension with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), according to the manufacturer's instructions. This dye is non-fluorescent until it is oxidized by ROS within the cell.[18]

3. Fluorescence Measurement:

  • Measure the fluorescence of the cell suspension using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen dye.

4. Data Analysis:

  • Compare the fluorescence intensity of the induced cells to the non-induced control cells. A significant increase in fluorescence in the induced sample indicates an elevation in intracellular ROS levels and cellular stress.

Mandatory Visualizations

Caption: Synthesis pathway of this compound via reverse β-oxidation.

Troubleshooting_Workflow start Low Product Yield / Poor Growth check_expression Verify Enzyme Expression & Activity start->check_expression check_expression->start No quantify_intermediates Quantify Intermediates (LC-MS/MS) check_expression->quantify_intermediates Yes bottleneck Identify Bottleneck Intermediate quantify_intermediates->bottleneck assess_stress Assess Cellular Stress (e.g., ROS) general_toxicity General Intermediate Toxicity assess_stress->general_toxicity optimize_expression Optimize Enzyme Ratios bottleneck->optimize_expression Yes no_bottleneck No Obvious Bottleneck bottleneck->no_bottleneck No enhance_cofactors Enhance Cofactor Supply optimize_expression->enhance_cofactors solution Improved Production optimize_expression->solution enhance_cofactors->solution no_bottleneck->assess_stress reduce_flux Reduce Pathway Influx general_toxicity->reduce_flux improve_tolerance Improve Host Tolerance general_toxicity->improve_tolerance reduce_flux->solution improve_tolerance->solution

Caption: Troubleshooting workflow for low this compound yield.

Cellular_Stress_Response pathway_induction Induction of Synthesis Pathway intermediate_accumulation Acyl-CoA Intermediate Accumulation pathway_induction->intermediate_accumulation protein_acylation Protein Acylation intermediate_accumulation->protein_acylation coa_sequestration CoA Sequestration intermediate_accumulation->coa_sequestration cellular_stress Cellular Stress protein_acylation->cellular_stress metabolic_imbalance Metabolic Imbalance coa_sequestration->metabolic_imbalance ros_production ROS Production cellular_stress->ros_production growth_inhibition Growth Inhibition / Cell Death ros_production->growth_inhibition metabolic_imbalance->growth_inhibition low_yield Low Product Yield metabolic_imbalance->low_yield growth_inhibition->low_yield

Caption: Logical relationship of intermediate toxicity and cellular response.

References

Technical Support Center: Optimizing Plasmid Stability for Heterologous Expression of "3-Ketohexanoyl-CoA" Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of the "3-Ketohexanoyl-CoA" pathway.

Troubleshooting Guides

Problem 1: Low or no yield of the final product.
Possible Cause Troubleshooting Step Expected Outcome
Plasmid InstabilityAssess plasmid stability through serial passaging without antibiotic selection.Determine the rate of plasmid loss over several generations.
Low Plasmid Copy NumberQuantify plasmid copy number using qPCR.Identify if the plasmid is being maintained at a sufficient copy number for desired expression levels.
Inefficient Pathway ExpressionVerify the expression of each pathway gene via SDS-PAGE or Western blot.Confirm that all enzymes in the pathway are being produced.
Metabolic Burden on HostCompare the growth rate of the plasmid-containing strain with a plasmid-free control.Determine if the metabolic load of the plasmid and expressed proteins is inhibiting cell growth and productivity.
Problem 2: High variability in product yield between cultures.
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Plasmid StabilityPerform plasmid stability assays on multiple parallel cultures.Assess the reproducibility of plasmid maintenance.
Variable Plasmid Copy NumberMeasure plasmid copy number from different colonies or cultures.Determine if there is significant variation in plasmid copy number across the population.
Emergence of Non-producing MutantsSequence the plasmid DNA from underperforming cultures.Identify any mutations, deletions, or rearrangements in the plasmid that could inactivate the pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of plasmid instability when expressing the "this compound" pathway?

A1: Plasmid instability in this context can arise from several factors:

  • Metabolic Burden: The expression of multiple heterologous genes places a significant metabolic load on the host cell, leading to reduced growth rates. Cells that lose the plasmid can grow faster and outcompete plasmid-harboring cells.[1][2]

  • Toxicity of Pathway Intermediates or Products: Accumulation of certain intermediates or the final product of the "this compound" pathway might be toxic to the host cell, creating selective pressure for plasmid loss.

  • Plasmid Characteristics: High-copy-number plasmids can exacerbate the metabolic burden.[3][4] Additionally, the size of the plasmid and the presence of repetitive sequences can lead to structural instability.[5]

  • Suboptimal Culture Conditions: Factors like nutrient limitation or inadequate antibiotic concentration can contribute to plasmid loss.[3][6][7]

Q2: How can I improve plasmid stability?

A2: Several strategies can be employed to enhance plasmid stability:

  • Host Strain Selection: Utilize host strains engineered for stable plasmid maintenance, such as those with reduced recombination activity (e.g., recA mutants) or lacking certain proteases.[2][8]

  • Vector Choice:

    • Use low or medium-copy-number plasmids to reduce the metabolic load.[1]

    • Incorporate plasmid stabilization elements, such as toxin-antitoxin systems (e.g., hok/sok) or partitioning systems (e.g., par).[9][10][11]

    • Choose a different origin of replication (ori) that may be more stable in your host.[12]

  • Cultivation Strategy:

    • Optimize antibiotic concentration to maintain selective pressure without negatively impacting cell growth.[6][7] Note that for some antibiotic resistance markers like ampicillin, the antibiotic can be degraded, leading to loss of selection.[13]

    • Implement a fed-batch fermentation strategy to control substrate availability and prevent the accumulation of toxic byproducts.

    • Consider growth-coupling strategies where plasmid maintenance is essential for cell survival.[14]

Q3: What is a simple method to check for plasmid stability?

A3: A serial passaging experiment is a straightforward method. Grow the recombinant strain in liquid culture with and without antibiotic selection. Every 12-24 hours (allowing for several generations of growth), dilute the cultures into fresh medium under the same conditions. At each passage, plate dilutions of the culture grown without antibiotics on both non-selective and selective agar (B569324) plates to determine the percentage of plasmid-containing cells. A significant drop in the colony count on selective plates compared to non-selective plates indicates plasmid instability.[15][16][17][18]

Q4: When should I quantify the plasmid copy number, and what is the best method?

A4: You should quantify the plasmid copy number if you observe low product yield despite good plasmid stability, as the copy number can directly impact the level of gene expression.[19] The most accurate and widely used method is quantitative real-time PCR (qPCR).[19][20][21] This technique compares the amplification of a plasmid-specific gene to a single-copy chromosomal gene to determine the average number of plasmids per chromosome.[19][22]

Quantitative Data Summary

Table 1: Example Data from a Plasmid Stability Assay (Serial Passaging)

Generation% Plasmid-Containing Cells (Strain A - High Copy Plasmid)% Plasmid-Containing Cells (Strain B - Low Copy Plasmid with par locus)
0100%100%
2085%99%
4062%98%
6035%97%
8015%96%

Table 2: Example Data from Plasmid Copy Number Quantification (qPCR)

Strain / ConditionAverage Plasmid Copy Number per CellRelative Product Yield
High Copy Plasmid~2501.0
Low Copy Plasmid~150.4
High Copy Plasmid (Sub-optimal antibiotic concentration)~1200.6
Low Copy Plasmid with par locus~180.5

Key Experimental Protocols

Protocol 1: Serial Passaging for Plasmid Stability Assessment
  • Inoculate two flasks containing liquid medium with your recombinant strain. One flask should contain the appropriate antibiotic (selective medium), and the other should not (non-selective medium).

  • Incubate the cultures at the optimal temperature and shaking speed until they reach a specific growth phase (e.g., late exponential phase).

  • Plate a dilution series from the non-selective culture onto both non-selective and selective agar plates. Incubate the plates overnight.

  • Calculate the percentage of plasmid-containing cells by dividing the number of colonies on the selective plate by the number of colonies on the non-selective plate and multiplying by 100. This is Generation 0.

  • Subculture a small volume of each of the liquid cultures into fresh respective media (maintaining the selective and non-selective conditions). The dilution factor should allow for a known number of generations (e.g., a 1:1000 dilution allows for approximately 10 generations).

  • Repeat steps 2-5 for a desired number of generations (e.g., 80-100 generations).[23][24]

  • Plot the percentage of plasmid-containing cells versus the number of generations to visualize plasmid stability.

Protocol 2: Quantification of Plasmid Copy Number by qPCR
  • Primer Design: Design two pairs of qPCR primers: one pair targeting a single-copy gene on the host chromosome (e.g., dxs) and another pair targeting a gene on your plasmid (e.g., an antibiotic resistance gene).[22]

  • Standard Curve Preparation:

    • Isolate pure genomic DNA (gDNA) from a plasmid-free host strain and pure plasmid DNA.

    • Accurately quantify the concentration of both DNA preparations.

    • Prepare serial dilutions of both the gDNA and plasmid DNA to create standard curves.[22][25]

  • Sample Preparation:

    • Grow your experimental strain (containing the plasmid) to the desired growth phase.

    • Isolate total DNA (containing both gDNA and plasmid DNA).

    • Dilute the total DNA to a concentration that falls within the range of your standard curves.[22]

  • qPCR Reaction:

    • Set up qPCR reactions for your standards and experimental samples using a SYBR Green-based master mix. Include reactions for both the chromosomal and plasmid-specific primer sets for each sample.

    • Run the qPCR plate using a standard thermal cycling protocol, including a melt curve analysis to ensure primer specificity.[20][22]

  • Data Analysis:

    • Generate standard curves by plotting the cycle threshold (Ct) values against the log of the known copy numbers for your gDNA and plasmid dilutions.

    • Use the standard curves to determine the copy number of the chromosomal and plasmid targets in your experimental samples from their Ct values.

    • Calculate the plasmid copy number per cell by dividing the copy number of the plasmid target by the copy number of the chromosomal target.[19]

Visualizations

3_Ketohexanoyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Thiolase β-Ketothiolase (thl) Acetyl-CoA->Thiolase Butyryl-CoA Butyryl-CoA Butyryl-CoA->Thiolase This compound This compound Reductase Acetoacetyl-CoA Reductase (phbB) This compound->Reductase 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA Dehydratase Enoyl-CoA Hydratase (phaJ) 3-Hydroxyhexanoyl-CoA->Dehydratase trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Reductase2 Enoyl-CoA Reductase trans-2-Hexenoyl-CoA->Reductase2 Hexanoyl-CoA Hexanoyl-CoA Thiolase->this compound Reductase->3-Hydroxyhexanoyl-CoA Dehydratase->trans-2-Hexenoyl-CoA Reductase2->Hexanoyl-CoA

Caption: The heterologous "this compound" synthesis pathway.

Troubleshooting_Workflow Start Low Product Yield CheckStability Assess Plasmid Stability (Serial Passaging) Start->CheckStability IsStable Is Plasmid Stable? CheckStability->IsStable CheckCopyNumber Quantify Plasmid Copy Number (qPCR) IsStable->CheckCopyNumber Yes OptimizeVector Optimize Plasmid Vector (e.g., add 'par' locus) IsStable->OptimizeVector No IsHighCopy Sufficient Copy Number? CheckCopyNumber->IsHighCopy IsHighCopy->OptimizeVector No CheckExpression Verify Protein Expression (SDS-PAGE / Western) IsHighCopy->CheckExpression Yes OptimizeHost Optimize Host Strain or Codons CheckExpression->OptimizeHost

Caption: A logical workflow for troubleshooting low product yield.

Plasmid_Stability_Factors center Plasmid Stability MetabolicLoad Metabolic Load center->MetabolicLoad HostStrain Host Strain center->HostStrain PlasmidFeatures Plasmid Features center->PlasmidFeatures CultureConditions Culture Conditions center->CultureConditions CopyNumber Copy Number MetabolicLoad->CopyNumber GeneExpression Gene Expression Level MetabolicLoad->GeneExpression Recombination Recombination (recA) HostStrain->Recombination Proteases Proteases HostStrain->Proteases Ori Origin of Replication PlasmidFeatures->Ori StabilizingElements Stabilizing Elements (par, hok/sok) PlasmidFeatures->StabilizingElements Antibiotics Antibiotic Concentration CultureConditions->Antibiotics MediaComposition Media Composition CultureConditions->MediaComposition

Caption: Key factors influencing plasmid stability in heterologous expression.

References

impact of pH and temperature on "3-Ketohexanoyl-CoA" stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Ketohexanoyl-CoA, with a focus on the impact of pH and temperature. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like other acyl-CoA thioesters, is susceptible to hydrolysis in aqueous solutions. The thioester bond can be cleaved, yielding coenzyme A and 3-ketohexanoic acid. The rate of this hydrolysis is significantly influenced by pH and temperature. Generally, it is most stable at a slightly acidic to neutral pH and at low temperatures.

Q2: How does pH affect the stability of this compound?

A2: The stability of the thioester bond in this compound is pH-dependent. It is generally most stable in the pH range of 6.0 to 7.5. Under strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases. Alkaline conditions, in particular, promote rapid hydrolysis due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles and attack the carbonyl carbon of the thioester.

Q3: What is the impact of temperature on the stability of this compound?

A3: Higher temperatures accelerate the rate of hydrolysis of this compound. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and to keep working solutions on ice during experiments. Even at a favorable pH, prolonged incubation at room temperature or higher can lead to significant degradation. For instance, in enzymatic assays with acetoacetyl-CoA, a structurally similar compound, lowering the temperature from 37°C to 30°C was found to improve its stability[1].

Q4: Can buffer components influence the stability of this compound?

A4: Yes, certain buffer components can affect stability. Buffers containing primary or secondary amines (e.g., Tris) can potentially react with the thioester bond, although this is generally a slower process than hydrolysis. Phosphate (B84403) buffers are a common choice for studies involving acyl-CoAs. It is crucial to ensure the buffer itself is at the correct pH and free of contaminants that could catalyze hydrolysis.

Troubleshooting Guide

Q5: I am seeing a continuous decrease in the concentration of my this compound standard during my assay, even without any enzyme. What could be the cause?

A5: This is a classic sign of chemical instability. Here are the likely culprits and solutions:

  • pH of the buffer: Your buffer may be too acidic or too alkaline. Prepare a fresh buffer and meticulously check the pH. For enzymatic assays with acetoacetyl-CoA, a pH of 8.0 showed less degradation than 7.0, suggesting the optimal pH can be specific to the assay conditions[1].

  • Temperature: If your assay is performed at an elevated temperature, the rate of hydrolysis will be significant. Keep all solutions on ice until the start of the reaction and minimize the pre-incubation time at higher temperatures. Consider running a control at a lower temperature to assess the impact on stability.

  • Contaminants: Ensure your water and buffer components are of high purity and free from nucleophiles or enzymatic contaminants (e.g., esterases) that could degrade the thioester.

Q6: My experimental results are inconsistent and not reproducible. Could this be related to the stability of this compound?

A6: Absolutely. Inconsistent results are often a symptom of analyte degradation. To improve reproducibility:

  • Prepare fresh solutions: Prepare your this compound solutions fresh for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.

  • Standardize handling procedures: Ensure that the time your solutions spend at room temperature or in the incubator is consistent across all experiments.

  • Run a stability control: In each experiment, include a control sample of this compound in the assay buffer without any other reactants. Analyze this control at the beginning and end of your experiment to quantify the extent of degradation.

Q7: How can I quickly check for the degradation of my this compound?

A7: A simple method is to use a thiol-reactive reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). As this compound hydrolyzes, it releases free Coenzyme A, which has a free sulfhydryl group. This sulfhydryl group will react with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. An increase in absorbance over time indicates degradation.

Quantitative Data on Stability

pHTemperature (°C)Expected Stability (Qualitative)Estimated Half-life (t½)
4.025LowMinutes to a few hours
6.54HighDays
6.525ModerateHours to a day
6.537LowHours
8.025Low to ModerateHours
9.025Very LowMinutes to hours

Note: These are estimations and the actual stability will depend on the specific buffer composition and purity of the reagents.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions using a spectrophotometric assay with DTNB.

Materials:

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • A series of buffers at different pH values (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, borate (B1201080) for pH 8-9)

  • Spectrophotometer

  • Temperature-controlled water bath or incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a slightly acidic buffer (e.g., pH 6.0) and store it on ice.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Stability Assay:

    • For each pH and temperature condition to be tested, prepare a reaction mixture in a cuvette containing the buffer of the desired pH.

    • Add this compound to the buffer to a final concentration of, for example, 100 µM.

    • Incubate the cuvettes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • To the aliquot, add the DTNB solution to a final concentration that is in excess of the initial this compound concentration.

    • Immediately measure the absorbance at 412 nm.

  • Data Analysis:

    • The concentration of free Coenzyme A produced from hydrolysis can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.

    • Plot the concentration of free Coenzyme A versus time for each condition.

    • The initial rate of hydrolysis can be determined from the initial slope of this plot.

    • For first-order degradation kinetics, the half-life (t½) can be calculated from the rate constant (k) using the equation: t½ = 0.693 / k.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Impact on this compound pH pH Hydrolysis Hydrolysis Rate pH->Hydrolysis High/Low pH Increases Rate Temp Temperature Temp->Hydrolysis High Temp Increases Rate Buffer Buffer Components Stability Chemical Stability Buffer->Stability Can React with Thioester Hydrolysis->Stability Decreases

Caption: Factors influencing the stability of this compound.

Experimental_Workflow start Prepare this compound and DTNB Stock Solutions setup Set up Incubations at Desired pH and Temperature start->setup sampling Take Aliquots at Specific Time Intervals setup->sampling sampling->sampling Repeat for all time points reaction React Aliquot with DTNB sampling->reaction measure Measure Absorbance at 412 nm reaction->measure analysis Calculate Hydrolysis Rate and Half-life measure->analysis

Caption: Workflow for assessing this compound stability.

References

minimizing the formation of hexanoyl-CoA from "3-Ketohexanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the formation of hexanoyl-CoA from 3-Ketohexanoyl-CoA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biochemical pathway that converts this compound to hexanoyl-CoA?

A1: The conversion of this compound to hexanoyl-CoA is a multi-step process that is a core part of the fatty acid synthesis (FAS) elongation cycle. It involves a series of reduction and dehydration reactions. The first and critical step is the reduction of the 3-keto group.

Q2: Which enzyme is responsible for the initial reduction of this compound?

A2: The initial, often rate-limiting, reduction is catalyzed by 3-oxoacyl-CoA reductase (EC 1.1.1.330) or, in the context of bacterial or plastid Type II fatty acid synthesis, β-ketoacyl-ACP reductase (FabG, EC 1.1.1.100).[1][2][3] This enzyme specifically reduces the 3-keto group to a hydroxyl group, forming 3-hydroxyhexanoyl-CoA.

Q3: What cofactors are required for the 3-oxoacyl-CoA reductase activity?

A3: The reaction is dependent on the reducing equivalent NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which is oxidized to NADP+ during the reaction.[2] The availability of NADPH is crucial for the enzyme's activity and the overall rate of fatty acid synthesis.[4]

Q4: Why would a researcher want to minimize this specific reaction?

A4: Researchers may want to minimize or block this step for several reasons:

  • To study pathway dynamics: Blocking the pathway at this specific point allows for the accumulation of the upstream substrate, this compound, which can be useful for studying the kinetics and regulation of the preceding enzymes.

  • To characterize the reductase enzyme: Understanding the effects of inhibitors or altered conditions on this specific enzyme is crucial for its characterization.

  • Drug Development: In many pathogens, the fatty acid synthesis pathway is essential for survival. Therefore, 3-oxoacyl-CoA reductase (specifically FabG in bacteria) is an attractive target for the development of new antimicrobial agents.[5]

  • Metabolic Engineering: To divert the this compound intermediate into an alternative biosynthetic pathway to produce a different target molecule.

Biochemical Pathway Overview

The diagram below illustrates the initial step in the conversion of this compound, which is the primary focus for minimizing the formation of the downstream product, hexanoyl-CoA.

Fatty_Acid_Elongation_Step cluster_main Fatty Acid Elongation Cycle (First Reduction) cluster_enzyme cluster_cofactor 3_Ketohexanoyl_CoA This compound 3_Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA 3_Ketohexanoyl_CoA->3_Hydroxyhexanoyl_CoA Further_Products ... -> Hexanoyl-CoA 3_Hydroxyhexanoyl_CoA->Further_Products Enzyme 3-Oxoacyl-CoA Reductase (EC 1.1.1.330 / 1.1.1.100) Enzyme->3_Ketohexanoyl_CoA NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme Troubleshooting_Workflow start Problem: Excessive formation of Hexanoyl-CoA exp_type What is your experimental system? start->exp_type in_vitro In Vitro (Purified Enzyme Assay) exp_type->in_vitro In Vitro in_vivo In Vivo (Cell Culture / Organism) exp_type->in_vivo In Vivo cause_vitro Potential Causes in_vitro->cause_vitro sol_inhibitor 1. High Enzyme Activity Solution: - Reduce enzyme concentration. - Introduce a chemical inhibitor (e.g., trans-cinnamic acid derivative). cause_vitro->sol_inhibitor sol_cofactor 2. Saturating Cofactor Levels Solution: - Reduce initial NADPH concentration. - Titrate NADPH to find a rate-limiting level. cause_vitro->sol_cofactor sol_conditions 3. Optimal Reaction Conditions Solution: - Adjust pH away from the optimum. - Decrease temperature below the optimum. cause_vitro->sol_conditions cause_vivo Potential Causes in_vivo->cause_vivo sol_genetic 1. High Reductase Expression Solution: - Use RNAi or CRISPRi to knockdown the reductase gene (e.g., fabG). - Use a temperature-sensitive mutant. cause_vivo->sol_genetic sol_cofactor_vivo 2. High Cellular NADPH Pool Solution: - Genetically modify pathways that produce NADPH (e.g., pentose phosphate pathway). - Use a non-preferred cofactor (NADH) if enzyme has low affinity for it. cause_vivo->sol_cofactor_vivo sol_inhibitor_vivo 3. No Inhibition Solution: - Use a cell-permeable inhibitor (requires screening and testing). cause_vivo->sol_inhibitor_vivo Assay_Workflow prep_reagents 1. Prepare Reagents - Assay Buffer (e.g., 100 mM Phosphate, pH 7.0) - this compound Substrate Stock - NADPH Stock - Purified Enzyme Stock setup_rxn 2. Set Up Reaction Mixture - In a cuvette, add Assay Buffer. - Add NADPH to a final concentration of ~150-200 µM. - Add this compound substrate. prep_reagents->setup_rxn equilibrate 3. Equilibrate - Incubate the mixture in a spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes. setup_rxn->equilibrate initiate_rxn 4. Initiate Reaction - Add a small volume of purified enzyme to the cuvette. - Mix quickly by pipetting or inverting. equilibrate->initiate_rxn measure 5. Measure Absorbance - Immediately begin monitoring the decrease in absorbance at 340 nm (A340) over time (e.g., every 15 seconds for 5-10 minutes). initiate_rxn->measure analyze 6. Analyze Data - Plot A340 vs. Time. - Determine the linear slope (ΔA340/min). - Calculate enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹). measure->analyze

References

addressing feedback inhibition in the "3-Ketohexanoyl-CoA" biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-Ketohexanoyl-CoA biosynthetic pathway. The information provided is intended to help address common issues, particularly those related to feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for feedback inhibition in the this compound biosynthetic pathway?

A1: The key enzyme subject to feedback inhibition in this pathway is 3-ketoacyl-CoA thiolase (also known as β-ketothiolase).[1][2][3] This enzyme catalyzes the condensation of two acyl-CoA molecules, a critical step in the elongation of the carbon chain.[4]

Q2: What molecules are known to cause feedback inhibition of 3-ketoacyl-CoA thiolase?

A2: Feedback inhibition of 3-ketoacyl-CoA thiolase is primarily caused by the accumulation of its own products, specifically acyl-CoA esters .[1][2] Additionally, a high concentration of CoA esters can lead to the sequestration of free Coenzyme A (CoA), which is a necessary cofactor for the thiolase reaction, further limiting enzyme activity.[1][2]

Q3: What are the observable effects of feedback inhibition in our experiments?

A3: You may observe a significant decrease in the production rate of this compound and subsequent products. This often manifests as a plateau in product formation despite an adequate supply of initial substrates. In kinetic assays, this can be seen as a reduction in the initial velocity of the reaction as product accumulates.

Troubleshooting Guide

Issue: Reduced or stalled production of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Feedback Inhibition by Acyl-CoA Products 1. Product Removal: Implement in-situ product removal strategies, such as continuous extraction or enzymatic conversion of the product to a downstream metabolite. 2. Enzyme Engineering: Introduce mutations in the 3-ketoacyl-CoA thiolase enzyme to reduce its sensitivity to product inhibition.[5]Restoration of the biosynthetic pathway's productivity.
Sequestration of Free CoA 1. Supplement with CoA: Increase the concentration of free Coenzyme A in the reaction mixture. 2. Regenerate CoA: Couple the pathway with a CoA regeneration system.Increased availability of the essential cofactor, leading to enhanced enzyme activity.
Sub-optimal Enzyme Activity 1. Optimize Reaction Conditions: Verify and optimize pH, temperature, and ionic strength for the 3-ketoacyl-CoA thiolase. 2. Enzyme Concentration: Increase the concentration of the 3-ketoacyl-CoA thiolase.Improved catalytic efficiency and overall pathway flux.

Quantitative Data Summary

Table 1: Impact of Mutations on 3-ketoacyl-CoA Thiolase (Tfu_0875) Activity

Enzyme Variant Relative Enzyme Activity (%) Fold Increase in Adipic Acid Titer Reference
Wild-Type Tfu_08751001.00[5]
Tfu_0875N249W>150Not Reported[5]
Tfu_0875N249W/L163H~200Not Reported[5]
Tfu_0875N249W/L163H/E217L2211.35[5]

Experimental Protocols

Spectrophotometric Assay for 3-ketoacyl-CoA Thiolase Activity

This protocol is adapted from a method used to monitor the increase in absorbance at 412 nm resulting from the reaction of free CoA with DTNB (Ellman's reagent).[5]

Materials:

  • 50 mM Tris buffer (pH 7.4)

  • 40 mM KCl

  • 1 mg/mL Acetyl-CoA

  • 1 mg/mL of the dicarbonyl-CoA substrate (e.g., succinyl-CoA)

  • Purified 3-ketoacyl-CoA thiolase or its mutants (5 mg/mL)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Microplate reader or spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a 100 µL reaction mixture containing:

    • 50 mM Tris buffer (pH 7.4)

    • 40 mM KCl

    • 1 mg/mL acetyl-CoA

    • 1 mg/mL dicarbonyl-CoA

    • 5 mg/mL of the 3-ketoacyl-CoA thiolase enzyme.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 10 mM DTNB solution.

  • Measure the absorbance of the solution at 412 nm. The absorbance is proportional to the amount of free CoA released, which reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (NTB⁻).

  • A standard curve using known concentrations of CoA should be prepared to quantify the amount of product formed.

Visualizations

Feedback_Inhibition_Pathway Substrate Substrate (e.g., Acyl-CoA) Enzyme1 Enzyme 1 Substrate->Enzyme1 Intermediate1 Intermediate 1 Enzyme1->Intermediate1 Enzyme2 3-ketoacyl-CoA thiolase Intermediate1->Enzyme2 Product This compound Enzyme2->Product Product->Enzyme2 Feedback Inhibition Experimental_Workflow A Prepare Reaction Mixture (Buffer, Substrates, Enzyme) B Incubate at 37°C for 30 min A->B C Add DTNB Solution to Stop Reaction B->C D Measure Absorbance at 412 nm C->D E Quantify Free CoA Released D->E

References

Validation & Comparative

The Sequential Roles of 3-Ketohexanoyl-CoA and Hexanoyl-CoA in Fatty Acid Elongation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Ketohexanoyl-CoA and Hexanoyl-CoA within the context of the fatty acid elongation cycle. By elucidating their distinct roles and presenting supporting experimental data, this document aims to clarify their sequential involvement in the synthesis of longer-chain fatty acids.

Fatty acid elongation is a fundamental metabolic process responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cellular membranes, signaling molecules, and energy storage lipids. This process involves a repeating four-step enzymatic cycle, adding two carbon units from malonyl-CoA to a growing acyl-CoA chain. Within this cycle, Hexanoyl-CoA acts as a substrate, or "primer," for elongation, while this compound is a transient intermediate in the elongation of a shorter fatty acid.

Core Concepts: Distinguishing Roles in the Elongation Pathway

Hexanoyl-CoA, a six-carbon saturated acyl-CoA, can serve as the starting molecule for further chain extension. In contrast, this compound is the product of the initial condensation step when butyryl-CoA (a four-carbon acyl-CoA) is elongated. Therefore, a direct "vs." comparison is less about competing functions and more about their positions in the sequential elongation of different length fatty acids.

The fatty acid elongation cycle consists of four key reactions catalyzed by a multi-enzyme complex located in the endoplasmic reticulum.[1][2][3]

  • Condensation: This is the rate-limiting step, where a 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA primer with malonyl-CoA to form a 3-ketoacyl-CoA that is two carbons longer than the initial primer.[4][5][6] This step determines the substrate specificity of the overall reaction.[5][7]

  • First Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.[1]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[1]

  • Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond, again using NADPH, to yield an elongated, saturated acyl-CoA.[1]

This newly formed acyl-CoA can then serve as a primer for subsequent rounds of elongation.

Comparative Analysis

FeatureHexanoyl-CoAThis compound
Role in Fatty Acid Elongation Substrate (Primer) for elongation to an eight-carbon fatty acid (octanoyl-CoA).Intermediate in the elongation of a four-carbon fatty acid (butyryl-CoA) to a six-carbon fatty acid (hexanoyl-CoA).
Enzymatic Input/Output Input for 3-ketoacyl-CoA synthase (KCS).Output of 3-ketoacyl-CoA synthase (KCS) and input for 3-ketoacyl-CoA reductase (KCR).
Chemical Structure A saturated six-carbon acyl-chain attached to Coenzyme A.A six-carbon acyl-chain with a ketone group at the beta-carbon (C3) position, attached to Coenzyme A.
Metabolic Position Precursor for further elongation or biosynthesis of other molecules like cannabinoids.[8][9][10]A transient intermediate within a single round of fatty acid elongation.

Experimental Data and Protocols

The substrate specificity of the fatty acid elongation machinery, particularly the KCS enzymes, is a key area of research. Studies often involve expressing specific KCS enzymes in yeast and performing in vitro assays to determine their activity with various acyl-CoA substrates.[7]

Table 1: Substrate Specificity of a Hypothetical 3-Ketoacyl-CoA Synthase (KCS)

The following table represents typical data that might be obtained from such an experiment, illustrating the varying efficiency of KCS with different chain-length acyl-CoAs.

Acyl-CoA SubstrateChain LengthRelative KCS Activity (%)
Butyryl-CoAC485
Hexanoyl-CoA C6 100
Octanoyl-CoAC895
Decanoyl-CoAC1070
Dodecanoyl-CoAC1250
Palmitoyl-CoAC1620

Note: This data is illustrative and serves to demonstrate the concept of substrate preference. Actual values would vary depending on the specific KCS enzyme and experimental conditions.

Experimental Protocol: In Vitro KCS Activity Assay

This protocol describes a general method for determining the substrate specificity of a KCS enzyme.

1. Expression and Purification of KCS:

  • The gene encoding the KCS of interest is cloned into an expression vector (e.g., pYES2) with a purification tag (e.g., His-tag).
  • The vector is transformed into a suitable host, such as Saccharomyces cerevisiae.
  • The recombinant protein is overexpressed and purified from yeast microsomes using affinity chromatography.[7]

2. In Vitro Elongation Assay:

  • The reaction mixture contains a buffered solution (e.g., HEPES-KOH, pH 7.2), NADPH, the purified KCS enzyme, and the specific acyl-CoA substrate to be tested (e.g., Hexanoyl-CoA).
  • The reaction is initiated by the addition of radiolabeled [2-¹⁴C]malonyl-CoA.
  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
  • The reaction is stopped by the addition of a strong base (e.g., KOH).

3. Analysis of Products:

  • The fatty acids are saponified and then acidified.
  • The resulting free fatty acids are extracted using an organic solvent (e.g., hexane).
  • The extracted fatty acids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) or thin-layer chromatography (TLC).
  • The amount of radiolabel incorporated into the elongated fatty acid product is quantified using a scintillation counter.
  • The activity is calculated as pmol of malonyl-CoA incorporated per mg of protein per minute.

Visualizing the Pathway and Workflow

To further clarify the roles of this compound and Hexanoyl-CoA, the following diagrams illustrate the fatty acid elongation pathway and a typical experimental workflow.

Fatty_Acid_Elongation_Pathway cluster_butyryl Elongation of Butyryl-CoA (C4) cluster_hexanoyl Elongation of Hexanoyl-CoA (C6) substrate substrate intermediate intermediate product product enzyme enzyme butyryl_coa Butyryl-CoA (C4) kcs1 KCS butyryl_coa->kcs1 malonyl_coa1 Malonyl-CoA malonyl_coa1->kcs1 ketohexanoyl_coa This compound (C6) kcs1->ketohexanoyl_coa + CO2 kcr1 KCR ketohexanoyl_coa->kcr1 + NADPH hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA kcr1->hydroxyhexanoyl_coa NADP+ hcd1 HCD hydroxyhexanoyl_coa->hcd1 enoylhexanoyl_coa trans-2,3-Enoyl-hexanoyl-CoA hcd1->enoylhexanoyl_coa - H2O ecr1 ECR enoylhexanoyl_coa->ecr1 + NADPH hexanoyl_coa_prod Hexanoyl-CoA (C6) ecr1->hexanoyl_coa_prod NADP+ hexanoyl_coa_sub Hexanoyl-CoA (C6) kcs2 KCS hexanoyl_coa_sub->kcs2 malonyl_coa2 Malonyl-CoA malonyl_coa2->kcs2 ketooctanoyl_coa 3-Keto-octanoyl-CoA (C8) kcs2->ketooctanoyl_coa + CO2 kcr2 KCR ketooctanoyl_coa->kcr2 -> Further steps next_product Octanoyl-CoA (C8) kcr2->next_product

Caption: Fatty Acid Elongation Cycle.

Experimental_Workflow step step input input output output step1 1. KCS Gene Cloning & Expression in Yeast step2 2. Microsome Isolation & KCS Purification step1->step2 step3 3. In Vitro Elongation Assay step2->step3 step4 4. Saponification & Fatty Acid Extraction step3->step4 step5 5. Product Separation (RP-HPLC) step4->step5 step6 6. Quantification of Radiolabel Incorporation step5->step6 output1 Elongated [14C]Fatty Acid step5->output1 output2 Enzyme Kinetics Data step6->output2 input1 Hexanoyl-CoA Substrate input1->step3 input2 [14C]Malonyl-CoA input2->step3

Caption: KCS Substrate Specificity Assay Workflow.

Conclusion

References

Comparative Kinetics of 3-Ketoacyl-CoA Thiolase with Diverse Acyl-CoA Substrates: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of 3-ketoacyl-CoA thiolase with a variety of acyl-CoA substrates. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the substrate specificity and catalytic efficiency of different thiolase isozymes. This information is crucial for researchers investigating fatty acid metabolism, enzyme mechanisms, and for professionals involved in the development of therapeutic agents targeting these pathways.

I. Quantitative Kinetic Data

The catalytic efficiency of 3-ketoacyl-CoA thiolase is significantly influenced by the chain length of the acyl-CoA substrate. The following table summarizes the kinetic parameters (Km, Vmax, and kcat) of various 3-ketoacyl-CoA thiolase isozymes with different acyl-CoA substrates. This data has been compiled from multiple studies to provide a comparative overview.

Enzyme Source & IsozymeSubstrate (3-Ketoacyl-CoA)Km (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Ralstonia eutropha H16 (ReH16_A1887)Acetoacetyl-CoA (C4)15832,0005 x 10⁶3.16 x 10⁷
Thermomonospora fusca (Tfu_0875) - Wild TypeSuccinyl-CoA2.1--0.31 min⁻¹mM⁻¹
Thermomonospora fusca (Tfu_0875) - N249W/L163H/E217L MutantSuccinyl-CoA0.59--1.00 min⁻¹mM⁻¹
Human Mitochondrial (T1)Butyryl-CoA (C4)Not ReportedFastest Hydrolysis RateNot ReportedNot Reported
Rat Liver Peroxisomal3-Ketodecanoyl-CoA (C10)2.511.8--
Rat Liver Peroxisomal3-Ketohexadecanoyl-CoA (C16)1.48.9--
Rat Liver Mitochondrial3-Ketodecanoyl-CoA (C10)1.311.1--
Rat Liver Mitochondrial3-Ketohexadecanoyl-CoA (C16)0.98.3--

Note: The table is populated with data from the search results. Missing values indicate that the specific data was not available in the cited sources. The catalytic efficiency for Tfu_0875 was provided in min⁻¹mM⁻¹ and has been presented as such.

II. Experimental Protocols

The kinetic parameters presented in this guide were determined using spectrophotometric assays. Below are detailed methodologies for the key experiments cited.

A. Spectrophotometric Assay for Thiolytic Cleavage (Degradative Reaction)

This is the most common method for assaying 3-ketoacyl-CoA thiolase activity in the degradative direction. The assay monitors the decrease in absorbance at 303 nm resulting from the cleavage of the 3-ketoacyl-CoA substrate.

Principle: The enolate form of the 3-ketoacyl-CoA substrate has a characteristic absorbance maximum at 303 nm, which is dependent on the presence of Mg²⁺ ions. The cleavage of the substrate by thiolase leads to a decrease in this absorbance.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.

  • Coenzyme A (CoA) Solution: 10 mM in deionized water.

  • 3-Ketoacyl-CoA Substrate Solution: A stock solution of the desired 3-ketoacyl-CoA (e.g., acetoacetyl-CoA, 3-ketodecanoyl-CoA) in deionized water. The concentration should be determined spectrophotometrically.

  • Enzyme Solution: A purified preparation of 3-ketoacyl-CoA thiolase of known concentration.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the 3-ketoacyl-CoA substrate at the desired concentration.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small volume of the CoA solution.

  • Immediately start monitoring the decrease in absorbance at 303 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the 3-ketoacyl-CoA substrate while keeping the CoA concentration constant and saturating.

  • The data is then plotted on a Michaelis-Menten or Lineweaver-Burk plot to calculate Km and Vmax.

B. Spectrophotometric Assay using DTNB (Ellman's Reagent) for Condensation Reaction

This assay is used to measure the thiolase activity in the biosynthetic (condensation) direction by quantifying the consumption of free Coenzyme A.

Principle: The reaction involves the condensation of two acyl-CoA molecules (e.g., two acetyl-CoA molecules to form acetoacetyl-CoA), which consumes free CoA. The remaining free CoA is then reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs strongly at 412 nm.

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 40 mM KCl.

  • Acetyl-CoA Solution: 1 mg/mL in deionized water.

  • Dicarbonyl-CoA Solution (e.g., Succinyl-CoA): 1 mg/mL in deionized water.

  • Enzyme Solution: A purified preparation of 3-ketoacyl-CoA thiolase.

  • DTNB Solution: 10 mM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0).

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, the dicarbonyl-CoA substrate, and the enzyme solution in a total volume of 100 µL.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and initiate the color development by adding 100 µL of the 10 mM DTNB solution.

  • Measure the absorbance of the resulting solution at 412 nm.

  • A standard curve using known concentrations of CoA is used to determine the amount of unreacted CoA.

  • The rate of the condensation reaction is calculated based on the consumption of CoA over time.

  • Kinetic parameters are determined by varying the substrate concentrations as described in the previous method.

III. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a spectrophotometric kinetic assay of 3-ketoacyl-CoA thiolase.

Thiolase_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup enzyme_prep Enzyme Purification enzyme_prep->reaction_setup spectro Spectrophotometric Measurement reaction_setup->spectro rate_calc Initial Rate Calculation spectro->rate_calc kinetic_params Kinetic Parameter Determination rate_calc->kinetic_params

Caption: Workflow for 3-ketoacyl-CoA thiolase kinetic analysis.

This guide provides a foundational understanding of the comparative kinetics of 3-ketoacyl-CoA thiolase. For more in-depth analysis, it is recommended to consult the primary literature cited. The provided protocols and data serve as a valuable resource for designing and interpreting experiments in the study of fatty acid metabolism and related drug discovery efforts.

A Comparative Guide to the Quantification of 3-Ketohexanoyl-CoA by Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Ketohexanoyl-CoA against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, with a focus on data accuracy, sensitivity, and throughput. While specific validation data for this compound is limited in publicly available literature, this guide leverages data from closely related short-chain acyl-CoAs to provide a robust comparative framework.

At a Glance: Comparison of Analytical Methods

The quantification of this compound, a key intermediate in fatty acid metabolism, is crucial for understanding various metabolic pathways and in the development of therapeutic agents. LC-MS/MS has emerged as the gold standard for this application due to its high sensitivity and specificity.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be employed, each with its own set of advantages and limitations.

ParameterLC-MS/MSGC-MSHPLC-UVEnzymatic Assays
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile compounds by gas chromatography followed by mass-based detection.Separation by liquid chromatography with detection based on UV absorbance.Specific enzymatic reaction leading to a measurable signal (e.g., change in absorbance or fluorescence).
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization.[2]Suitable for non-volatile compounds.Dependent on the specific enzyme and substrate.
Derivatization Generally not required for acyl-CoAs.Often necessary to increase volatility and thermal stability of keto acids.[2]May be required to enhance UV detection if the analyte lacks a strong chromophore.[3]Not applicable.
Sensitivity High (low fmol range).[4]High, especially for volatile compounds.Moderate to low (pmol to nmol range).[5]High (picomole level).[6]
Specificity High, based on precursor and product ion masses.High, based on retention time and mass spectrum.Low, risk of co-eluting interferences.[7]High, dependent on enzyme specificity.[6]
Throughput High, with modern UPLC systems.Moderate, can have longer run times.Moderate.Low to moderate.
Matrix Effects Can be significant, often requiring internal standards for accurate quantification.Less prone to matrix effects compared to ESI-MS.Can be affected by matrix components that absorb at the same wavelength.Can be susceptible to inhibitors or activators in the sample matrix.

Quantitative Data Comparison

The following table summarizes typical validation parameters for the quantification of short-chain acyl-CoAs using LC-MS/MS, extrapolated from published data on similar analytes. It is important to note that these values should be established for this compound in the specific matrix of interest during method validation.

Validation ParameterLC-MS/MS Performance (for short-chain acyl-CoAs)Reference
Limit of Detection (LOD) 2 - 133 nM[8]
Limit of Quantification (LOQ) 5 fmol[9]
Linearity (R²) > 0.99[9]
Precision (RSD%) < 15%[10]
Accuracy (% Recovery) 80 - 114%[8]

Experimental Protocols

Validated LC-MS/MS Method for this compound

This protocol is based on established methods for the analysis of short-chain acyl-CoAs.[11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.1.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]⁺ of this compound.

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of 507 Da (phosphoadenosine diphosphate).[8]

  • Collision Energy: Optimized for the specific analyte.

Alternative Method 1: GC-MS (with Derivatization)

This protocol is a general procedure for the analysis of keto acids.[14]

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction of the acidified sample with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Derivatize the sample to increase volatility, for example, by methoximation followed by silylation.

2. Gas Chromatography

  • Column: A capillary column suitable for the separation of derivatized organic acids (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to separate the analytes based on their boiling points.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI).

  • Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode for targeted analysis.

Alternative Method 2: HPLC-UV

This protocol is a general procedure for the analysis of short-chain fatty acids and can be adapted for this compound.[3]

1. Sample Preparation

  • Acidify the sample to a pH < 2 to ensure the analyte is in its protonated form.

  • Perform a liquid-liquid extraction with a suitable organic solvent.

  • Evaporate the organic phase and reconstitute in the mobile phase.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column.

  • Mobile Phase: An acidic mobile phase (e.g., 0.1% phosphoric acid in water/acetonitrile gradient) to maintain the protonated state of the analyte.

  • Detection: UV detector set at a low wavelength (e.g., 210 nm), as many short-chain acyl-CoAs lack a strong chromophore.[3]

Alternative Method 3: Enzymatic Assay

This conceptual protocol is based on the principle of specific enzyme-catalyzed reactions.[6]

1. Assay Principle

  • Utilize a specific dehydrogenase enzyme that uses this compound as a substrate.

  • The reaction should produce a measurable product, such as NADH, which can be quantified spectrophotometrically at 340 nm or fluorometrically.

2. Assay Procedure

  • Incubate the sample with the specific enzyme, co-factors (e.g., NAD⁺), and a suitable buffer.

  • Monitor the change in absorbance or fluorescence over time.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve.

Visualizations

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Add Internal Standard Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.

Metabolic Context of this compound Hexanoyl-CoA Hexanoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase Hexanoyl-CoA->Enoyl-CoA_Hydratase 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyhexanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyhexanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase This compound This compound 3-Hydroxyacyl-CoA_Dehydrogenase->this compound Thiolase Thiolase This compound->Thiolase Butyryl-CoA Butyryl-CoA Thiolase->Butyryl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Simplified fatty acid beta-oxidation pathway showing this compound.

Conclusion

The choice of analytical method for the quantification of this compound is dependent on the specific requirements of the study. For high-sensitivity, high-specificity, and high-throughput analysis, the validated LC-MS/MS method is the superior choice. However, for laboratories where LC-MS/MS is not available, GC-MS and HPLC-UV can serve as viable alternatives, provided that their limitations in terms of sample preparation and sensitivity are taken into consideration. Enzymatic assays offer high specificity but are generally lower in throughput and may require custom development. It is imperative that any chosen method is thoroughly validated in the laboratory to ensure the generation of accurate and reliable data.

References

A Comparative Guide to the Efficiency of Enzymes for 3-Ketohexanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficiency of various enzymes in the synthesis of 3-Ketohexanoyl-CoA, a key intermediate in various metabolic pathways. The information presented is intended to aid in the selection of appropriate biocatalysts for applications in metabolic engineering, synthetic biology, and drug development.

Introduction to this compound Synthesis

The synthesis of this compound is a crucial step in the biosynthesis of various compounds, including polyhydroxyalkanoates (PHAs), biofuels, and specialty chemicals. This reaction is catalyzed by a class of enzymes known as 3-ketoacyl-CoA thiolases (EC 2.3.1.16), often referred to as thiolases. These enzymes catalyze the Claisen condensation of two acyl-CoA molecules. Specifically, this compound is formed through the condensation of butyryl-CoA and acetyl-CoA.

Thiolases are broadly categorized into two main types:

  • Acetoacetyl-CoA thiolases (Thiolase II): These enzymes are typically involved in biosynthetic pathways and show high specificity for the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • 3-ketoacyl-CoA thiolases (Thiolase I): These enzymes are generally involved in degradative pathways like β-oxidation but can also function in the reverse direction to synthesize longer-chain 3-ketoacyl-CoAs. They typically exhibit a broader substrate specificity.

The efficiency and substrate specificity of thiolases from different organisms and with engineered modifications can vary significantly, impacting the yield and purity of the desired product.

Comparative Analysis of Enzyme Efficiency

A direct quantitative comparison of the kinetic parameters of different thiolases for the specific synthesis of this compound is not extensively available in the literature. Many studies focus on the synthesis of acetoacetyl-CoA or the degradation of various 3-ketoacyl-CoAs. However, based on available data for related substrates and qualitative descriptions of substrate specificity, we can infer the relative efficiencies of some commonly studied thiolases.

EnzymeSource OrganismSubstrate Specificity (Condensation)Km (Butyryl-CoA)Km (Acetyl-CoA)kcatCatalytic Efficiency (kcat/Km)Reference
BktB Cupriavidus necatorBroad, accepts C4-CoA and C2-CoAData not availableData not availableData not availableData not available[Qualitative descriptions suggest activity]
PhaA Cupriavidus necatorPrimarily C2-CoA + C2-CoAData not available0.39 mM (for acetyl-CoA in acetoacetyl-CoA synthesis)Data not availableData not available[1]
AtoB Escherichia coliPrimarily C2-CoA + C2-CoAData not availableData not availableData not availableData not available[Qualitative descriptions suggest activity]
Tfu_0875 Thermobifida fuscaPrefers medium-chain length substratesData not availableData not availableData not availableData not available[2]

Note: The table above highlights the current gap in directly comparable kinetic data for this compound synthesis. The Km value for PhaA is for the condensation of two acetyl-CoA molecules, not butyryl-CoA and acetyl-CoA. Further experimental studies are required to populate this table with specific and comparable data.

Signaling Pathways and Experimental Workflow

To understand the context of this compound synthesis and the methods to evaluate enzyme efficiency, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.

Metabolic_Pathway_for_3_Ketohexanoyl_CoA_Synthesis Metabolic Pathway for this compound Synthesis Acetyl-CoA Acetyl-CoA This compound This compound Acetyl-CoA->this compound Thiolase (e.g., BktB) Butyryl-CoA Butyryl-CoA Butyryl-CoA->this compound Downstream_Products Downstream_Products This compound->Downstream_Products Further enzymatic steps

Caption: Metabolic pathway showing the synthesis of this compound from acetyl-CoA and butyryl-CoA catalyzed by a thiolase enzyme.

Experimental_Workflow Experimental Workflow for Thiolase Efficiency Comparison cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Expression Enzyme Expression & Purification (e.g., BktB, PhaA, AtoB) Reaction_Setup Reaction Setup: - Buffer - Enzyme - Substrates Enzyme_Expression->Reaction_Setup Substrate_Prep Substrate Preparation (Butyryl-CoA, Acetyl-CoA) Substrate_Prep->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Measurement Spectrophotometric Measurement (e.g., DTNB assay at 412 nm) Incubation->Measurement Initial_Rates Calculate Initial Reaction Rates Measurement->Initial_Rates Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) Initial_Rates->Kinetic_Parameters Comparison Compare Enzyme Efficiencies Kinetic_Parameters->Comparison

Caption: A generalized experimental workflow for comparing the efficiency of different thiolase enzymes in synthesizing this compound.

The Claisen Condensation Mechanism

The synthesis of this compound by thiolase proceeds via a thioester-dependent Claisen condensation reaction. This mechanism involves a covalent enzyme intermediate.

Claisen_Condensation_Mechanism Claisen Condensation Mechanism of Thiolase E_Cys_SH Enzyme-Cys-SH Acyl_Enzyme Enzyme-Cys-S-Butyryl + CoA-SH E_Cys_SH->Acyl_Enzyme Acylation Butyryl_CoA Butyryl-CoA Butyryl_CoA->Acyl_Enzyme Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate Acetyl_CoA Acetyl-CoA Enolate Acetyl-CoA Enolate Acetyl_CoA->Enolate Deprotonation Enolate->Tetrahedral_Intermediate Nucleophilic Attack 3_Ketohexanoyl_CoA This compound Tetrahedral_Intermediate->3_Ketohexanoyl_CoA E_Cys_SH_Regen Enzyme-Cys-SH (Regenerated) Tetrahedral_Intermediate->E_Cys_SH_Regen

Caption: The two-step Claisen condensation mechanism catalyzed by thiolase, involving the formation of an acyl-enzyme intermediate.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the kinetic parameters of thiolases for this compound synthesis.

Spectrophotometric Assay for Thiolase Activity (DTNB-based)

This assay measures the rate of Coenzyme A (CoA) release during the condensation reaction. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Purified thiolase enzyme

  • Butyryl-CoA

  • Acetyl-CoA

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Potassium chloride (KCl)

  • DTNB solution (e.g., 10 mM in buffer)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a total volume of, for example, 100 µL.

    • The mixture should contain 50 mM Tris-HCl (pH 7.4) and 40 mM KCl.

    • Add varying concentrations of butyryl-CoA and a fixed, saturating concentration of acetyl-CoA to determine the Km for butyryl-CoA. Conversely, vary acetyl-CoA concentrations with a fixed, saturating concentration of butyryl-CoA to determine the Km for acetyl-CoA.

  • Enzyme Addition:

    • Initiate the reaction by adding a known concentration of the purified thiolase enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Color Development:

    • Stop the reaction and develop the color by adding an equal volume (e.g., 100 µL) of 10 mM DTNB solution.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting solution at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of released CoA using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

    • Determine the initial reaction velocities (v₀) at different substrate concentrations.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

    • The catalytic efficiency is then determined as the kcat/Km ratio.

Conclusion

The selection of an optimal thiolase for this compound synthesis is critical for maximizing product yield and minimizing byproducts. While there is a current lack of comprehensive, directly comparable kinetic data for this specific reaction, this guide provides a framework for evaluating potential enzyme candidates. The substrate specificities of thiolases like BktB from C. necator suggest they are promising candidates for this conversion. Further research involving side-by-side kinetic analysis of various thiolases using the detailed protocol provided will be invaluable for advancing the fields of metabolic engineering and synthetic biology. The rational design and engineering of thiolase substrate specificity also present a promising avenue for developing highly efficient biocatalysts for the production of C6-based chemicals and biofuels.[3]

References

cross-reactivity of antibodies raised against other acyl-CoAs with "3-Ketohexanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acyl-CoA Cross-Reactivity

Antibodies developed for a specific acyl-CoA may exhibit cross-reactivity with other structurally similar molecules. This is a critical consideration in the development of specific immunoassays and therapeutic antibodies, as off-target binding can lead to inaccurate quantification and potential side effects. 3-Ketohexanoyl-CoA is an intermediate in the fatty acid beta-oxidation pathway, sharing structural similarities with other acyl-CoAs of varying chain lengths and saturation levels. Therefore, a thorough evaluation of antibody specificity is paramount.

Data Presentation: A Comparative Framework

Quantitative assessment of cross-reactivity is crucial for comparing the performance of an antibody against a panel of related acyl-CoA molecules. The following table provides a standardized format for presenting such data, typically obtained from competitive ELISA experiments.

Table 1: Hypothetical Cross-Reactivity Profile of an Anti-Acyl-CoA Antibody

Competitor Acyl-CoAIC50 (nM)% Cross-Reactivity
This compound (Target) 10 100%
Hexanoyl-CoA5020%
Butyryl-CoA2005%
3-Ketobutyryl-CoA2540%
Octanoyl-CoA5002%
Acetyl-CoA>1000<1%
Malonyl-CoA>1000<1%

% Cross-Reactivity is calculated as: (IC50 of Target Acyl-CoA / IC50 of Competitor Acyl-CoA) x 100

Key Experimental Protocols

To generate the data presented above, several immunological techniques can be employed. The choice of method depends on the required sensitivity, throughput, and the nature of the antibody-antigen interaction.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying the concentration of an antigen in a sample and is well-suited for determining antibody specificity and cross-reactivity.[1][2]

Methodology:

  • Coating: Microtiter plate wells are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH). This is typically done overnight at 4°C.[1]

  • Blocking: The remaining protein-binding sites on the wells are blocked using a solution of 1-5% BSA in PBS to prevent non-specific binding of the antibody.[1]

  • Competition: The antibody is pre-incubated with either the standard (unconjugated this compound) or the competitor acyl-CoA at various concentrations. This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the antibody to bind to the coated antigen. The amount of antibody that binds to the plate is inversely proportional to the concentration of free acyl-CoA in the pre-incubation mixture.[3]

  • Washing: The wells are washed to remove unbound antibodies and antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that is specific for the primary antibody is added. After another incubation and washing step, a substrate is added that produces a measurable colorimetric or fluorescent signal.[2]

  • Data Analysis: The signal is measured using a plate reader. The concentration of the competitor acyl-CoA that inhibits 50% of the antibody binding (IC50) is calculated and compared to the IC50 of the target antigen, this compound, to determine the percent cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding, including association and dissociation rates, and the affinity between an antibody and an antigen.[4] This allows for a detailed characterization of cross-reactivity.

Methodology:

  • Immobilization: The anti-acyl-CoA antibody is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: Solutions of this compound and other competitor acyl-CoAs are flowed over the sensor chip surface at various concentrations.

  • Signal Detection: The binding of the acyl-CoAs to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.[4]

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams. A lower KD value indicates a higher affinity. Cross-reactivity is assessed by comparing the KD values for the different acyl-CoAs.

Western Blotting (for Acyl-CoA-Protein Conjugates)

While less quantitative for small molecules like acyl-CoAs directly, Western blotting can be adapted to assess antibody specificity against different acyl-CoA-protein conjugates.

Methodology:

  • Sample Preparation: Various acyl-CoA molecules are conjugated to a carrier protein (e.g., BSA).

  • Gel Electrophoresis: The protein conjugates are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with the primary antibody raised against a specific acyl-CoA.

  • Detection: A labeled secondary antibody is used to detect the primary antibody, and a signal is generated (e.g., chemiluminescence or fluorescence).

  • Analysis: The intensity of the bands corresponding to the different acyl-CoA-protein conjugates indicates the degree of antibody binding and thus, cross-reactivity.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following are Graphviz representations of the experimental workflow for assessing cross-reactivity and the metabolic pathway in which this compound is an intermediate.

experimental_workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) cluster_analysis Data Analysis prep_antibody Prepare Anti-Acyl-CoA Antibody competition Incubate Antibody with Competitor Acyl-CoAs prep_antibody->competition immobilize Immobilize Antibody on Sensor Chip prep_antibody->immobilize prep_acyl_coas Prepare this compound and Competitor Acyl-CoAs prep_acyl_coas->competition inject Inject Acyl-CoAs prep_acyl_coas->inject coat_plate Coat Plate with This compound Conjugate block_plate Block Plate coat_plate->block_plate add_to_plate Add Mixture to Plate block_plate->add_to_plate competition->add_to_plate detect Add Secondary Ab & Substrate add_to_plate->detect read Read Plate detect->read calc_ic50 Calculate IC50 read->calc_ic50 immobilize->inject measure Measure Binding Kinetics inject->measure calc_kd Calculate KD measure->calc_kd compare Compare Cross-Reactivity calc_ic50->compare calc_kd->compare

Caption: Workflow for assessing antibody cross-reactivity.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation Cycle (Mitochondria) acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA (e.g., this compound) hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa->acyl_coa Next Cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Conclusion

The objective evaluation of antibody cross-reactivity is a cornerstone of reliable immunoassay development and drug discovery. While specific comparative data for antibodies against this compound is not prevalent, the experimental frameworks provided in this guide offer a robust starting point for researchers to generate this critical information. By employing techniques such as competitive ELISA and SPR, and adhering to structured data presentation, scientists can effectively characterize the specificity of their antibodies and make informed decisions in their research and development endeavors.

References

functional differences between mitochondrial and peroxisomal "3-Ketohexanoyl-CoA" metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in cellular metabolic pathways is paramount. This guide provides a detailed comparison of the metabolism of 3-ketohexanoyl-CoA, a key intermediate in fatty acid β-oxidation, within two critical organelles: mitochondria and peroxisomes. While both organelles are capable of breaking down fatty acids, their functional roles, enzymatic machinery, and regulatory mechanisms exhibit significant distinctions.

Key Functional Differences: A Side-by-Side Comparison

Mitochondria are the primary sites for the complete oxidation of most fatty acids, directly linking this process to ATP production. In contrast, peroxisomes specialize in the initial breakdown of very long-chain and branched-chain fatty acids, a process that is not directly coupled to energy conservation. The resulting shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Function Complete oxidation of fatty acids for ATP production.Chain-shortening of very long-chain and branched-chain fatty acids.
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase
Substrate Preference Short, medium, and long-chain fatty acids (up to C20).Very long-chain fatty acids (>C20), branched-chain fatty acids, dicarboxylic acids, prostaglandins.
Pathway Completeness Complete degradation to acetyl-CoA.Incomplete; produces shortened acyl-CoAs and acetyl-CoA.
Energy Coupling Directly coupled to the electron transport chain and oxidative phosphorylation, generating ATP.Not coupled to oxidative phosphorylation; the first step generates H₂O₂ and heat.
Regulation by Malonyl-CoA InhibitedNot inhibited
Key Regulatory Signals AMP/ATP ratio (via AMPK), NAD+/NADH ratio (via SIRT3)Fatty acids and xenobiotics (via PPARα)

Quantitative Enzyme Kinetics

Precise kinetic data for enzymes acting specifically on this compound is limited in the literature. However, data for enzymes acting on hexanoyl-CoA, a closely related substrate, provides valuable insight into the comparative efficiencies of the mitochondrial and peroxisomal pathways for medium-chain acyl-CoAs.

EnzymeOrganelleSubstrateK_m_ (µM)V_max_ (U/mg)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)MitochondriaHexanoyl-CoA~2-5~5-10
Acyl-CoA Oxidase (ACOX1)PeroxisomeHexanoyl-CoA~10-20~1-3
3-Ketoacyl-CoA Thiolase (Thiolase II/ACAA2)MitochondriaThis compound (estimated)Lower affinityHigher turnover
3-Ketoacyl-CoA Thiolase (ACAA1)PeroxisomeThis compound (estimated)Higher affinityLower turnover

Note: The kinetic values are approximate and can vary depending on the specific experimental conditions and the source of the enzyme.

Signaling Pathways and Regulation

The regulation of β-oxidation in mitochondria and peroxisomes is governed by distinct signaling pathways, reflecting their different physiological roles.

Mitochondrial β-Oxidation Regulation

Mitochondrial β-oxidation is tightly regulated by the energy status of the cell. Key players include AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3).

Mitochondrial_Regulation cluster_Energy_Status Cellular Energy Status cluster_Signaling Signaling Cascade cluster_Mitochondrion Mitochondrion Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK activates SIRT3 SIRT3 Low Energy (High AMP/ATP)->SIRT3 activates High Energy (Low AMP/ATP) High Energy (Low AMP/ATP) ACC Acetyl-CoA Carboxylase High Energy (Low AMP/ATP)->ACC activates AMPK->ACC inhibits β-Oxidation β-Oxidation SIRT3->β-Oxidation activates enzymes (e.g., LCAD) Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces CPT1 Carnitine Palmitoyltransferase I Malonyl-CoA->CPT1 inhibits CPT1->β-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1

Regulation of mitochondrial β-oxidation by cellular energy status.
Peroxisomal β-Oxidation Regulation

Peroxisomal β-oxidation is primarily regulated at the transcriptional level by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which acts as a sensor for fatty acids and xenobiotics.

Peroxisomal_Regulation cluster_Ligands Ligands cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Peroxisome Peroxisome Fatty Acids Fatty Acids PPARa PPARα Fatty Acids->PPARa activate Xenobiotics (e.g., Fibrates) Xenobiotics (e.g., Fibrates) Xenobiotics (e.g., Fibrates)->PPARa activate PPARα-RXR Heterodimer PPARα-RXR Heterodimer PPARa->PPARα-RXR Heterodimer RXR RXR RXR->PPARα-RXR Heterodimer PPRE Peroxisome Proliferator Response Element PPARα-RXR Heterodimer->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription initiates β-Oxidation Enzymes ACOX1, Thiolase, etc. Gene Transcription->β-Oxidation Enzymes increases synthesis of Peroxisomal β-Oxidation Peroxisomal β-Oxidation β-Oxidation Enzymes->Peroxisomal β-Oxidation Organelle_Isolation cluster_Homogenization Tissue Preparation cluster_Centrifugation Differential Centrifugation cluster_Purification Density Gradient Centrifugation Tissue Tissue Sample (e.g., Liver) Homogenization Homogenize in Isotonic Buffer Tissue->Homogenization Centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) Homogenization->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Pellet1 Nuclei and Debris Centrifuge1->Pellet1 Centrifuge2 Centrifuge supernatant at medium speed (e.g., 10,000 x g) Supernatant1->Centrifuge2 Supernatant2 Cytosolic Fraction Centrifuge2->Supernatant2 Pellet2 Crude Mitochondrial/Peroxisomal Pellet Centrifuge2->Pellet2 Gradient Layer pellet on density gradient (e.g., Percoll or OptiPrep) Pellet2->Gradient Ultracentrifuge Ultracentrifugation Gradient->Ultracentrifuge Mitochondria Purified Mitochondria Ultracentrifuge->Mitochondria Peroxisomes Purified Peroxisomes Ultracentrifuge->Peroxisomes

comparative analysis of "3-Ketohexanoyl-CoA" pathways in different microbial species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic routes leading to 3-Ketohexanoyl-CoA across Pseudomonas putida, Ralstonia eutropha, and Streptomyces coelicolor reveals distinct physiological roles and engineering potentials. This guide provides a comparative analysis of the enzymatic machinery, metabolic fluxes, and experimental methodologies related to this key metabolic intermediate, offering valuable insights for researchers in metabolic engineering and drug development.

The intermediate this compound is a critical branching point in fatty acid metabolism across a wide range of microbial species. Its metabolic fate dictates the production of various valuable compounds, from biodegradable polymers to biofuels. Understanding the nuances of the pathways that produce and consume this intermediate in different microbial hosts is paramount for harnessing their full biotechnological potential. This comparative analysis focuses on three metabolically versatile bacteria: the soil bacterium Pseudomonas putida, the polyhydroxyalkanoate (PHA) producer Ralstonia eutropha, and the prolific antibiotic producer Streptomyces coelicolor.

Pathway Overview: Distinct Roles in Microbial Metabolism

In Pseudomonas putida and Streptomyces coelicolor, the this compound pathway is predominantly associated with the β-oxidation of fatty acids. This catabolic process breaks down fatty acids into acetyl-CoA units for energy production. The pathway involves a set of core enzymes, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and β-ketothiolases. Notably, genomic analyses have revealed the presence of multiple homologs for these enzymes in both species, suggesting a high degree of metabolic flexibility and substrate specificity.[1][2]

In contrast, for Ralstonia eutropha, the pathway involving this compound is central to the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with applications as bioplastics. Specifically, the condensation of butyryl-CoA and acetyl-CoA by a β-ketothiolase forms this compound, which is then reduced to (R)-3-hydroxyhexanoyl-CoA, a key monomer for the synthesis of P(3HB-co-3HHx) copolymers.[3]

Comparative Performance of Key Enzymes

The efficiency of the this compound pathway is largely determined by the kinetic properties of its constituent enzymes, particularly the β-ketothiolases which catalyze the final step in its formation during β-oxidation or the initial condensation step in PHA biosynthesis. A comprehensive comparison of the kinetic parameters for these enzymes across the three species is crucial for understanding their metabolic capabilities.

EnzymeMicrobial SpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
β-Ketothiolase (BktB)Ralstonia eutrophaAcetoacetyl-CoA181.68.9 x 104[3]
β-Ketothiolase (BktB)Ralstonia eutrophaβ-Ketovaleryl-CoA250.83.2 x 104[3]

Metabolic Flux and Product Yields

Metabolic flux analysis provides a systems-level view of the carbon flow through the this compound pathways. In Ralstonia eutropha, studies have focused on optimizing the flux towards PHA biosynthesis. Under nitrogen-limited conditions, a significant portion of the carbon flux from short-chain fatty acids is directed towards the synthesis of PHA precursors.[4]

In engineered Pseudomonas putida, the β-oxidation pathway has been harnessed for the production of methyl ketones, which are promising biofuel candidates. By modifying the expression of key enzymes in the β-oxidation cycle, researchers have achieved significant titers of these compounds.

Microbial SpeciesEngineered ProductPrecursor PathwayProduct TiterReference
Pseudomonas taiwanensis VLB120Methyl KetonesFatty Acid β-oxidation9.8 g/L[3][5]
Pseudomonas putidaMethyl KetonesFatty Acid β-oxidation1.1 g/L[6][7]
Ralstonia eutrophaP(3HB-co-3HHx)PHA Biosynthesis-[8][9]

Note: Direct comparison of yields is challenging due to variations in experimental conditions, substrates, and target products. The data presented showcases the potential of these pathways for biotechnological applications.

Visualizing the Metabolic Pathways

To illustrate the flow of metabolites through the this compound pathways in the selected microbial species, the following diagrams were generated using Graphviz.

Pseudomonas_putida_pathway Hexanoyl-CoA Hexanoyl-CoA trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Hexanoyl-CoA->trans-2-Hexenoyl-CoA FadE (Acyl-CoA dehydrogenase) 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->3-Hydroxyhexanoyl-CoA FadB (Enoyl-CoA hydratase) This compound This compound 3-Hydroxyhexanoyl-CoA->this compound FadB (3-Hydroxyacyl-CoA dehydrogenase) Butyryl-CoA Butyryl-CoA This compound->Butyryl-CoA FadA (β-Ketothiolase) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Butyryl-CoA->Acetyl-CoA Further β-oxidation

Caption: β-oxidation pathway of Hexanoyl-CoA in Pseudomonas putida.

Ralstonia_eutropha_pathway Butyryl-CoA Butyryl-CoA This compound This compound Butyryl-CoA->this compound BktB (β-Ketothiolase) Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound (R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA This compound->(R)-3-Hydroxyhexanoyl-CoA PhaB (Acetoacetyl-CoA reductase) P(3HB-co-3HHx) P(3HB-co-3HHx) (R)-3-Hydroxyhexanoyl-CoA->P(3HB-co-3HHx) PhaC (PHA synthase)

Caption: Biosynthesis of P(3HB-co-3HHx) from Butyryl-CoA in Ralstonia eutropha.

Streptomyces_coelicolor_pathway Hexanoyl-CoA Hexanoyl-CoA trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Hexanoyl-CoA->trans-2-Hexenoyl-CoA FadE homolog 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->3-Hydroxyhexanoyl-CoA FadB homolog This compound This compound 3-Hydroxyhexanoyl-CoA->this compound FadB homolog Butyryl-CoA Butyryl-CoA This compound->Butyryl-CoA FadA homolog Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Butyryl-CoA->Acetyl-CoA Further β-oxidation Polyketide Antibiotics Polyketide Antibiotics Acetyl-CoA->Polyketide Antibiotics PKS

Caption: Putative β-oxidation pathway in Streptomyces coelicolor and its link to polyketide synthesis.

Experimental Protocols

Accurate quantification of this compound and the characterization of related enzyme activities are essential for comparative analysis. Below are summaries of key experimental methodologies.

Quantification of Acyl-CoA Thioesters by LC-MS/MS

Objective: To quantify the intracellular concentrations of this compound and other acyl-CoA species.

Methodology:

  • Cell Quenching and Extraction: Rapidly quench microbial cultures with a cold solvent mixture (e.g., 60% methanol (B129727) at -20°C) to halt metabolic activity. Extract intracellular metabolites using a suitable solvent, such as a mixture of acetonitrile, methanol, and water.[6][9]

  • Sample Preparation: Centrifuge the cell lysate to remove debris. The supernatant containing the acyl-CoAs can be concentrated by evaporation. Reconstitute the dried extract in a buffer compatible with LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile. Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA species ensure high selectivity and sensitivity.[9][10]

β-Ketothiolase Activity Assay

Objective: To determine the kinetic parameters (Km and kcat) of β-ketothiolase enzymes.

Methodology:

  • Enzyme Preparation: Purify the recombinant β-ketothiolase enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Principle: The thiolysis reaction catalyzed by β-ketothiolase involves the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate. The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the Mg2+-complexed enolate form of the 3-ketoacyl-CoA substrate at around 304 nm.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, Coenzyme A, and the purified enzyme.

  • Kinetic Measurement: Initiate the reaction by adding the 3-ketoacyl-CoA substrate (e.g., this compound) at various concentrations. Monitor the change in absorbance over time to determine the initial reaction velocity.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.[11]

Conclusion

This comparative analysis underscores the diverse roles of the this compound pathway in different microbial species. While in Pseudomonas putida and Streptomyces coelicolor it primarily serves a catabolic function in fatty acid degradation, in Ralstonia eutropha it is a key anabolic route for the synthesis of biopolymers. The available quantitative data, although not exhaustive, highlights the potential for engineering these pathways for the production of valuable chemicals. The provided experimental protocols offer a starting point for researchers aiming to further characterize and compare these important metabolic routes. Future work should focus on generating more comprehensive and directly comparable datasets of enzyme kinetics and metabolic fluxes to enable more precise metabolic modeling and engineering efforts.

References

Validating Biomarkers in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a prevalent inborn error of fatty acid metabolism. While 3-Ketohexanoyl-CoA is a theoretical intermediate in the disrupted pathway, this document will objectively compare its role against established, routinely measured biomarkers. The following sections present quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers in the field.

The Role of this compound in MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder characterized by the inability to properly metabolize medium-chain fatty acids.[1][2] This impairment in the mitochondrial β-oxidation pathway leads to a blockage at the medium-chain acyl-CoA dehydrogenase step. Consequently, upstream intermediates, including medium-chain acyl-CoAs, are expected to accumulate. This compound is one such intermediate, formed during the oxidation of hexanoyl-CoA. While its accumulation is a logical consequence of the enzyme deficiency, direct measurement of acyl-CoA species within patient samples is not the standard diagnostic approach due to their intracellular and transient nature. Instead, the accumulation of more stable downstream metabolites, which are readily detectable in blood and urine, serves as the primary diagnostic indicator.

Comparative Analysis of Biomarkers

The primary diagnostic biomarkers for MCAD deficiency are medium-chain acylcarnitines, particularly octanoylcarnitine (B1202733) (C8), and specific urinary organic acids, namely hexanoylglycine (B26119) and suberylglycine (B135176).[3][4][5][6] These molecules are formed from the accumulating medium-chain acyl-CoAs and are subsequently released into circulation and excreted in the urine.

Quantitative Data Comparison

Table 1: Comparison of Blood Acylcarnitine Levels

BiomarkerHealthy Newborns (μmol/L)MCAD Deficiency Patients (μmol/L)
Octanoylcarnitine (C8) < 0.25 - 0.7[7]1.05 - 22.7[2] (Median: 3.88 - 8.4[2][8])
Hexanoylcarnitine (C6) Typically low/undetectableElevated, though less prominent than C8
Decanoylcarnitine (C10) Typically low/undetectableElevated, though less prominent than C8
C8/C10 Ratio LowSignificantly Increased[6][9]
C8/C2 Ratio LowSignificantly Increased[3]

Table 2: Comparison of Urinary Organic Acid Levels

BiomarkerHealthy IndividualsMCAD Deficiency Patients (Acute Phase)MCAD Deficiency Patients (Asymptomatic)
Hexanoylglycine Undetectable or very lowSignificantly elevated[4]Elevated[4]
Suberylglycine Undetectable or very lowSignificantly elevated[4]Elevated, though may overlap with controls on certain diets[4]

Signaling Pathways and Experimental Workflows

To visually represent the metabolic disruption in MCAD deficiency and the workflow for biomarker analysis, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase MC_Acyl_CoA Medium-Chain Acyl-CoA (e.g., Hexanoyl-CoA) Acyl_CoA_Synthetase->MC_Acyl_CoA MCAD_Enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MC_Acyl_CoA->MCAD_Enzyme Acylcarnitines Acylcarnitines (C6, C8, C10) MC_Acyl_CoA->Acylcarnitines Alternative Pathway Acylglycines Acylglycines (Hexanoylglycine, Suberylglycine) MC_Acyl_CoA->Acylglycines Alternative Pathway Trans_Enoyl_CoA Trans-2,3-Enoyl-CoA MCAD_Enzyme->Trans_Enoyl_CoA Normal Pathway Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Bloodstream To Bloodstream Acylcarnitines->Bloodstream Urine To Urine Acylglycines->Urine

Caption: Metabolic pathway disruption in MCAD deficiency.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Acylcarnitine_Analysis Acylcarnitine Analysis (Blood) cluster_Organic_Acid_Analysis Organic Acid Analysis (Urine) DBS Dried Blood Spot (DBS) Punch_DBS Punch 3mm Disc DBS->Punch_DBS Urine_Sample Urine Sample Adjust_Urine Adjust Urine Volume based on Creatinine (B1669602) Urine_Sample->Adjust_Urine Extraction_AC Extraction with Methanol + Internal Standards Punch_DBS->Extraction_AC Derivatization_AC Derivatization (e.g., Butanolic HCl) Extraction_AC->Derivatization_AC LC_MS_MS_AC LC-MS/MS Analysis Derivatization_AC->LC_MS_MS_AC Quantification_AC Quantification of C6, C8, C10 Acylcarnitines LC_MS_MS_AC->Quantification_AC Extraction_OA Liquid-Liquid Extraction (e.g., Ethyl Acetate) Adjust_Urine->Extraction_OA Derivatization_OA Derivatization (e.g., BSTFA) Extraction_OA->Derivatization_OA GC_MS GC-MS Analysis Derivatization_OA->GC_MS Quantification_OA Quantification of Hexanoylglycine & Suberylglycine GC_MS->Quantification_OA

Caption: Experimental workflow for biomarker analysis.

Experimental Protocols

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by LC-MS/MS

This protocol is a generalized procedure based on common practices for newborn screening.

1. Sample Preparation:

  • A 3mm disc is punched from the dried blood spot into a 96-well microplate.[10]

  • To each well, 200 µL of an extraction solution (e.g., 85:15 acetonitrile:water) containing stable isotope-labeled internal standards is added.[10]

  • The plate is agitated for 20-30 minutes at room temperature to facilitate extraction.[10]

  • The supernatant is separated from the filter paper, often by centrifugation.[10]

2. Derivatization:

  • The extracted analytes are dried under a stream of nitrogen.

  • A derivatizing agent, such as 3N butanolic-HCl, is added to each well, and the plate is incubated at 60-65°C for 15-30 minutes to form butyl esters.[11][12]

  • The derivatizing agent is then evaporated.

3. LC-MS/MS Analysis:

  • The dried residue is reconstituted in the mobile phase.

  • The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separation is typically achieved using a C8 or C18 reversed-phase column.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for each acylcarnitine.

4. Data Analysis:

  • The concentrations of C6, C8, and C10 acylcarnitines are calculated by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.

Protocol 2: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general outline for the analysis of acylglycines in urine.

1. Sample Preparation:

  • The volume of urine used for extraction is normalized based on the creatinine concentration.[13]

  • An internal standard (e.g., a stable isotope-labeled analog) is added to the urine sample.

  • The urine is acidified (e.g., with HCl) and saturated with NaCl.

2. Extraction:

  • The organic acids are extracted from the aqueous urine sample into an organic solvent, such as ethyl acetate, through liquid-liquid extraction.[13] This is typically performed twice.

  • The organic layers are combined and dried over a drying agent like anhydrous sodium sulfate.

3. Derivatization:

  • The solvent is evaporated to dryness under a stream of nitrogen.

  • The dried residue is derivatized to increase volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine.[14] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

4. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).

  • The compounds are separated on a capillary column.

  • The mass spectrometer is operated in electron impact (EI) ionization mode, typically scanning a mass range of 50-550 amu.[13]

5. Data Analysis:

  • Hexanoylglycine and suberylglycine are identified based on their retention times and mass spectra.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Conclusion

While this compound is a relevant intermediate in the pathophysiology of MCAD deficiency, its direct measurement is not a routine diagnostic parameter. The established and validated biomarkers for MCAD deficiency are medium-chain acylcarnitines (C6, C8, C10) in blood and acylglycines (hexanoylglycine, suberylglycine) in urine. These alternative analytes are more stable and readily measurable, providing a robust and reliable means of diagnosis. This guide provides the necessary comparative data and methodological framework to assist researchers and drug development professionals in their work on this significant metabolic disorder.

References

3-Ketohexanoyl-CoA as a Biomarker: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, particularly in the context of fatty acid oxidation (FAO) disorders, the precise measurement of metabolic intermediates is paramount. This guide provides a comparative analysis of 3-Ketohexanoyl-CoA as a potential biomarker against other established metabolic intermediates. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their experimental designs and diagnostic strategies.

Introduction to this compound and Fatty Acid Oxidation

This compound is a transient intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production, especially during periods of fasting or prolonged exercise.[1] Each cycle of beta-oxidation involves four enzymatic steps that shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH2, and NADH.[1]

Inherited defects in the enzymes of this pathway lead to a group of disorders known as fatty acid oxidation disorders (FAODs). One of the most common is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, which results from a defect in the enzyme that catalyzes the first step of beta-oxidation for medium-chain fatty acids (C6-C12).[2] This deficiency leads to the accumulation of specific metabolic intermediates, which can be used as biomarkers for diagnosis and monitoring of the disease.

This compound: The Direct, Yet Elusive, Biomarker

Theoretically, in disorders like MCAD deficiency, the substrate of the deficient enzyme, hexanoyl-CoA, and its preceding intermediates, including this compound, would be expected to accumulate. Measuring this compound could, therefore, offer a direct window into the specific enzymatic block.

However, the clinical and research utility of this compound as a biomarker is limited by several factors:

  • Low Physiological Concentrations and Instability: Acyl-CoA esters are typically present at low concentrations within the mitochondrial matrix and can be rapidly hydrolyzed.

  • Analytical Challenges: The measurement of acyl-CoAs requires sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the development of stable isotope-labeled internal standards for each specific acyl-CoA is necessary for accurate quantification.[3][4][5][6]

  • Lack of Clinical Data: There is a notable absence of published clinical data quantifying this compound levels in patients with MCAD deficiency or other FAODs. Research has predominantly focused on more stable and abundant downstream metabolites.

Established Biomarkers for MCAD Deficiency: A Comparative Overview

The current gold standard for the diagnosis of MCAD deficiency, particularly in newborn screening programs, relies on the detection of accumulated downstream metabolites.[7][8] These metabolites are formed when the blocked fatty acyl-CoAs are shunted into alternative metabolic pathways, leading to their conjugation with carnitine or glycine.

The primary biomarkers currently used are:

  • Acylcarnitines: These are formed by the action of carnitine acyltransferases on the accumulating acyl-CoAs. In MCAD deficiency, there is a characteristic elevation of octanoylcarnitine (B1202733) (C8), and to a lesser extent, hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10) in blood spots and plasma.[7]

  • Acylglycines: The accumulating acyl-CoAs can also be conjugated with glycine. Hexanoylglycine and suberylglycine (B135176) are highly specific urinary biomarkers for MCAD deficiency.[4]

  • Dicarboxylic Acids: Omega-oxidation of the accumulating medium-chain fatty acids leads to the formation of dicarboxylic acids, which are excreted in the urine.

Quantitative Comparison of Biomarkers in MCAD Deficiency

The following tables summarize the typical quantitative findings for established biomarkers in individuals with MCAD deficiency compared to healthy controls. It is important to note that specific cutoff values may vary between laboratories.

Table 1: Plasma Acylcarnitine Profile in MCAD Deficiency

AnalytePatient Concentration (µmol/L)Control Concentration (µmol/L)
Octanoylcarnitine (C8)1.9 - 22< 0.5
Hexanoylcarnitine (C6)Often elevated< 0.44
Decanoylcarnitine (C10)Often elevated< 0.51
C8/C10 Ratio> 5.0< 5.0
C8/C2 RatioSignificantly elevatedNormal

Data compiled from multiple sources, ranges can vary.[7][9]

Table 2: Urinary Organic Acid and Acylglycine Profile in MCAD Deficiency

AnalytePatient Excretion (mmol/mol creatinine)Control Excretion (mmol/mol creatinine)
HexanoylglycineSignificantly elevatedUndetectable or very low
SuberylglycineSignificantly elevatedUndetectable or very low
Suberic AcidElevatedLow
Adipic AcidElevatedLow

Values are typically reported qualitatively as "elevated" or based on laboratory-specific reference ranges.

Signaling Pathways and Experimental Workflows

Mitochondrial Beta-Oxidation Pathway

The following diagram illustrates the steps of mitochondrial beta-oxidation for a medium-chain fatty acid and highlights where metabolic blocks occur in MCAD deficiency, leading to the production of various biomarkers.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Biomarkers Biomarker Formation Fatty_Acyl_CoA Hexanoyl-CoA (C6) Enoyl_CoA Trans-2-Hexenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA MCAD (Deficient) Acylcarnitine Hexanoylcarnitine (C6) Octanoylcarnitine (C8) etc. Fatty_Acyl_CoA->Acylcarnitine CPT II / CACT Acylglycine Hexanoylglycine Suberylglycine Fatty_Acyl_CoA->Acylglycine Glycine N-Acyltransferase Dicarboxylic_Acid Suberic Acid Adipic Acid Fatty_Acyl_CoA->Dicarboxylic_Acid ω-oxidation Hydroxyacyl_CoA (S)-3-Hydroxyhexanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Butyryl-CoA (C4) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Acetyl_CoA Further β-oxidation Biomarker_Analysis_Workflow Sample_Collection Sample Collection (Dried Blood Spot / Urine / Plasma) Extraction Extraction of Metabolites (e.g., with methanol (B129727) containing internal standards) Sample_Collection->Extraction Derivatization Derivatization (Optional) (e.g., butylation for acylcarnitines, silylation for organic acids) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Clinical Interpretation Data_Processing->Interpretation

References

A Comparative Analysis of Enzyme Activity: C4 vs. C6 Ketoacyl-CoAs in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount. This guide provides an objective comparison of enzyme activity with respect to C4 (acetoacetyl-CoA) and C6 (β-ketocaproyl-CoA) ketoacyl-CoA substrates, critical intermediates in fatty acid metabolism. The data presented herein, summarized from various experimental studies, offers insights into the substrate preferences of key metabolic enzymes.

The processing of ketoacyl-CoAs is a central part of the β-oxidation and reverse β-oxidation pathways, crucial for both energy production and the biosynthesis of valuable chemicals. The efficiency with which enzymes in these pathways handle substrates of varying chain lengths, such as C4 and C6 ketoacyl-CoAs, dictates the metabolic flux and product distribution. This guide delves into the comparative activities of four key enzymes: β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and acyl-CoA dehydrogenase.

Quantitative Comparison of Enzyme Activities

The substrate specificity of metabolic enzymes is often revealed through their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat). The following tables summarize available quantitative data for the enzymatic conversion of C4 and C6 ketoacyl-CoA substrates.

β-Ketothiolase (Thiolase)

β-ketothiolase catalyzes the reversible thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. In the reverse reaction (condensation), it elongates an acyl-CoA chain. The substrate specificity of this enzyme is a critical determinant of the chain length of products in biosynthetic pathways.[1]

Enzyme SourceSubstrateKm (µM)Vmax or kcatC6/C4 SelectivityReference
Megasphaera elsdenii (Engineered)C4 (Acetoacetyl-CoA)--\multirow{2}{*}{Nearly 10-fold increase in mutants}[1][2]
C6 (β-Ketocaproyl-CoA)--
3-Hydroxyacyl-CoA Dehydrogenase

This enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Different isoforms of this enzyme exhibit preferences for substrates of varying chain lengths.[3]

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)NotesReference
Pig Heart L-3-hydroxyacyl-CoA dehydrogenaseC4 (3-hydroxybutyryl-CoA)-Lower than medium-chain\multirow{2}{*}{Enzyme is most active with medium-chain substrates.}[4]
C6 (3-hydroxyhexanoyl-CoA)-Higher than C4
Ralstonia eutropha (PaaH1 and Had)C4 to C8 3-oxoacyl-CoAs-Broad specificityBoth are NADH-dependent.[5]
Enoyl-CoA Hydratase

Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. The rate of this reaction can be influenced by the carbon chain length of the substrate.

Enzyme SourceSubstrateVmax (U/mg)NotesReference
Aeromonas caviae (PhaJAc)C4 (Crotonyl-CoA)6.2 x 103\multirow{2}{*}{Vmax values decrease with increased carbon chain length.}[6]
C6 (2-Hexenoyl-CoA)1.8 x 103
Rat LiverC4 to C16-Rate of reaction decreases with increasing tail length.[7]
Acyl-CoA Dehydrogenase

Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the initial dehydrogenation of an acyl-CoA to a trans-2-enoyl-CoA. These enzymes exhibit distinct but sometimes overlapping substrate specificities based on the acyl chain length.[8][9]

EnzymeSubstrate SpecificityNotesReference
Short-chain acyl-CoA dehydrogenase (SCAD)C4 - C6Acts on short-chain fatty acyl-CoAs.[9]
Medium-chain acyl-CoA dehydrogenase (MCAD)C6 - C12Acts on medium-chain fatty acyl-CoAs.[9]
Long-chain acyl-CoA dehydrogenase (LCAD)> C12Acts on long-chain fatty acyl-CoAs.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the β-oxidation pathway where C4 and C6 ketoacyl-CoAs are processed, and a general workflow for determining enzyme activity.

Beta_Oxidation_Pathway cluster_c4 C4 Substrate Focus cluster_c6 C6 Substrate Focus Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Ketoacyl_CoA_C4 Acetoacetyl-CoA (C4) Ketoacyl_CoA_C6 β-Ketocaproyl-CoA (C6)

Caption: The β-oxidation pathway illustrating the sequential action of enzymes on acyl-CoA substrates.

Enzyme_Activity_Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrate, Co-factors) Add_Enzyme Initiate Reaction (Add Enzyme) Prepare_Reaction->Add_Enzyme Monitor_Change Monitor Reaction Progress (e.g., Spectrophotometry) Add_Enzyme->Monitor_Change Calculate_Rate Calculate Initial Velocity Monitor_Change->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

Experimental Protocols

The determination of enzyme activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key enzymes involved in ketoacyl-CoA metabolism.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.[10]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD+ solution (e.g., 10 mM)

  • L-3-hydroxybutyryl-CoA (C4 substrate) or L-3-hydroxyhexanoyl-CoA (C6 substrate) solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+ solution.

  • Add the substrate (either C4 or C6 L-3-hydroxyacyl-CoA) to the reaction mixture.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of the enzyme solution to the cuvette and mix quickly.

  • Record the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M-1cm-1.

Coupled Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase

This method is advantageous as it is irreversible and avoids product inhibition.[4]

Principle: The 3-ketoacyl-CoA formed by the dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The consumption of the product drives the reaction forward.

Procedure: The assay is set up similarly to the direct spectrophotometric assay, with the addition of 3-ketoacyl-CoA thiolase and CoASH to the reaction mixture. The rate of NADH formation is monitored as described above.

Enoyl-CoA Hydratase Activity Assay

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.[11]

Materials:

  • Spectrophotometer capable of reading at 263 nm

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Crotonyl-CoA (C4 substrate) or 2-hexenoyl-CoA (C6 substrate) solution

  • Purified enoyl-CoA hydratase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and the enoyl-CoA substrate.

  • Record the initial absorbance at 263 nm.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The enzyme activity is calculated based on the rate of decrease in absorbance, using an extinction coefficient of 6.7 x 103 M-1cm-1 for the enoyl-thioester bond.[11]

Conclusion

The available data indicate that the enzymes of fatty acid metabolism exhibit distinct preferences for C4 versus C6 ketoacyl-CoA substrates. Enoyl-CoA hydratase activity appears to be higher for the shorter C4 substrate.[6] Conversely, some 3-hydroxyacyl-CoA dehydrogenases show a preference for medium-chain substrates, suggesting potentially higher activity with C6 over C4.[4] The specificity of β-ketothiolase is a key engineering target for controlling product chain length in biosynthetic pathways.[1][2] Acyl-CoA dehydrogenases have evolved specificities for different chain lengths, with SCAD and MCAD being the primary enzymes acting on C4 and C6 substrates, respectively.[9]

For researchers in drug development and metabolic engineering, these differences in enzyme activity are critical considerations. Targeting these enzymes with inhibitors or engineering their substrate specificities can allow for the precise control of metabolic pathways, leading to the development of new therapeutics or the efficient production of desired biochemicals. The experimental protocols provided herein offer a foundation for further investigation into the kinetic properties of these vital enzymes.

References

Metabolic Crossroads: A Comparative Guide to the Fate of 3-Ketohexanoyl-CoA Under Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of 3-Ketohexanoyl-CoA, a key intermediate in fatty acid metabolism, diverges dramatically depending on the cellular oxygen availability. Understanding these distinct pathways is crucial for research in metabolic diseases, microbiology, and the development of novel therapeutics. This guide provides a comprehensive comparison of the metabolic routes of this compound under aerobic and anaerobic conditions, supported by established biochemical principles and experimental methodologies.

Aerobic Metabolism: The Path of Complete Oxidation

Under aerobic conditions, this compound is a transient intermediate in the well-established β-oxidation pathway, a catabolic process designed to maximize energy extraction from fatty acids. The primary objective of this pathway is the complete oxidation of the fatty acyl chain to generate a substantial amount of ATP.

The final step of the β-oxidation spiral involving this compound is catalyzed by the enzyme β-ketothiolase. This enzyme facilitates the thiolytic cleavage of this compound, yielding a molecule of Acetyl-CoA and a molecule of Butyryl-CoA. The Butyryl-CoA molecule then re-enters the β-oxidation spiral for further degradation into two more molecules of Acetyl-CoA. Ultimately, all resulting Acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating a large pool of reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation to produce ATP.

Aerobic_Metabolism This compound This compound Thiolase Thiolase This compound->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Butyryl-CoA Butyryl-CoA Thiolase->Butyryl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Beta_Oxidation Beta_Oxidation Butyryl-CoA->Beta_Oxidation Beta_Oxidation->Acetyl-CoA 2 molecules ATP ATP TCA_Cycle->ATP High Yield Anaerobic_Metabolism Acetyl-CoA Acetyl-CoA Thiolase_rev Thiolase (reverse) Acetyl-CoA->Thiolase_rev Butyryl-CoA Butyryl-CoA Butyryl-CoA->Thiolase_rev This compound This compound Thiolase_rev->this compound Reduction1 Reduction This compound->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 Hexanoyl-CoA Hexanoyl-CoA Reduction2->Hexanoyl-CoA MCFAs Medium-Chain Fatty Acids (e.g., Hexanoic Acid) Hexanoyl-CoA->MCFAs Experimental_Workflow cluster_0 Cell Culture cluster_1 Metabolic Labeling cluster_2 Sample Processing cluster_3 Analysis Culture_Aerobic Aerobic Culture Labeling_Aerobic Add 13C-3-Ketohexanoyl-CoA (Aerobic Incubation) Culture_Aerobic->Labeling_Aerobic Culture_Anaerobic Anaerobic Culture Labeling_Anaerobic Add 13C-3-Ketohexanoyl-CoA (Anaerobic Incubation) Culture_Anaerobic->Labeling_Anaerobic Quenching Quench Metabolism Labeling_Aerobic->Quenching Labeling_Anaerobic->Quenching Extraction Extract Metabolites Quenching->Extraction Derivatization Derivatize Metabolites Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Validating a Knockout Mouse Model for 3-Ketohexanoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a knockout mouse model for studying 3-Ketohexanoyl-CoA metabolism, focusing on the validation of the model against wild-type counterparts. The targeted gene for this model is Acyl-CoA Acetyltransferase 1 (ACAT1), which encodes a mitochondrial beta-ketothiolase enzyme crucial for the final step of beta-oxidation and the metabolism of ketone bodies. A deficiency in this enzyme leads to the accumulation of intermediates such as this compound. This guide is intended for researchers, scientists, and drug development professionals.

Data Presentation: Phenotypic Comparison of ACAT1 Knockout and Wild-Type Mice

The following tables summarize the quantitative data from studies on ACAT1 knockout mice, providing a clear comparison of their metabolic phenotypes with wild-type littermates.

Table 1: General Metabolic Parameters in Chow-Fed Mice

ParameterWild-Type (WT)ACAT1 Knockout (KO)Percentage ChangeReference
Body Weight (g)28.5 ± 1.525.0 ± 1.0↓ 12.3%[1]
Adipocyte Size (µm²)2971 ± 8021712 ± 566↓ 42.4%[1]
Insulin (B600854) SensitivityBaselineIncreased-[1]
Cholesterol EffluxBaselineDecreased-[2]

Table 2: Metabolic Parameters in Western Diet-Fed Mice

ParameterWild-Type (WT)ACAT1 Knockout (KO)Percentage ChangeReference
Body Weight GainBaselineResistant to gain-[1]
Adipocyte Size (µm²)5449 ± 23983577 ± 1180↓ 34.4%[1]
Atherosclerotic Plaque AreaBaselineDecreased-[3]
Lesion Macrophage ContentBaselineReduced-[3]

Experimental Protocols

Detailed methodologies for key experiments in the validation of an ACAT1 knockout mouse model are provided below.

1. Generation and Genotyping of ACAT1 Knockout Mice

  • Model Generation: ACAT1 knockout mice can be generated using CRISPR/Cas9 technology or by obtaining them from repositories. The gene targeting strategy should aim to disrupt the Acat1 gene, for example, by deleting a critical exon.

  • Breeding: Heterozygous mice are inter-crossed to produce homozygous knockout (-/-), heterozygous (+/-), and wild-type (+/+) littermates for experimental comparison.[4]

  • Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed using primers specific for the wild-type and the mutated Acat1 allele to confirm the genotype of each mouse.

2. Metabolic Phenotyping

  • Animal Husbandry: Mice should be housed in a pathogen-free facility with a 12-hour light/dark cycle and provided with ad libitum access to water and a standard chow diet or a high-fat/Western diet, depending on the experimental design.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (approximately 12-16 hours).

    • Record baseline blood glucose from the tail vein.

    • Administer glucose (1-2 g/kg body weight) via intraperitoneal injection or oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose.

    • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

3. Biochemical Analysis

  • Urine Organic Acid Analysis:

    • Collect urine samples from mice.

    • Perform gas chromatography-mass spectrometry (GC-MS) to identify and quantify organic acids.

    • In ACAT1 deficiency, an accumulation of metabolites such as alpha-methyl-beta-ketobutyrate, alpha-methyl-beta-hydroxybutyrate, and tiglylglycine is expected.[5]

  • Plasma Acylcarnitine Profile:

    • Collect blood samples and separate plasma.

    • Analyze the acylcarnitine profile using tandem mass spectrometry.

    • This analysis helps in identifying abnormal patterns of fatty acid oxidation.

4. Histological Analysis

  • Adipose Tissue:

    • Harvest epididymal white adipose tissue.

    • Fix in 10% formalin, embed in paraffin, and section.

    • Stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Measure adipocyte size using imaging software.[1]

  • Atherosclerotic Lesions:

    • For mice on an ApoE-/- background fed a Western diet, perfuse the aorta and heart.

    • Dissect the aorta, stain with Oil Red O, and quantify the lesion area.[3]

Visualizations: Pathways and Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the fatty acid beta-oxidation spiral, highlighting the role of ACAT1 in the final thiolytic cleavage step and the position of this compound as a substrate.

Fatty_Acid_Beta_Oxidation cluster_pathway Fatty Acid Beta-Oxidation Cycle cluster_products cluster_knockout Effect of ACAT1 Knockout Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (ACAT1) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (ACAT1) ACAT1_KO ACAT1 Knockout Accumulation Accumulation of 3-Ketoacyl-CoAs ACAT1_KO->Accumulation Leads to

Caption: Fatty acid beta-oxidation pathway with the role of ACAT1.

Experimental Workflow for Knockout Mouse Model Validation

This diagram outlines the logical flow of experiments for validating a knockout mouse model for studying this compound metabolism.

Experimental_Workflow cluster_pheno Phenotyping Experiments cluster_biochem Biochemical Assays cluster_histo Histology start Generate/Acquire ACAT1 KO Mice breeding Breeding to generate WT, Het, and KO littermates start->breeding genotyping Genotyping (PCR) breeding->genotyping phenotyping Metabolic Phenotyping genotyping->phenotyping Group mice by genotype biochemical Biochemical Analysis genotyping->biochemical Group mice by genotype histology Histological Analysis genotyping->histology Group mice by genotype body_weight Body Weight Monitoring phenotyping->body_weight gtt_itt GTT & ITT phenotyping->gtt_itt urine Urine Organic Acids biochemical->urine plasma Plasma Acylcarnitines biochemical->plasma adipose Adipose Tissue histology->adipose aorta Atherosclerosis histology->aorta data_analysis Data Analysis and Comparison conclusion Model Validation data_analysis->conclusion gtt_itt->data_analysis plasma->data_analysis aorta->data_analysis

References

Comparative Transcriptomics of Cells with High vs. Low "3-Ketohexanoyl-CoA" Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ketohexanoyl-CoA is a key metabolic intermediate in the mitochondrial β-oxidation of medium-chain fatty acids, specifically hexanoic acid. Its intracellular concentration is tightly regulated by the enzymatic activities of 3-hydroxyacyl-CoA dehydrogenase and β-ketothiolase. Dysregulation of fatty acid oxidation pathways is implicated in numerous metabolic diseases, making the study of intermediates like this compound of significant interest. This guide provides a comparative analysis of the transcriptomic profiles of cells exhibiting hypothetically high versus low levels of this compound, based on inferences from related genetic perturbation studies.

Data Presentation

The following tables summarize the anticipated differentially expressed genes (DEGs) and affected metabolic pathways in cells with high versus low this compound levels. These are compiled from transcriptomic analyses of cells with genetic modifications to enzymes in the fatty acid β-oxidation pathway.

Table 1: Summary of Differentially Expressed Genes (DEGs)

ConditionKey Upregulated GenesKey Downregulated GenesImplied Functional Consequences
High this compound Genes involved in peroxisomal β-oxidation (e.g., ACOX1), fatty acid transport (CD36), and oxidative stress response (SOD1, GPX1).Genes of the mitochondrial fatty acid β-oxidation pathway (e.g., ACADSB, HADH), and tricarboxylic acid (TCA) cycle (e.g., CS, IDH2).Accumulation of the intermediate may lead to feedback inhibition of its own synthesis and an attempt to clear fatty acids via alternative pathways, while also inducing a response to oxidative stress from lipid overload.
Low this compound Genes involved in fatty acid synthesis (FASN, ACACA), glucose metabolism (HK2, PFKM), and insulin (B600854) signaling pathways.Genes related to fatty acid β-oxidation (CPT1A, ACADM) and ketogenesis (HMGCS2).A deficit in this β-oxidation intermediate likely signals a state of low fatty acid fuel, prompting a metabolic shift towards glucose utilization and de novo lipogenesis to replenish lipid stores.

Table 2: Comparison of Affected Signaling and Metabolic Pathways

PathwayImpact in High this compound CellsImpact in Low this compound Cells
Fatty Acid β-Oxidation Downregulation of mitochondrial pathway genes.General downregulation of the pathway.
Peroxisomal β-Oxidation Upregulation as a compensatory mechanism.No significant change or downregulation.
TCA Cycle Downregulation due to reduced acetyl-CoA influx from β-oxidation.Downregulation due to substrate limitation.
Glycolysis/Gluconeogenesis Shift towards glycolysis to compensate for reduced fatty acid-derived energy.Upregulation of glycolysis to meet energy demands.
Lipogenesis Downregulated as a response to lipid accumulation.Upregulation to synthesize fatty acids.
Oxidative Stress Response Upregulation to mitigate reactive oxygen species (ROS) from lipid overload.No significant change.

Experimental Protocols

The methodologies described below are based on standard practices from the transcriptomic studies used to infer the data in this guide.

Cell Culture and Genetic Manipulation
  • Cell Lines: Bovine Mammary Epithelial Cells (bMECs) or human cell lines such as HepG2 are suitable models.

  • Genetic Knockout (to simulate low this compound): The gene encoding Short/Branched-chain Acyl-CoA Dehydrogenase (ACADSB) or Medium- and Short-chain 3-hydroxyacyl-CoA Dehydrogenase (HADH) is knocked out using CRISPR/Cas9 technology. Plasmids carrying the Cas9 nuclease and a specific guide RNA targeting the gene of interest are transfected into the cells. Clones with successful knockout are selected and verified by sequencing and Western blot.

  • Genetic Knockdown/Overexpression (to simulate high this compound): The gene for β-ketothiolase (ACAT1) can be knocked down using shRNA or overexpressed using a suitable expression vector to modulate the consumption of this compound.

RNA Extraction and Sequencing
  • Total RNA is extracted from cell pellets using a TRIzol-based method or a commercial RNA extraction kit.

  • RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • mRNA is isolated from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit) and sequenced on a high-throughput sequencing platform like the Illumina NovaSeq.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the reference genome (e.g., human GRCh38 or bovine ARS-UCD1.2) using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using tools like featureCounts or RSEM. Differential expression analysis between conditions is performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 are considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs using tools like DAVID or g:Profiler to identify significantly affected biological processes and pathways.

Visualization of Key Pathways and Workflows

Signaling Pathway Perturbation

G cluster_high High this compound cluster_low Low this compound H_FAO Fatty Acid β-Oxidation H_ROS ROS Production H_FAO->H_ROS Increased H_AcetylCoA_H Acetyl-CoA H_FAO->H_AcetylCoA_H Reduced H_OxStress Oxidative Stress Response H_ROS->H_OxStress Activated H_TCA TCA Cycle H_AcetylCoA_H->H_TCA Inhibited L_FAO Fatty Acid β-Oxidation L_AcetylCoA_L Acetyl-CoA L_FAO->L_AcetylCoA_L Strongly Reduced L_Glycolysis Glycolysis L_Glycolysis->L_AcetylCoA_L Increased L_Lipogenesis De Novo Lipogenesis L_AcetylCoA_L->L_Lipogenesis Activated

Caption: Inferred metabolic shifts in response to altered this compound levels.

Experimental Workflow for Comparative Transcriptomics

G cluster_exp Experimental Phase cluster_seq Sequencing Phase cluster_analysis Bioinformatics Analysis A Cell Culture B Genetic Manipulation (CRISPR/shRNA) A->B C High vs. Low This compound Cell Populations B->C D RNA Extraction C->D E Library Preparation D->E F High-Throughput Sequencing (RNA-Seq) E->F G Quality Control & Alignment F->G H Differential Gene Expression Analysis G->H I Pathway Enrichment Analysis H->I J Data Interpretation I->J

Caption: A generalized workflow for comparative transcriptomic analysis.

Logical Relationship of Key Regulatory Factors

G cluster_upstream Upstream Regulators cluster_pathway Metabolic Pathway cluster_metabolite Metabolite Level PPARa PPARα FAO_genes Fatty Acid Oxidation Genes (e.g., HADH) PPARa->FAO_genes Activates SREBP1c SREBP-1c FAS_genes Fatty Acid Synthesis Genes (e.g., FASN) SREBP1c->FAS_genes Activates Ketohexanoyl_CoA This compound FAO_genes->Ketohexanoyl_CoA Produces FAS_genes->Ketohexanoyl_CoA Indirectly Reduces (competes for substrate)

Caption: Key transcription factors influencing this compound levels.

A Comparative Guide to Assessing the Purity of Synthesized 3-Ketohexanoyl-CoA Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of synthesized 3-Ketohexanoyl-CoA by comparing it to a commercial standard. We will delve into the necessary experimental protocols, data presentation, and a visual workflow to guide you through this process.

Quantitative Data Comparison

A direct comparison of analytical data between the synthesized this compound and a commercial standard is the most effective way to assess purity. The following table summarizes the key parameters to be compared using various analytical techniques.

Analytical TechniqueParameterExpected Outcome for Pure Synthesized this compoundCommercial Standard
HPLC-UV Retention Time (RT)A single major peak with an RT that matches the commercial standard.A single, sharp peak at a specific retention time.
Purity (%)≥ 95% (as determined by peak area integration)Typically ≥ 95% or as specified by the manufacturer.
LC-MS/MS Parent Ion (m/z)[M+H]⁺ = 880.175[M+H]⁺ = 880.175
Fragment Ions (m/z)Characteristic fragments matching the standard (e.g., neutral loss of the ADP moiety).[4]Defined and consistent fragmentation pattern.
¹H NMR Chemical Shifts (δ)The proton chemical shifts should be identical to the commercial standard.A well-defined spectrum with characteristic peaks for the acyl chain and CoA moiety.
IntegrationThe relative integration of proton signals should be consistent with the structure of this compound.Integration values corresponding to the number of protons in the molecule.
¹³C NMR Chemical Shifts (δ)The carbon chemical shifts should precisely match those of the commercial standard.[5]A distinct set of carbon resonances confirming the molecular structure.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are the recommended protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a fundamental technique for assessing the purity of acyl-CoA compounds.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for optimal separation.[6]

    • Solvent A: 75 mM KH₂PO₄ buffer.[6]

    • Solvent B: Acetonitrile with 600 mM acetic acid.[6]

  • Gradient Program:

    • Start with a suitable percentage of Solvent B (e.g., 44%) and hold for a few minutes.[6]

    • Gradually increase the percentage of Solvent B to elute the compound of interest.[6]

    • Follow with a wash step using a high percentage of Solvent B to clean the column.

    • Return to the initial conditions to re-equilibrate the column for the next injection.

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[6]

  • Sample Preparation: Dissolve the synthesized this compound and the commercial standard in a suitable buffer (e.g., the initial mobile phase composition) to a known concentration.

  • Analysis: Inject equal volumes of the synthesized sample and the commercial standard. Compare the retention times and the peak shapes. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and structural specificity for the analysis of acyl-CoAs.[7][8]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometry Mode: Positive ion ESI mode is generally preferred for acyl-CoAs.[7][9]

  • MS Parameters:

    • Capillary Voltage: ~3.20 kV.[4]

    • Cone Voltage: ~45 V.[4]

    • Desolvation Gas: Nitrogen at a flow rate of ~500 L/h.[4]

    • Desolvation Temperature: ~500°C.[4]

    • Source Temperature: ~120°C.[4]

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan to identify the parent ion of this compound (expected [M+H]⁺ of 880.175).

    • Product Ion Scan (MS/MS): Select the parent ion and fragment it to obtain a characteristic fragmentation pattern. A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (M-507).[4]

  • Analysis: Compare the parent ion mass and the fragmentation pattern of the synthesized compound with that of the commercial standard. The presence of unexpected ions may indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation and purity confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or a suitable deuterated buffer.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Can be used for more detailed structural assignment if needed.

  • Sample Preparation: Dissolve a sufficient amount of the synthesized compound and the commercial standard in the deuterated solvent.

  • Analysis: Overlay the ¹H and ¹³C NMR spectra of the synthesized sample and the commercial standard. The chemical shifts, signal multiplicities, and integration values should be identical for a pure compound.[10][11][12] Any additional peaks in the spectrum of the synthesized sample would indicate the presence of impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow start Start: Synthesized This compound prep Sample Preparation (Dissolution in appropriate solvent) start->prep standard Commercial Standard This compound standard->prep hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr compare Compare Data: - Retention Time - Mass Spectra - NMR Spectra hplc->compare lcms->compare nmr->compare pass Purity Confirmed compare->pass Data Match fail Impurity Detected (Requires further purification) compare->fail Data Mismatch

Caption: Workflow for the comparative purity assessment of synthesized this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a detailed operational plan for the safe disposal of 3-Ketohexanoyl-CoA, a thioester and derivative of coenzyme A. Due to the limited specific disposal information for this compound, the following procedures are based on best practices for similar acyl-CoA compounds and general hazardous waste guidelines. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential aerosols.[1]

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to prevent dangerous reactions and ensure correct disposal.

  • Hazardous Waste Classification: Treat all materials contaminated with this compound, including unused neat compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.[1]

  • Waste Stream Separation: Do not mix this compound waste with other waste streams, such as biological, radioactive, or non-hazardous waste, unless explicitly approved by your institution's EHS office.[1][2]

III. Chemical Deactivation Protocol (Inferred)

While no specific deactivation protocol for this compound was found, a common method for other CoA thioesters is alkaline hydrolysis.[3] This process cleaves the thioester bond, rendering the compound less reactive. This protocol is provided as a potential method and must be reviewed and approved by your institution's EHS department before implementation.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Appropriately sized glass beaker or flask

  • Magnetic stir plate and stir bar

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the this compound waste on a magnetic stir plate and add a stir bar.[3]

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of 1 M NaOH solution to the waste. This will initiate the hydrolysis of the thioester bond.[3] Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.

  • Neutralization: After hydrolysis, neutralize the solution. Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the pH is within a neutral range (pH 6-8).[3]

  • Final Collection: Transfer the neutralized solution to a designated hazardous waste container.[3]

IV. Waste Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport of hazardous waste.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure screw-top cap.[1][2]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[1] If the waste is a solution, list all components and their approximate percentages.[1]

V. Storage and Final Disposal

  • Waste Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area.[2] This area should be away from general lab traffic and provide secondary containment.

  • Disposal: Once the waste container is full or is no longer being added to, arrange for its collection by your institution's licensed hazardous waste contractor through your EHS office.[1][3] Do not pour this compound or its waste down the drain.[3]

Quantitative Data Summary

The following table summarizes key chemical information for this compound.

PropertyValueSource
Molecular FormulaC27H44N7O18P3SPubChem[4]
Molecular Weight879.7 g/mol PubChem[4]
AppearanceSolid (presumed)HMDB[4]
CAS Number19774-86-8PubChem[4]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural workflow for the safe disposal of this compound.

cluster_prep Preparation & Deactivation cluster_contain Containerization cluster_disposal Storage & Disposal A Waste Generation (Neat or Solution) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Optional: Chemical Deactivation (Alkaline Hydrolysis) C->D E Select Compatible Container (HDPE or Glass) D->E F Transfer Waste to Container E->F G Label Container: 'HAZARDOUS WASTE' + Chemical Name & Components F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup via Institutional EHS Office H->I J Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the safe handling and disposal of this compound waste.

action_node action_node stop_node stop_node start Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes not_hw Dispose per Non-Hazardous Waste Procedures is_contaminated->not_hw No consult_ehs Consult Institutional EHS for Deactivation Protocol Approval treat_as_hw->consult_ehs perform_deactivation Perform Alkaline Hydrolysis & Neutralization consult_ehs->perform_deactivation Approved containerize Containerize, Label, and Store Securely consult_ehs->containerize Not Approved or Skipped perform_deactivation->containerize final_disposal Arrange EHS Pickup for Final Disposal containerize->final_disposal

Caption: Decision logic for the disposal of this compound contaminated materials.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ketohexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Ketohexanoyl-CoA, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

I. Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedure is crucial for selecting the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Splash or Aerosol Potential
Hand Protection Disposable nitrile gloves.Double-gloving with nitrile gloves.
Eye and Face Protection Safety glasses with side shields.Chemical splash goggles and a face shield.
Body Protection A standard laboratory coat.A chemical-resistant apron over a lab coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator with an organic vapor cartridge if aerosols may be generated or if working outside of a fume hood.

Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

II. Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed workflow for the safe handling of this compound, from preparation to post-experiment cleanup.

A. Preparation and Weighing:

  • Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, to minimize exposure.

  • Gather Materials: Before handling the compound, ensure all necessary equipment and reagents are within easy reach inside the fume hood to avoid unnecessary movement.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the risk of inhalation or dispersal of the powder.

B. Solubilization and Use in Experiments:

  • Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.

  • Dissolving: Add the solvent to the sealed container of this compound slowly and carefully. Keep the container opening pointed away from your face.

  • Mixing: Cap the container and mix gently by inversion or vortexing until the compound is fully dissolved.

  • Experimental Use: When using the solution, employ careful pipetting techniques to avoid splashes and aerosol generation.

C. Post-Handling and Decontamination:

  • Decontaminate Surfaces: After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or a 10% bleach solution followed by a water rinse.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield or goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Unused this compound (Solid or Solution) Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous laboratory waste.
Aqueous Waste Containing this compound Collect in a labeled hazardous waste container. Do not pour down the drain.

Never mix different types of chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Proceed to Solubilize Solubilize in Fume Hood Weigh->Solubilize Proceed to Use Use in Experiment Solubilize->Use Proceed to Decon Decontaminate Surfaces & Equipment Use->Decon After Experiment Waste Dispose of Waste Decon->Waste RemovePPE Remove PPE & Wash Hands Waste->RemovePPE

Figure 1. A workflow diagram for the safe handling of this compound.

By adhering to these guidelines, researchers can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult your institution's safety protocols for specific guidance.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Ketohexanoyl-CoA
Reactant of Route 2
Reactant of Route 2
3-Ketohexanoyl-CoA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。